Ioxitalamic acid
Description
Ioxitalamate is an ionic iodinated contrast medium. It is a first-generation contrast media formed by an ionic monomer with a high osmolarity of 1500-1800 mOsm/kg. Ioxitalamic acid in the salt forms of sodium and meglumine was developed by Liebel-Flarshem Canada Inc and approved by Health Canada in 1995. Until the last review in 2015, this drug is still available in the market.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11I3N2O5/c1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22/h18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAOYPRJVHUHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11I3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33954-26-6 (hydrochloride salt), 29288-99-1 (meglumine ioxithalamate salt/solvate) | |
| Record name | Ioxitalamic acid [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028179444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60182457 | |
| Record name | Ioxitalamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
| Record name | Ioxitalamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13444 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
28179-44-4 | |
| Record name | Ioxitalamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28179-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ioxitalamic acid [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028179444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ioxitalamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13444 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ioxitalamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ioxitalamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IOXITALAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/967RDI7Z6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Ioxitalamic Acid: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ioxitalamic acid, a first-generation ionic iodinated contrast medium, has been a subject of interest in medical imaging for decades. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. Detailed experimental protocols for its synthesis are presented, and quantitative data are summarized for easy reference. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and diagnostic imaging.
Chemical Structure and Identification
This compound, chemically known as 3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid, is an organoiodine compound.[1][2] Its structure is based on a 2,4,6-triiodobenzoic acid core, substituted with an acetylamino group at the third position and a (2-hydroxyethyl)carbamoyl group at the fifth position.[1]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid[1][3] |
| CAS Number | 28179-44-4[1][3] |
| Molecular Formula | C₁₂H₁₁I₃N₂O₅[1][3] |
| InChI Key | OLAOYPRJVHUHCF-UHFFFAOYSA-N[3][4] |
| Canonical SMILES | CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I[4] |
| Synonyms | Acide ioxitalamique, Acido ioxitalamico, Ioxithalamic acid, Telebrix, Vasobrix[3][4] |
Physicochemical Properties
This compound's utility as a contrast agent is directly related to its physicochemical properties, particularly its high iodine content and water solubility.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 643.94 g/mol [1][3] |
| Melting Point | 349 °C[1] |
| Solubility | Soluble in water[1][3] |
| Osmolarity | High (1500-1800 mOsm/kg)[1][2] |
Mechanism of Action
This compound functions as a radiopaque contrast medium. Its mechanism of action is based on the high atomic number of the iodine atoms within its structure. These iodine atoms absorb X-rays, increasing the attenuation of the X-ray beam as it passes through the body. This differential absorption enhances the contrast of tissues and fluids, allowing for better visualization of anatomical structures during diagnostic imaging procedures.[3] It is considered pharmacologically inert, with its effect being purely physical.[3]
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common method starts from 5-nitroisophthalic acid, involving a series of chemical transformations.[3] Another documented method utilizes methyl 5-nitroisophthalate as the starting material.[1]
Experimental Protocol: Synthesis from 5-Nitroisophthalic Acid
A typical synthesis pathway from 5-nitroisophthalic acid involves the following key steps: esterification, amidation, reduction, iodination, and acetylation.[3]
Step 1: Esterification of 5-Nitroisophthalic Acid
-
Objective: To produce 5-nitroisophthalic acid monoethyl ester.
-
Procedure: 5-nitroisophthalic acid is reacted with ethanol in the presence of a strong acid catalyst. The reaction is followed by a controlled hydrolysis to yield the monoethyl ester.
Step 2: Amidation
-
Objective: To introduce the (2-hydroxyethyl)carbamoyl group.
-
Procedure: The monoethyl ester of 5-nitroisophthalic acid is reacted with 2-aminoethanol (ethanolamine) to form the corresponding amide.
Step 3: Reduction of the Nitro Group
-
Objective: To convert the nitro group to an amino group.
-
Procedure: The nitro-substituted intermediate is reduced to 5-amino-N-(2-hydroxyethyl)-isophthalamic acid. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[1]
Step 4: Iodination
-
Objective: To introduce three iodine atoms onto the benzene ring.
-
Procedure: The amino-substituted intermediate is treated with an iodinating agent, such as iodine monochloride (ICl), in an aqueous solution to yield 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid.[1]
Step 5: Acetylation
-
Objective: To introduce the acetylamino group.
-
Procedure: The amino group of the triiodinated intermediate is acetylated using acetic anhydride to produce the final product, this compound.
Synthesis Workflow Diagram
The following diagram illustrates the key transformations in the synthesis of this compound starting from 5-nitroisophthalic acid.
Caption: Synthesis workflow of this compound.
Analytical Methods
The determination of this compound in various matrices, such as environmental water samples, is often performed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for the quantification of iodinated contrast media. A direct-injection LC-MS/MS method allows for the analysis of aqueous samples with minimal sample preparation, typically only requiring filtration.
Pharmacokinetics and Metabolism
This compound is characterized by its rapid renal excretion.[3] It has a biological half-life of approximately 1.1 hours.[1] The compound is largely unmetabolized in the body and is eliminated unchanged.[1] Protein binding of this compound in plasma is minimal.[3]
Conclusion
This compound remains a significant compound in the field of medical diagnostics. Its well-characterized chemical structure and physicochemical properties are fundamental to its function as a contrast agent. The synthetic pathways, while established, offer opportunities for process optimization. This guide provides a foundational understanding for professionals engaged in the research and development of contrast media and related pharmaceutical compounds.
References
Synthesis of Ioxitalamic Acid: An In-depth Technical Guide for Research Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ioxitalamic acid, a widely used iodinated contrast agent. The following sections detail the chemical pathway, experimental protocols, and analytical characterization for the laboratory-scale synthesis of this compound for research purposes.
Overview of the Synthetic Pathway
This compound is chemically known as 3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid.[1] Its synthesis is a multi-step process commencing from 5-nitroisophthalic acid. The overall synthetic route involves four key transformations:
-
Amidation: Selective amidation of one of the carboxylic acid groups of 5-nitroisophthalic acid with ethanolamine.
-
Reduction: Reduction of the nitro group to an amine.
-
Iodination: Introduction of three iodine atoms onto the benzene ring.
-
Acetylation: Acetylation of the newly formed amino group.
This pathway is an established method for producing this compound and related iodinated contrast agents.
Experimental Protocols
The following protocols are derived from established synthetic methods and provide a detailed procedure for each step in the synthesis of this compound.
Step 1: Synthesis of 5-nitro-N-(2-hydroxyethyl)isophthalamic acid (Compound II)
This initial step involves the selective amidation of 5-nitroisophthalic acid (Compound I) with ethanolamine.
Reaction Scheme:
Figure 1: Amidation of 5-nitroisophthalic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Nitroisophthalic acid | 211.13 | 42.2 g | 0.2 |
| Ethanolamine | 61.08 | 30.5 g | 0.5 |
| Methanol | - | 250 mL | - |
| Hydrochloric acid (conc.) | - | As needed | - |
| Distilled water | - | As needed | - |
Procedure:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 5-nitroisophthalic acid (42.2 g, 0.2 mol) and methanol (250 mL).
-
Stir the suspension and add ethanolamine (30.5 g, 0.5 mol).
-
Heat the reaction mixture to 50°C and maintain stirring for 48 hours.
-
After the reaction is complete, distill off a portion of the methanol under reduced pressure.
-
To the remaining residue, add 200 mL of distilled water and stir.
-
Acidify the mixture to a pH of 1 with concentrated hydrochloric acid. This will cause a solid to precipitate.
-
Allow the suspension to stand, then collect the solid product by filtration.
-
Wash the filter cake with distilled water and dry to obtain 5-nitro-N-(2-hydroxyethyl)isophthalamic acid (Compound II).
Step 2: Synthesis of 5-amino-N-(2-hydroxyethyl)isophthalamic acid (Compound III)
The nitro group of Compound II is reduced to an amino group via catalytic hydrogenation.
Reaction Scheme:
Figure 2: Reduction of the nitro group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-nitro-N-(2-hydroxyethyl)isophthalamic acid (II) | 254.20 | 50.8 g | 0.2 |
| Sodium hydroxide | 40.00 | 8.0 g | 0.2 |
| 5% Palladium on carbon (Pd/C) | - | 4.0 g | - |
| Hydrogen gas | - | As needed | - |
| Hydrochloric acid (conc.) | - | As needed | - |
| Distilled water | - | 200 mL | - |
Procedure:
-
In a suitable hydrogenation reactor, dissolve 5-nitro-N-(2-hydroxyethyl)isophthalamic acid (50.8 g, 0.2 mol) in a solution of sodium hydroxide (8.0 g, 0.2 mol) in 200 mL of distilled water.
-
Add 4.0 g of 5% Pd/C catalyst to the solution.
-
Pressurize the reactor with hydrogen gas and heat to 75°C.
-
Maintain the reaction under normal pressure with continuous stirring for 10 hours.
-
After the reaction is complete, cool the mixture and filter to remove the Pd/C catalyst.
-
Wash the catalyst with distilled water and combine the filtrates.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 1. The product, 5-amino-N-(2-hydroxyethyl)isophthalamic acid (Compound III), will precipitate and can be used in the next step without further purification.
Step 3: Synthesis of 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid (Compound IV)
The aromatic ring of Compound III is tri-iodinated using iodine monochloride.
Reaction Scheme:
Figure 3: Iodination of the aromatic ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-amino-N-(2-hydroxyethyl)isophthalamic acid (III) | (from previous step) | ~0.2 | - |
| Iodine monochloride (ICl) | 162.36 | 99.0 g | 0.61 |
| Sodium chloride | 58.44 | 35.1 g | 0.6 |
| Distilled water | - | 300 mL | - |
Procedure:
-
Prepare an iodine monochloride solution by dissolving iodine monochloride (99.0 g, 0.61 mol) in 300 mL of a 2M aqueous sodium chloride solution.
-
Take the aqueous solution of 5-amino-N-(2-hydroxyethyl)isophthalamic acid (Compound III) from the previous step and heat it to 60°C.
-
While stirring, add the iodine monochloride solution.
-
Increase the temperature to 80°C and continue stirring for 2 hours to complete the reaction.
-
Cool the reaction mixture to 15°C. The product will precipitate.
-
Collect the solid by filtration, wash with distilled water, and dry to obtain 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid (Compound IV).
Step 4: Synthesis of this compound (Compound V)
The final step is the acetylation of the amino group of Compound IV.
Reaction Scheme:
Figure 4: Acetylation to form this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid (IV) | 601.89 | 120.4 g | 0.2 |
| Acetic anhydride | 102.09 | 400 mL | - |
| Sulfuric acid (conc.) | - | 2 mL | - |
| Methanol | - | 400 mL | - |
| Sodium hydroxide (5M aq.) | - | 90 mL | - |
| Distilled water | - | 300 mL | - |
Procedure:
-
In a reaction flask, suspend 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid (120.4 g, 0.2 mol) in acetic anhydride (400 mL).
-
With stirring, carefully add concentrated sulfuric acid (2 mL).
-
Heat the mixture to 80°C and maintain for 4 hours.
-
After the reaction, remove the excess acetic anhydride by distillation under reduced pressure.
-
Dissolve the residue in methanol (400 mL) and then add distilled water (300 mL).
-
While stirring, add 5M aqueous sodium hydroxide solution (90 mL).
-
The final product, this compound, can be isolated by appropriate workup and purification, such as recrystallization.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be used to assess the purity of the final product.
Analytical Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with a phosphoric acid buffer |
| Detection | UV at 210 nm |
| Flow Rate | 1.0 mL/min |
This method is suitable for separating this compound from potential impurities and starting materials. For Mass-Spec (MS) compatible applications, formic acid can be used as a substitute for phosphoric acid.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The expected chemical shifts will be characteristic of the substituted tri-iodinated benzene ring and the attached side chains.
Mass Spectrometry (MS)
The molecular weight of this compound can be confirmed by mass spectrometry. The exact mass is 643.7802 g/mol .[3]
Experimental Workflow and Logical Relationships
The synthesis of this compound follows a logical progression of well-defined chemical reactions. The overall workflow can be visualized as a linear sequence of synthesis and purification steps.
Figure 5: Overall workflow for the synthesis and analysis of this compound.
This guide provides a foundational understanding and practical protocols for the synthesis of this compound for research applications. Researchers should always adhere to standard laboratory safety practices when handling the chemicals involved in this synthesis.
References
Ioxitalamic Acid: A Technical Deep Dive into its Mechanism of Action as a Contrast Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioxitalamic acid is a tri-iodinated, ionic, monomeric, first-generation radiographic contrast agent. It is a water-soluble derivative of benzoic acid, utilized in various diagnostic imaging procedures such as angiography, urography, and computed tomography (CT) to enhance the visualization of vascular structures and organs. This in-depth technical guide elucidates the core mechanism of action of this compound, its physicochemical and pharmacokinetic properties, and the molecular pathways associated with its primary adverse effect, contrast-induced nephropathy (CIN).
Core Mechanism of Action: X-Ray Attenuation
The fundamental principle behind the efficacy of this compound as a contrast agent lies in its ability to attenuate X-rays. The high atomic number of the three iodine atoms covalently bound to the benzene ring core results in a significantly greater absorption of X-ray photons compared to the surrounding soft tissues. This differential absorption enhances the contrast of the structures in which the agent is distributed, primarily the vascular system and the urinary tract, allowing for their clear delineation during radiographic examinations.
The process of X-ray attenuation by this compound is a direct physical interaction and does not involve any pharmacological receptor-mediated effects. The degree of contrast enhancement is directly proportional to the concentration of iodine in the tissue of interest.
Physicochemical and Pharmacokinetic Properties
The clinical utility and safety profile of this compound are dictated by its physicochemical and pharmacokinetic characteristics. As a high-osmolarity contrast medium, its properties influence its distribution, tolerability, and excretion.
Data Presentation: Physicochemical and Pharmacokinetic Parameters
| Property | Value | Source |
| Classification | Ionic, Monomeric, High-Osmolarity Contrast Medium | [1] |
| Molecular Formula | C12H11I3N2O5 | [2] |
| Molecular Weight | 643.94 g/mol | [1] |
| Formulation (Telebrix 30 Meglumine) | 300 mg Iodine/mL | |
| Osmolality (Telebrix 30 Meglumine) | 1710 mOsm/kg | |
| Viscosity (Telebrix 30 Meglumine) at 20°C | 10.2 mPa.s | |
| Viscosity (Telebrix 30 Meglumine) at 37°C | 5.3 mPa.s | |
| Plasma Protein Binding | < 5% | [3] |
| Volume of Distribution (Human) | 194 mL/kg | |
| Elimination Half-life (Human) | 1.1 hours | |
| Total Clearance (Human) | 120 mL/min | |
| Route of Elimination | Primarily renal (glomerular filtration) |
Experimental Protocols
Determination of this compound in Human Plasma by High-Performance Liquid Chromatography (HPLC)
While a specific detailed protocol for this compound was not available in the searched literature, a representative HPLC method for the quantification of a similar iodinated contrast agent, iodixanol, in human plasma is described below. This method can be adapted for this compound with appropriate validation.[4]
1. Sample Preparation:
-
To 300 µL of human plasma, add 20 µL of an internal standard solution (e.g., iohexol, 1 mg/mL).
-
Add 30 µL of 20% (v/v) perchloric acid to precipitate plasma proteins.
-
Vortex mix the sample and then neutralize with 10 µL of 5M potassium carbonate.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for HPLC analysis.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 EPS analytical column (3 µm particle size, 150 mm x 4.6 mm).
-
Mobile Phase: A gradient of 0.1% (w/v) sodium formate buffer and acetonitrile.
-
Flow Rate: As optimized for appropriate separation.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength optimized for this compound (e.g., 254 nm for iodixanol).
3. Quantification:
-
Construct a calibration curve using known concentrations of this compound in plasma.
-
The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
In Vitro Plasma Protein Binding by Equilibrium Dialysis
The following is a general protocol for determining the plasma protein binding of a drug, which is applicable to this compound. This method utilizes a rapid equilibrium dialysis (RED) device.[5][6]
1. Materials:
-
Rapid Equilibrium Dialysis (RED) device with a semipermeable membrane.
-
Human plasma.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound solution of known concentration.
-
Internal standard solution.
-
Acetonitrile for protein precipitation.
-
LC-MS/MS system for analysis.
2. Procedure:
-
Place the human plasma containing the test concentration of this compound into one chamber of the RED device.
-
Add PBS to the other chamber.
-
Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4 hours).
-
After incubation, take aliquots from both the plasma and buffer chambers.
-
Add an equal volume of the corresponding matrix (buffer to the plasma aliquot and plasma to the buffer aliquot) to nullify any matrix effects during analysis.
-
Precipitate the proteins by adding acetonitrile containing an internal standard.
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS.
3. Calculation of Unbound Fraction (fu):
-
The fraction of unbound drug is calculated as the ratio of the concentration of this compound in the buffer chamber to the concentration in the plasma chamber.
Mandatory Visualizations
Mechanism of X-Ray Attenuation
Caption: X-Ray attenuation by this compound leading to enhanced image contrast.
Pharmacokinetic Workflow of this compound
Caption: Pharmacokinetic pathway of intravenously administered this compound.
Signaling Pathways in Contrast-Induced Nephropathy (CIN)
The primary dose-limiting toxicity of this compound is contrast-induced nephropathy (CIN), an acute kidney injury following the administration of contrast media. The pathophysiology is multifactorial, involving direct tubular toxicity, renal vasoconstriction, and oxidative stress.
Oxidative Stress and Apoptosis in CIN
Caption: Key signaling pathways involved in this compound-induced nephrotoxicity.
Conclusion
This compound serves as an effective radiographic contrast agent due to the high X-ray attenuating properties of its constituent iodine atoms. Its clinical performance is characterized by its high osmolarity, rapid distribution in the extracellular fluid, and efficient renal excretion. The primary safety concern is the potential for contrast-induced nephropathy, which is mechanistically linked to oxidative stress and direct cellular toxicity in the renal tubules. A thorough understanding of these mechanisms is crucial for the development of safer contrast agents and for the implementation of effective preventative strategies in clinical practice.
References
The In Vivo Journey of Ioxitalamic Acid: A Deep Dive into its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of ioxitalamic acid, a widely used iodinated contrast medium. By synthesizing available data, this document aims to be a valuable resource for researchers and professionals involved in drug development and diagnostic imaging.
This compound, a tri-iodinated benzoic acid derivative, is essential for enhancing the visualization of internal structures in X-ray-based imaging. Understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for its safe and effective clinical use.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound are characterized by its rapid distribution and elimination, primarily in an unchanged form. The following tables summarize the key quantitative parameters gathered from various in-vivo studies.
Table 1: Key Pharmacokinetic Parameters of this compound in Various Species
| Parameter | Human | Rabbit | Rat | Mouse | Source |
| Elimination Half-Life (t½) | 1.1 hours | ~45 minutes | < 2 hours | - | [1][2][3] |
| Volume of Distribution (Vd) | 194 ml/kg | 20-26% of body weight | - | - | [1][2] |
| Total Clearance | 120 ml/min | - | - | - | [1] |
| Oral Absorption Rate | 0.4% | - | - | - | [4] |
| Urinary Excretion (24h) | >80% (intravascular) | - | - | - | [3] |
| Protein Binding | <5% | - | - | - | [3] |
Table 2: Toxicological Data for this compound
| Parameter | Species | Value | Route of Administration | Source |
| LD50 | Mouse | >5 g/kg | Oral | [3] |
| In vitro IC50 (Cytotoxicity) | Human Kidney 2 (HK-2) cells | ~30 mg/ml | - | [3] |
In-Depth Look at ADME
Absorption
When administered intravascularly, this compound is immediately and completely bioavailable.[1] In contrast, its enteral absorption is minimal.[1] A study in human volunteers demonstrated that after a large oral dose, only about 0.4% is absorbed, with the vast majority passing through the gastrointestinal tract unabsorbed.[4] However, in cases of intestinal perforation, complete absorption can occur.[1]
Distribution
Following intravascular injection, this compound rapidly distributes into the intravascular and interstitial spaces.[1] The volume of distribution has been reported to be 194 ml/kg in humans and between 20% and 26% of body weight in rabbits.[1][2] Studies in rabbits have shown that renal cortical concentrations are significantly higher than in the medulla or papilla, and this accumulation persists longer than plasma concentrations.[2]
Metabolism
Excretion
The primary route of elimination for intravascularly administered this compound is through renal excretion via glomerular filtration, without tubular reabsorption or secretion.[1] Over 80% of the administered dose is excreted in the urine within 24 hours.[3] In individuals with normal renal function, the elimination half-life is approximately 1.1 hours.[1] In cases of renal impairment, alternative elimination pathways, including biliary, salivary, sudoral (sweat), and colic (colon) routes, become more prominent.[1] When administered orally without gastrointestinal perforation, elimination is almost entirely through the feces.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the experimental protocols from key in vivo studies on this compound.
Comparative Pharmacokinetic Study in Rabbits
-
Objective: To compare the pharmacokinetics and renal accumulation of this compound, ioxaglic acid, and iohexol.
-
Animal Model: Male and female New Zealand rabbits.
-
Dosing:
-
Bolus Injection: A single intravenous bolus injection of 5 ml/kg.
-
Continuous Infusion: A continuous intravenous infusion at a rate of 2.5 ml/kg/hour for four hours.
-
-
Sample Collection:
-
Animals receiving the bolus injection were euthanized at 2, 8, and 24 hours post-injection.
-
Animals receiving the continuous infusion were euthanized 30 minutes after the end of the infusion.
-
Plasma and tissue samples were collected for analysis.
-
-
Analytical Method: Plasma and tissue concentrations of the contrast agents were determined using High-Performance Liquid Chromatography (HPLC).[2]
Enteral Absorption Study in Humans
-
Objective: To determine the rate of enteral absorption of ioxitalamate.
-
Study Population: 10 healthy human volunteers.
-
Dosing: A single oral dose of 100 ml of meglumine ioxitalamate solution, which is equivalent to 30 g of iodine.
-
Sample Collection: Urine was collected over a 24-hour period.
-
Analytical Method: The total amount of iodine excreted in the urine was measured to calculate the absorption rate.[4]
Preclinical Evaluation in Rodents
-
Objective: To assess the basic pharmacokinetic and toxicological profile of this compound.
-
Animal Models: Rats and mice.
-
Pharmacokinetics (Rats): The plasma half-life was determined following administration.
-
Toxicology (Mice): The median lethal dose (LD50) was determined following oral administration.[3]
-
In vivo Toxicity (Rats): A study in rats demonstrated that the administration of this compound led to a significant increase in serum urea and creatinine levels, indicating potential nephrotoxicity at certain doses.[3]
Visualizing the In Vivo Fate of this compound
The following diagrams, generated using the DOT language, illustrate the key processes involved in the pharmacokinetics of this compound.
Caption: ADME pathway of this compound.
References
- 1. Biotransformation of ioglycamic acid, iodoxamic acid and iotroxic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of contrast media: experimental results in dog and man with CT implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
In-Depth Technical Guide to the Physical and Chemical Properties of Ioxitalamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioxitalamic acid is a tri-iodinated benzoic acid derivative widely utilized as a contrast medium in diagnostic imaging, particularly for X-ray and computed tomography (CT) scans.[1][2] Its primary function is to enhance the visibility of internal bodily structures by opacifying them to X-rays. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, presenting quantitative data, and outlining its mechanism of action.
Chemical Identity
This compound is chemically known as 3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid.[2][3][4] It is an organoiodine compound and a member of the acetamides and benzoic acids.[3][5]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid[2][3][4] |
| CAS Number | 28179-44-4[2] |
| Molecular Formula | C₁₂H₁₁I₃N₂O₅[3][4][5] |
| Molecular Weight | 643.94 g/mol [3][4][5] |
| Canonical SMILES | CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I[3][4] |
| InChI Key | OLAOYPRJVHUHCF-UHFFFAOYSA-N[3][4] |
Physicochemical Properties
The efficacy and safety of this compound as a contrast agent are directly related to its physicochemical properties. These properties influence its solubility in physiological fluids, its distribution in the body, and its subsequent elimination.
Table 2: Summary of Physical and Chemical Properties of this compound
| Property | Value | Source |
| Melting Point | 349 °C | PubChem (citing DrugBank 'MSDS')[3] |
| Solubility | ||
| Water | Water-soluble | MedChemExpress, InvivoChem[6][7] |
| DMSO | 50 mg/mL | MedChemExpress[8] |
| Mixed Solvent (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 1.25 mg/mL | MedChemExpress[6] |
| Pharmacokinetic Properties | ||
| Protein Binding | Weak | PubChem[3] |
| Metabolism | Not metabolized in the body | PubChem[3][5] |
| Biological Half-Life | 1.1 hours | PubChem[3][5] |
| Elimination | Primarily via renal excretion | PubChem[5] |
Experimental Protocols
Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point.
Solubility Assessment
A general protocol for determining the solubility of this compound in a given solvent, such as DMSO, would involve:
-
Adding a known excess amount of this compound to a specific volume of the solvent at a constant temperature.
-
Agitating the mixture for a sufficient period to ensure equilibrium is reached.
-
Centrifuging or filtering the suspension to separate the undissolved solid.
-
Quantifying the concentration of this compound in the saturated supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
A protocol for preparing a solution for in vivo use has been described, which involves creating a stock solution in DMSO and then further diluting it in a vehicle containing PEG300, Tween-80, and saline.[6]
Mechanism of Action: X-ray Contrast Enhancement
This compound is a pharmacologically inert substance; its diagnostic utility is based on its physical property of X-ray attenuation.[9] The high atomic number of the three iodine atoms in its structure allows it to absorb X-rays more effectively than the surrounding soft tissues. When administered, it travels through the circulatory system and is excreted by the kidneys, temporarily increasing the X-ray attenuation of these structures and any fluid-filled spaces it occupies. This differential absorption of X-rays creates a contrast in the resulting image, allowing for the visualization of anatomical details that would otherwise be indistinct.
Caption: Workflow of this compound as an X-ray Contrast Agent.
Stability and Storage
This compound is a stable compound under normal conditions. For long-term storage, it is recommended to keep the solid powder at -20°C, protected from light.[6] Stock solutions in solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also with protection from light.[6]
Conclusion
This compound possesses well-defined physical and chemical properties that make it a suitable and effective X-ray contrast agent. Its high molecular weight, attributable to the three iodine atoms, is central to its function. Its water-solubility and pharmacokinetic profile, characterized by minimal protein binding, lack of metabolism, and rapid renal excretion, contribute to its safety and efficacy in clinical use. This technical guide provides essential data for researchers and professionals in drug development, offering a foundational understanding of this important diagnostic compound.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C12H11I3N2O5 | CID 34536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound | C12H11I3N2O5 | CID 34536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
Ioxitalamic Acid: A Technical Guide to its Discovery and Historical Use in Diagnostic Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ioxitalamic acid, a first-generation ionic, high-osmolarity iodinated contrast agent, has been a significant tool in diagnostic imaging for over five decades. This technical guide provides an in-depth exploration of its discovery, the evolution of its chemical synthesis, and its history of use in various radiological procedures. The document details its physicochemical properties, pharmacokinetic profile, and mechanism of action. Furthermore, it includes comprehensive experimental protocols for key in vitro and in vivo studies that have been instrumental in characterizing its efficacy and safety profile. Particular attention is given to the cellular mechanisms underlying its cytotoxicity, with a focus on the roles of apoptosis and autophagy. All quantitative data are presented in structured tables for ease of comparison, and logical relationships and experimental workflows are visualized through diagrams.
Discovery and History of Use
This compound, commercially known as Telebrix®, was first introduced to the market in 1970 by the French pharmaceutical company Guerbet. Its development was a crucial step in the evolution of water-soluble, tri-iodinated benzoic acid derivatives, which became the cornerstone of intravascular contrast media in the mid-20th century. The pioneering work on this compound is detailed in the British patent GB1146133, filed by Guerbet.
As a first-generation ionic contrast medium, this compound is characterized by its high osmolality, which is a measure of the solute concentration in the solution. This property, while providing excellent radiographic contrast, was later associated with a higher incidence of adverse effects compared to the subsequently developed low-osmolarity and non-ionic contrast agents.
This compound has been widely used in a variety of X-ray imaging procedures, including:
-
Urography: For visualization of the renal parenchyma, calyces, pelves, ureters, and urinary bladder.
-
Angiography: To visualize blood vessels, including arteries and veins, in various parts of the body.
-
Computed Tomography (CT): To enhance the contrast of internal organs, blood vessels, and other tissues.
While newer, lower-osmolarity agents are now more commonly used in many clinical settings, this compound remains a relevant compound for specific applications and serves as a key reference in the historical development of radiological contrast media.
Physicochemical and Pharmacokinetic Properties
This compound's efficacy as a contrast agent is rooted in its chemical structure and in vivo behavior. The following tables summarize its key quantitative properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁I₃N₂O₅ | [1] |
| Molar Mass | 643.94 g/mol | [1] |
| Osmolality | 1500-1800 mOsm/kg | [2] |
| Iodine Content | ~46% by weight | - |
| Water Solubility | High | [3] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Reference |
| Plasma Half-life | Rabbit | ~45 minutes | [4] |
| Rat | < 2 hours | [3] | |
| Human | 1.1 hours | [2] | |
| Volume of Distribution | Rabbit | 20-26% of body weight | [4] |
| Protein Binding | < 5% | [3] | |
| Excretion | > 80% via urine within 24h | [3] |
Mechanism of Action
The primary mechanism of action of this compound is physical rather than pharmacological. Its diagnostic efficacy is derived from the high atomic number of the three iodine atoms covalently bound to the benzene ring core of the molecule. These iodine atoms are electron-dense and effectively absorb X-rays.
When administered intravenously, this compound is distributed throughout the vascular system and extracellular fluid. As X-rays pass through the body, they are attenuated to a greater extent by the iodine-containing this compound than by the surrounding soft tissues. This differential absorption creates a high-contrast image, allowing for clear visualization of the structures in which the contrast agent is present. This compound is considered pharmacologically inert, with negligible binding to receptors or metabolic activity.[3]
Chemical Synthesis
The foundational synthesis of this compound was described in Guerbet's patent GB1146133.[5] The process begins with 5-nitroisophthalic acid and proceeds through a series of chemical transformations.
Caption: Synthesis workflow for this compound starting from 5-nitroisophthalic acid.
Subsequent modifications to this synthesis have been proposed to improve yield and utilize milder reaction conditions, such as starting with methyl 5-nitroisophthalate.[5]
Experimental Protocols
In Vitro Cytotoxicity Assessment in Human Renal Proximal Tubule Epithelial Cells (HK-2)
This protocol is based on the methodology described by Huang et al. (2016) to investigate the cellular mechanisms of ioxitalamate-induced cytotoxicity.[6]
Objective: To determine the cytotoxic effects of this compound on HK-2 cells and to elucidate the roles of apoptosis and autophagy in this process.
Materials:
-
HK-2 human renal proximal tubule epithelial cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (sterile solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Antibodies: anti-caspase-3, anti-LC3B-II, anti-Bcl-2, anti-survivin
-
Cyto-ID® Autophagy Detection Kit
Procedure:
-
Cell Culture: HK-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cytotoxicity Assay (MTT):
-
Seed HK-2 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., up to 30 mg/ml) for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated.[6]
-
-
Apoptosis Analysis (Flow Cytometry):
-
Treat HK-2 cells with this compound (e.g., 30 mg/ml) for 48 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
-
Western Blot Analysis:
-
Treat cells as described above for 24 and 48 hours.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against caspase-3, LC3B-II, Bcl-2, and survivin.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence system.
-
-
Autophagy Analysis (Flow Cytometry):
-
Treat cells with this compound for 48 hours.
-
Stain the cells with Cyto-ID® Autophagy Detection dye.
-
Analyze the cells by flow cytometry to measure the autophagic flux.
-
In Vivo Nephrotoxicity Assessment in a Rat Model
This protocol is based on the methodology described by El-Garawani et al. (2021) to evaluate the nephrotoxic effects of ioxitalamate in albino rats.[7]
Objective: To assess the in vivo nephrotoxicity of this compound by measuring markers of kidney function and oxidative stress.
Materials:
-
Male albino rats
-
This compound (Telebrix-35®, 1600 mg I/kg body weight)
-
Anesthetic agent
-
Blood collection tubes
-
Kits for measuring serum urea and creatinine
-
Kits for measuring malondialdehyde (MDA), nitric oxide (NO), catalase (CAT), and glutathione (GSH)
Procedure:
-
Animal Acclimatization: Acclimate male albino rats to laboratory conditions for at least one week.
-
Experimental Groups: Divide the rats into a control group and a treatment group.
-
Administration of this compound: Administer a single intravenous dose of this compound (1600 mg I/kg body weight) to the treatment group. The control group receives a corresponding volume of saline.
-
Blood and Tissue Collection: At specified time points (e.g., 24 hours and 14 days post-injection), anesthetize the animals and collect blood samples via cardiac puncture. Perfuse the kidneys with cold saline and harvest them.
-
Biochemical Analysis of Serum:
-
Separate the serum from the blood samples by centrifugation.
-
Measure the levels of urea and creatinine using commercially available kits.
-
-
Analysis of Oxidative Stress Markers in Kidney Tissue:
-
Homogenize a portion of the kidney tissue.
-
Measure the levels of MDA and NO as markers of lipid peroxidation and nitrosative stress.
-
Measure the activity of the antioxidant enzymes CAT and the levels of the antioxidant GSH.
-
-
Histopathological Analysis:
-
Fix the remaining kidney tissue in 10% neutral buffered formalin.
-
Process the tissue, embed in paraffin, and section.
-
Stain the sections with hematoxylin and eosin (H&E) and examine under a microscope for any pathological changes.
-
Cellular Effects and Signaling Pathways
Studies on the cellular effects of this compound, particularly at high concentrations, have revealed that it can induce cell death in renal tubular cells. The primary mechanisms identified are apoptosis and autophagy.[8]
Caption: Ioxitalamate-induced cytotoxicity in HK-2 cells, mediated by ROS, apoptosis, and autophagy.
Research has shown that ioxitalamate treatment leads to an increase in reactive oxygen species (ROS) production.[6] This oxidative stress is a likely trigger for both the apoptotic and autophagic pathways. The apoptotic pathway is evidenced by the activation of caspase-3, a key executioner caspase.[8] Concurrently, an increase in the conversion of LC3B-I to LC3B-II indicates the induction of autophagy, which in this context, contributes to cell death.[8]
Toxicological Profile
The primary toxicological concern with this compound is contrast-induced nephropathy (CIN), a form of acute kidney injury that can occur after the administration of iodinated contrast media. The high osmolality of this compound is a significant contributing factor to its nephrotoxic potential.
Table 3: Toxicological Data for this compound
| Parameter | Species | Value | Route of Administration | Reference |
| LD₅₀ | Mouse | > 5 g/kg | Oral | [3] |
| IC₅₀ | HK-2 cells | ~30 mg/ml | In vitro | [3][6] |
Conclusion
This compound holds a significant place in the history of medical imaging as one of the early, widely used water-soluble contrast agents. Its discovery and development paved the way for modern contrast-enhanced radiology. While its high osmolality has led to its partial replacement by newer agents with improved safety profiles, a thorough understanding of its properties, synthesis, and biological effects remains crucial for researchers in the field of diagnostic imaging and drug development. The detailed protocols and data presented in this guide offer a comprehensive resource for further investigation and for appreciating the scientific journey of iodinated contrast media.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. medkoo.com [medkoo.com]
- 4. [Comparative pharmacokinetics and renal accumulation of the iodized contrast media: this compound, ioxaglic acid and iohexol in the rabbit] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN1314659C - Method for preparing this compound - Google Patents [patents.google.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. The Ameliorative Role of Acacia senegal Gum against the Oxidative Stress and Genotoxicity Induced by the Radiographic Contrast Medium (Ioxitalamate) in Albino Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Ioxitalamic Acid: A Technical Overview for Researchers
An In-depth Guide for Scientists and Drug Development Professionals
Ioxitalamic acid is a tri-iodinated benzoic acid derivative that serves as an ionic, high-osmolarity X-ray contrast medium.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and mechanism of action, tailored for researchers, scientists, and professionals in drug development.
Core Molecular and Physicochemical Properties
This compound, with the chemical formula C12H11I3N2O5, possesses a molecular weight of 643.94 g/mol .[1][2][3][4] A detailed summary of its key quantitative data is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C12H11I3N2O5 | [1][2][3][4] |
| Molecular Weight | 643.94 g/mol | [1][2][3][4] |
| Exact Mass | 643.7802 g/mol | [3] |
| Melting Point | 349 °C | [1] |
| Solubility | Soluble in water | [1][3] |
| Biological Half-Life | 1.1 hours | [1][5] |
| Protein Binding | Minimal (<5%) | [3] |
| Osmolality | 1500-1800 mOsm/kg | [1][2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that starts from 5-nitroisophthalic acid. The general synthetic pathway involves esterification, amidation, reduction of the nitro group, iodination, and finally, acetylation.[6][7] A streamlined and industrially applicable method utilizes methyl 5-nitroisophthalate as the starting material.[7] This approach involves a sequence of amidation, catalytic reduction, iodination, and acetylation reactions.[7]
The following diagram illustrates a common synthetic workflow for producing this compound.
Caption: A flowchart of the key reaction steps in the synthesis of this compound.
Mechanism of Action and Pharmacokinetics
This compound functions as a radiopaque contrast agent due to the high atomic number of the three iodine atoms in its structure. These iodine atoms absorb X-rays, thereby increasing the contrast of blood vessels and tissues in radiographic imaging.[3] It is considered pharmacologically inert, with its effect being primarily physical.[3]
Upon intravascular administration, this compound is rapidly distributed in the intravascular and interstitial spaces.[5] It exhibits minimal binding to plasma proteins.[3] The compound is not metabolized in the body and is rapidly excreted unchanged, primarily through glomerular filtration by the kidneys.[1][5] This rapid renal clearance contributes to its relatively short biological half-life.[1][5]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the properties and effects of this compound. Below are summaries of methodologies that can be adapted for laboratory use.
In Vitro Cytotoxicity Assay
A study investigating the cytotoxic effects of ioxitalamate on human nucleus pulposus (NP) cells provides a framework for in vitro toxicity assessment.[8]
-
Cell Culture: Human NP cells are isolated and cultured in three-dimensional alginate beads.[8]
-
Treatment: Cells are exposed to varying concentrations of ioxitalamate (e.g., 0.001, 0.1, 10, and 100 mg/mL) for different time intervals (e.g., 1, 2, or 3 days).[8]
-
Viability Assessment: Cell viability can be determined using a trypan blue exclusion assay.[8]
-
Apoptosis and Necrosis Analysis: Flow cytometry using Annexin V and propidium iodide staining can be employed to differentiate between live, apoptotic, and necrotic cells.[8] Immunostaining of the 3D alginate beads can also be used for this purpose.[8]
In Vivo Evaluation in Animal Models
Preclinical evaluation in animal models is essential to understand the pharmacokinetics and safety profile of this compound.
-
Administration: this compound is administered to animal models, such as rats, typically via intravenous injection.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points post-administration to determine the plasma concentration of the compound. The plasma half-life and clearance rate can then be calculated.[3]
-
Toxicity Studies: Acute toxicity can be assessed by determining the LD50 value following oral or intravenous administration in animals like mice.[3] To evaluate nephrotoxicity, serum urea and creatinine levels are measured before and after administration of this compound.[3]
-
Excretion Analysis: Urine is collected over a 24-hour period to quantify the amount of excreted this compound, providing insight into the extent of renal clearance.[3]
The following diagram outlines a general workflow for the in vivo assessment of this compound.
Caption: A general workflow for the in vivo evaluation of this compound in an animal model.
References
- 1. This compound | C12H11I3N2O5 | CID 34536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. medkoo.com [medkoo.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C12H11I3N2O5 | CID 34536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of this compound as Ionic X-ray Contrast Agent [chinjmap.com]
- 7. CN1314659C - Method for preparing this compound - Google Patents [patents.google.com]
- 8. Time- and dose-dependent cytotoxicities of ioxitalamate and indigocarmine in human nucleus pulposus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility and Stability of Ioxitalamic Acid Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of ioxitalamic acid, a widely used iodinated contrast medium. The information presented herein is intended to support research, development, and formulation activities by providing key data, experimental protocols, and an understanding of the molecule's behavior in solution.
Introduction to this compound
This compound, with the chemical name 3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid, is a first-generation ionic, high-osmolar contrast agent.[1][2] It is commonly used in its salt forms, primarily as meglumine ioxitalamate and sodium ioxitalamate, for various radiological procedures.[2] Understanding the solubility and stability of this compound solutions is critical for ensuring the safety, efficacy, and quality of contrast media formulations.
Solubility of this compound
This compound is characterized as a water-soluble compound.[3][4] Its solubility is a key factor in the formulation of injectable and oral contrast media. For parenteral applications, it is often formulated with meglumine, an organic base, to enhance its aqueous solubility.[5]
Quantitative Solubility Data
Table 1: Solubility of this compound and its Meglumine Salt
| Compound/Formulation | Solvent System | Reported Solubility |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (clear solution)[3] |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (clear solution)[3] |
| Meglumine | Water | Freely soluble[6] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound can be determined using the well-established shake-flask method.[7][8][9] This method measures the concentration of the dissolved compound in a saturated solution at a specific temperature.
Materials:
-
This compound powder
-
Purified water (or other solvent/buffer of interest)
-
Constant temperature shaker bath
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
-
pH meter
Procedure:
-
Add an excess amount of this compound powder to a known volume of the solvent in a sealed container.
-
Place the container in a constant temperature shaker bath and agitate until equilibrium is reached (typically 24-48 hours).
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant.
-
Centrifuge the sample to remove any undissolved solid particles.
-
Dilute the clear supernatant with a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method.
-
If using buffered solutions, measure the pH of the saturated solution.[10]
Stability of this compound Solutions
The stability of this compound solutions is a critical quality attribute, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. This compound solutions are known to be sensitive to light.
Storage and Handling Recommendations
To maintain the integrity of this compound solutions, the following storage conditions are recommended:
-
Temperature: Store at controlled room temperature. Specific commercial formulations may have different storage requirements.
-
Light: Protect from light.[3]
-
Freezing: Avoid freezing, as it may cause crystallization. If crystals form, they can be redissolved by bringing the solution to room temperature with intermittent shaking.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[11][12][13][14][15][16] These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions.
Table 2: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heat as required | Hydrolysis of the amide linkages. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heat as required | Hydrolysis of the amide linkages. |
| Oxidation | 3% - 30% H₂O₂, room temperature | Oxidation of the aromatic ring or side chains. |
| Thermal Degradation | Dry heat (e.g., 60-80°C) or solution at elevated temperature | General decomposition. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | De-iodination, other light-induced reactions. |
Experimental Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on an this compound solution.
Materials:
-
This compound solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Validated stability-indicating HPLC method
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Samples: Prepare solutions of this compound in water or an appropriate solvent.
-
Acid Hydrolysis: Add HCl to the drug solution to a final concentration of 0.1 M. Store at room temperature or an elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Add NaOH to the drug solution to a final concentration of 0.1 M. Store at room temperature or an elevated temperature for a specified period.
-
Oxidative Degradation: Add H₂O₂ to the drug solution to a final concentration of 3%. Store at room temperature for a specified period.
-
Thermal Degradation: Store the drug solution in an oven at an elevated temperature (e.g., 60°C) for a specified period.
-
Photodegradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples using a validated stability-indicating HPLC method to determine the amount of this compound remaining and to detect and quantify any degradation products.
Visualizations
Logical Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Signaling Pathway for Forced Degradation Studies
Caption: Potential degradation pathways of this compound under various stress conditions.
Conclusion
This technical guide has summarized the available information on the solubility and stability of this compound solutions. While this compound is known to be water-soluble, particularly as its meglumine salt, more comprehensive quantitative data would be beneficial for advanced formulation development. The stability of this compound is influenced by factors such as light, and forced degradation studies are crucial for understanding its degradation profile. The provided experimental protocols offer a framework for researchers to conduct their own investigations into the solubility and stability of this important contrast agent. The visualizations included serve to clarify the experimental workflows and potential degradation pathways.
References
- 1. This compound | C12H11I3N2O5 | CID 34536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Meglumine - Actylis Lab Solutions [actylislab.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality | ADMET and DMPK [pub.iapchem.org]
- 8. Equilibrium solubility measurement of ionizable drugs-consensus recommendations for improving data quality [diposit.ub.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. scispace.com [scispace.com]
- 16. rjptonline.org [rjptonline.org]
Ioxitalamic Acid (CAS: 28179-44-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioxitalamic acid, identified by the CAS number 28179-44-4, is a tri-iodinated benzoic acid derivative that serves as an ionic, high-osmolar contrast medium for radiographic imaging.[1][2] Its primary function in medical diagnostics is to enhance the visibility of internal body structures during X-ray and computed tomography (CT) scans. This is achieved through the high atomic number of the iodine atoms in its structure, which effectively attenuates X-rays. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, analytical methods, and the cellular signaling pathways implicated in its use, particularly in the context of contrast-induced nephrotoxicity (CIN).
Physicochemical and Toxicological Data
A summary of the key quantitative data for this compound is presented below, offering a clear comparison of its fundamental properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 28179-44-4 | [3][4] |
| Molecular Formula | C₁₂H₁₁I₃N₂O₅ | [3][4] |
| Molecular Weight | 643.94 g/mol | [3][4] |
| IUPAC Name | 3-acetamido-5-[(2-hydroxyethyl)carbamoyl]-2,4,6-triiodobenzoic acid | [4] |
| Melting Point | 349 °C | [5] |
| Solubility | Water soluble | [1][3][6] |
| Appearance | White to off-white crystalline powder |
Table 2: Toxicological Data for this compound
| Parameter | Value | Species/System | Reference |
| LD50 (Oral) | > 5 g/kg | Mice | [3] |
| IC50 | ~30 mg/mL | HK-2 cells (in vitro) | [3] |
| Protein Binding | < 5% | [3] | |
| Renal Excretion | > 80% within 24 hours | [3] | |
| Plasma Half-life | < 2 hours | Rats | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and quality control analysis of this compound are crucial for research and development.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from methyl 5-nitroisophthalate.[7] The following protocol is a general outline based on reported methods.[7][8]
Step 1: Amidation
-
Methyl 5-nitroisophthalate is reacted with ethanolamine in a suitable solvent to form the corresponding amide.
Step 2: Catalytic Reduction
-
The nitro group of the resulting amide is reduced to an amino group via catalytic hydrogenation. A common catalyst for this reaction is palladium on carbon (Pd/C).[7]
-
Procedure: The nitro-amide is dissolved in a suitable solvent (e.g., aqueous sodium hydroxide solution) and subjected to a hydrogen atmosphere in the presence of the Pd/C catalyst. The reaction is typically carried out at an elevated temperature (e.g., 75°C) until completion.[7]
Step 3: Iodination
-
The aromatic ring is tri-iodinated at positions 2, 4, and 6 using an iodinating agent such as iodine monochloride (ICl).[7]
-
Procedure: The amino-diamide from the previous step is dissolved in a suitable solvent (e.g., aqueous sodium chloride solution), and a solution of iodine monochloride is added. The reaction is heated (e.g., to 80°C) for a period of time to ensure complete iodination.[7] The product is then cooled and filtered.
Step 4: Acetylation
-
The amino group is acetylated using acetic anhydride to yield the final product, this compound.[7]
-
Procedure: The tri-iodinated intermediate is treated with acetic anhydride, often in the presence of a catalytic amount of a strong acid like sulfuric acid. The reaction is heated (e.g., to 80°C).[7] After the reaction, the excess acetic anhydride is removed under reduced pressure, and the product is precipitated, purified by recrystallization, and dried.
Quality Control Analysis by HPLC-MS
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the quality control of this compound, ensuring its purity and identity.
-
Instrumentation: A high-performance liquid chromatograph equipped with a diode array detector (DAD) and a mass spectrometer (MS).
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Sample Preparation: A known concentration of this compound is prepared in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm filter before injection.
-
Standard Preparation: A reference standard of this compound with known purity is prepared in the same manner as the sample.
-
Detection:
-
UV Detection: The DAD is set to monitor the absorbance at the λmax of this compound.
-
MS Detection: The mass spectrometer is operated in either positive or negative ion mode to confirm the molecular weight of the analyte.
-
-
System Suitability: Before sample analysis, the chromatographic system is evaluated for its performance by injecting a standard solution multiple times. Parameters such as peak asymmetry, theoretical plates, and reproducibility of retention time and peak area are assessed to ensure the system is suitable for the analysis.
-
Quantification: The purity of the this compound sample is determined by comparing the peak area of the analyte in the sample chromatogram to that of the reference standard. Impurities are identified and quantified based on their relative retention times and peak areas.
Signaling Pathways and Mechanisms of Action
While this compound is considered pharmacologically inert, its administration, particularly in high doses or in patients with pre-existing renal conditions, can lead to contrast-induced nephrotoxicity (CIN). The pathogenesis of CIN is multifactorial and involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[9][10] Key signaling pathways implicated in this process are the SIRT1 and Nrf2 pathways.
Contrast-Induced Nephrotoxicity and ROS Production
The administration of iodinated contrast media like this compound can lead to renal vasoconstriction and direct tubular toxicity, both of which contribute to renal hypoxia.[10] This hypoxic environment promotes the generation of ROS, which can damage cellular components, including lipids, proteins, and DNA, ultimately leading to apoptosis and necrosis of renal tubular cells.[9][11]
Role of the SIRT1 Signaling Pathway
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance and longevity.[12][13] In the context of CIN, oxidative stress can lead to a downregulation of SIRT1. Activation of SIRT1 has been shown to be protective against CIN by deacetylating and activating downstream targets such as PGC-1α and FOXO1, which in turn upregulate antioxidant enzymes and promote mitochondrial biogenesis, thereby mitigating oxidative damage.[12][14][15][16]
Role of the Nrf2 Signaling Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[17][18] Under conditions of oxidative stress induced by this compound, Nrf2 is activated and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes. This leads to the upregulation of phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), which helps to counteract the damaging effects of ROS and protect renal cells.[19][20][21]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [medbox.iiab.me]
- 3. medkoo.com [medkoo.com]
- 4. This compound | C12H11I3N2O5 | CID 34536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C12H11I3N2O5 | CID 34536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CN1314659C - Method for preparing this compound - Google Patents [patents.google.com]
- 8. Synthesis of this compound as Ionic X-ray Contrast Agent [chinjmap.com]
- 9. Reactive oxygen species and the pathogenesis of radiocontrast-induced nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Reactive Oxygen Species in Pathogenesis of Radiocontrast-Induced Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ioxitalamate induces renal tubular apoptosis via activation of renal efferent nerve-mediated adrenergic signaling, renin activity, and reactive oxygen species production in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SIRT1 activating compounds reduce oxidative stress and prevent cell death in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nutraceutical activation of Sirt1: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nutraceutical activation of Sirt1: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Activation of Nrf2 signaling by natural products-can it alleviate diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Asiatic acid enhances Nrf2 signaling to protect HepG2 cells from oxidative damage through Akt and ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Preclinical Toxicological Profile of Ioxitalamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available preclinical toxicological data for ioxitalamic acid. Comprehensive proprietary data from regulatory submissions are not fully available in the public domain. Therefore, this guide provides a profile based on accessible literature and general toxicological principles as they apply to this compound.
Executive Summary
This compound is a tri-iodinated benzoic acid derivative used as a radiopaque contrast medium. This technical guide provides an in-depth overview of its preclinical toxicological profile based on available studies. The primary aim of this document is to consolidate key safety data, detail experimental methodologies for pivotal toxicological assessments, and visualize relevant biological pathways and workflows to support research and development activities.
The available data indicates that this compound has a low acute oral toxicity. In vitro studies have demonstrated cytotoxic effects at high concentrations. In vivo evidence suggests a potential for nephrotoxicity, as indicated by elevated serum urea and creatinine levels in rats. However, a comprehensive public data set for repeated-dose toxicity, genotoxicity, carcinogenicity, reproductive toxicity, and safety pharmacology is not available. This guide presents the accessible quantitative data in structured tables and describes the standard experimental protocols for these toxicological endpoints.
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose administration.
Quantitative Data
| Species | Route of Administration | Parameter | Value | Reference |
| Mouse | Oral | LD50 | > 5 g/kg | [1] |
| In Vitro (HK-2 cells) | - | IC50 | ~30 mg/ml | [1] |
No specific intravenous LD50 values for this compound in multiple species were found in the public domain.
Experimental Protocols
Acute Oral Toxicity (Limit Test - General Protocol)
A limit test is typically performed when the test substance is expected to have low toxicity.
-
Test System: Rodent species, commonly Sprague-Dawley rats or CD-1 mice.
-
Animal Housing: Animals are housed in controlled conditions with standard diet and water ad libitum.
-
Dose Administration: A single dose of the test substance, typically up to a limit of 5 g/kg body weight, is administered by oral gavage.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
In Vitro Cytotoxicity (MTT Assay - General Protocol)
-
Cell Line: Human kidney proximal tubule epithelial cells (HK-2).
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and exposed to various concentrations of this compound for a specified duration (e.g., 48 hours).
-
MTT Assay: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert MTT to formazan, which is then solubilized.
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell viability, is calculated.
Repeated-Dose Toxicity
Repeated-dose toxicity studies are conducted to evaluate the adverse effects of a substance after prolonged or repeated exposure.
No quantitative data (e.g., No-Observed-Adverse-Effect Levels - NOAELs) from subchronic (28-day or 90-day) or chronic studies for this compound were found in the public domain.
Experimental Protocols
28-Day and 90-Day Repeated-Dose Toxicity Studies (General Protocol)
-
Test System: Typically conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g., dog).
-
Dose Administration: The test substance is administered daily for 28 or 90 days via a clinically relevant route (e.g., oral or intravenous). Multiple dose groups are used, including a control group.
-
In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements, and detailed clinical pathology (hematology, clinical chemistry, urinalysis) at specified intervals.
-
Pathology: At the end of the study, a full necropsy is performed, and organ weights are recorded. Histopathological examination of a comprehensive list of tissues is conducted.
-
Endpoints: The primary endpoint is the determination of the NOAEL.
Genotoxicity
Genotoxicity assays are designed to detect direct or indirect damage to DNA. A standard battery of tests is typically required to assess mutagenic and clastogenic potential.
While a study mentioning genotoxicity in albino rats exists, specific results from a standard battery of tests for this compound are not publicly available.
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test - General Protocol)
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).
-
Methodology: The tester strains are exposed to various concentrations of the test substance in the presence and absence of a metabolic activation system (S9 fraction from rat liver). The mixture is plated on a minimal agar medium lacking the essential amino acid.
-
Endpoint: A positive result is a significant, dose-dependent increase in the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid) compared to the negative control.
In Vitro Mammalian Chromosomal Aberration Test (General Protocol)
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Methodology: Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation (S9). Cells are harvested at a predetermined time, and metaphase chromosomes are prepared and stained.
-
Endpoint: The slides are analyzed microscopically for the presence of structural chromosomal aberrations (e.g., breaks, gaps, exchanges). A significant, dose-related increase in the percentage of cells with aberrations indicates a positive result.
In Vivo Mammalian Erythrocyte Micronucleus Test (General Protocol)
-
Test System: Typically conducted in mice or rats.
-
Methodology: Animals are treated with the test substance, usually on one or more occasions. Bone marrow or peripheral blood is collected at appropriate time points. The cells are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Endpoint: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis. A significant, dose-related increase in micronucleated cells in treated animals compared to controls indicates a clastogenic or aneugenic effect.
Carcinogenicity
Carcinogenicity studies, or long-term bioassays, are conducted to assess the tumorigenic potential of a substance over the lifespan of an animal.
No data from 2-year carcinogenicity bioassays in rats or mice for this compound were found in the public domain.
Experimental Protocol
Two-Year Carcinogenicity Bioassay (General Protocol)
-
Test System: Typically conducted in two rodent species, most commonly rats and mice.
-
Dose Administration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice), usually in the diet or by gavage.
-
In-life Observations: Regular monitoring for clinical signs of toxicity, palpable masses, and changes in body weight and food consumption.
-
Pathology: A complete necropsy is performed on all animals. All tissues are examined microscopically for the presence of neoplastic and non-neoplastic lesions.
-
Endpoint: The primary endpoint is the incidence of tumors in the treated groups compared to the control group.
Reproductive and Developmental Toxicity
These studies are designed to evaluate the potential adverse effects of a substance on all aspects of the reproductive cycle.
No data from Segment I, II, or III reproductive and developmental toxicity studies for this compound were found in the public domain.
Experimental Protocols
Segment I: Fertility and Early Embryonic Development (General Protocol)
-
Test System: Typically rats.
-
Methodology: Male and female animals are dosed for a period before mating, during mating, and for females, through implantation.
-
Endpoints: Effects on male and female reproductive performance, including fertility indices, and early embryonic development up to implantation are evaluated.
Segment II: Embryo-Fetal Development (General Protocol)
-
Test System: Usually conducted in two species, a rodent (rat) and a non-rodent (rabbit).
-
Methodology: Pregnant females are dosed during the period of major organogenesis.
-
Endpoints: Fetuses are examined near term for external, visceral, and skeletal malformations and variations.
Segment III: Pre- and Postnatal Development (General Protocol)
-
Test System: Typically rats.
-
Methodology: Pregnant females are dosed from implantation through lactation.
-
Endpoints: The effects on the F0 generation (dams) and the F1 generation (offspring) are evaluated, including maternal function, and the growth, development, and reproductive performance of the offspring.
Safety Pharmacology
Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
No specific data on the effects of this compound on the central nervous, cardiovascular, or respiratory systems from a core battery of safety pharmacology studies were found in the public domain.
Experimental Protocols
Core Battery (General Protocols)
-
Central Nervous System (CNS): A functional observational battery (e.g., Irwin test) in rats is used to assess effects on behavior, coordination, sensory and motor reflex responses, and body temperature.
-
Cardiovascular System: Effects on blood pressure, heart rate, and electrocardiogram (ECG) are typically evaluated in conscious, telemetered non-rodents (e.g., dogs or non-human primates).
-
Respiratory System: Respiratory rate and other parameters like tidal volume are assessed, often using whole-body plethysmography in conscious rodents (e.g., rats).
Visualizations
References
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Imaging with Ioxitalamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioxitalamic acid, a tri-iodinated benzoic acid derivative, is a water-soluble, ionic, high-osmolar radiopaque contrast agent used in X-ray imaging.[1][2] Marketed under trade names such as Telebrix and Vasobrix, it enhances the visibility of vascular structures and organs by attenuating X-rays.[1][2] Its high water solubility and rapid renal clearance make it suitable for various preclinical imaging applications in rodent models, particularly for dynamic contrast-enhanced micro-computed tomography (micro-CT).[1] In rats, this compound has a plasma half-life of under two hours, with over 80% excreted in the urine within 24 hours.[1] Its low protein binding (<5%) contributes to its rapid elimination.[1] This document provides detailed protocols for the use of this compound in in vivo rodent imaging studies, based on established methodologies for similar iodinated contrast agents.
Physicochemical and Pharmacokinetic Properties
A clear understanding of the properties of this compound is crucial for designing effective imaging protocols.
| Property | Value | Species | Reference |
| Molecular Formula | C₁₂H₁₁I₃N₂O₅ | N/A | [1] |
| Molecular Weight | 643.94 g/mol | N/A | [1] |
| Plasma Half-Life | < 2 hours | Rat | [1] |
| Plasma Half-Life | ~45 minutes | Rabbit | |
| Protein Binding | < 5% | N/A | [1] |
| Primary Route of Excretion | Renal (Urine) | N/A | [1] |
| Excretion within 24h | > 80% | N/A | [1] |
| LD50 (Oral) | > 5 g/kg | Mouse | [1] |
Experimental Protocols
Due to the rapid renal clearance of this compound, a continuous infusion protocol is recommended for maintaining stable vascular contrast during micro-CT imaging, especially for angiography and perfusion studies. For very rapid scans, a bolus injection may suffice.
I. Animal Preparation
-
Animal Model: This protocol is suitable for adult mice (20-30 g) and rats (200-300 g).
-
Anesthesia: Anesthetize the animal using isoflurane (1-3% in oxygen). For induction, use a higher concentration (4-5%) in an induction chamber, then maintain the anesthesia via a nose cone during the procedure.[3] Monitor the animal's respiratory rate and body temperature throughout the experiment.
-
Catheterization: For intravenous administration, place a catheter (e.g., 24-gauge) into the lateral tail vein. Ensure the catheter is securely placed and patent by flushing with a small amount of sterile saline.
-
Positioning: Position the animal on the micro-CT scanner bed. If using continuous infusion, a multimodal bed compatible with an infusion pump is recommended. Secure the animal to minimize motion artifacts during the scan. Maintain the animal's body temperature using a heating pad or lamp.
II. This compound Administration and Micro-CT Imaging
A. Continuous Infusion Protocol (Recommended for Angiography and Perfusion Studies)
This method ensures a steady-state concentration of the contrast agent in the bloodstream during the scan.
-
Contrast Agent Preparation: Use a sterile solution of this compound (e.g., Telebrix 350, containing 350 mg of iodine per mL). Warm the contrast agent to 37°C to reduce its viscosity.
-
Administration:
-
Loading Dose (Bolus): Administer an initial intravenous bolus to rapidly increase the blood iodine concentration. A suggested starting dose is 150 mg I/kg .
-
Maintenance Infusion: Immediately after the bolus, begin a continuous infusion. The infusion rate will need to be optimized based on the specific animal model and scanner speed. A suggested starting point for a mouse is 10-20 µL/min .[3] For a rat, a starting rate of 1-2.5 mL/min has been used with similar agents.[1]
-
-
Micro-CT Imaging:
-
Begin scanning once the infusion has started and a steady state of contrast enhancement is expected.
-
For cardiac and thoracic imaging, the use of respiratory and/or cardiac gating is highly recommended to minimize motion artifacts.
-
B. Bolus Injection Protocol (for Rapid Scans)
This method is suitable for very fast micro-CT scans (typically under 1 minute).
-
Contrast Agent Preparation: As described in the continuous infusion protocol.
-
Administration: Administer a single intravenous bolus of this compound. A dose of 1600 mg I/kg has been used in rats for non-imaging renal studies and can be considered an upper limit for bolus administration in imaging.[4] A lower starting dose is recommended for general imaging.
-
Micro-CT Imaging: The timing of the scan is critical. Imaging should commence immediately after the bolus injection to capture the peak vascular enhancement before the contrast agent is cleared by the kidneys.
III. Recommended Micro-CT Imaging Parameters
The following are suggested starting parameters that may require optimization for your specific micro-CT system and experimental goals.
| Parameter | Suggested Setting |
| Tube Voltage | 50-80 kVp |
| Tube Current | 400-500 µA |
| Voxel Size | 50-150 µm (isotropic) |
| Number of Projections | 500-1000 |
| Scan Time | < 1 minute to several minutes |
| Gating | Respiratory/Cardiac (for thoracic imaging) |
Data Presentation
The following tables provide a template for summarizing quantitative data from imaging studies using this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Mouse | Rat | Rabbit |
| Dosage (mg I/kg) | Data not available | Data not available | ~1750 (5 ml/kg of 350 mgI/ml) |
| Administration Route | IV | IV | IV Bolus |
| Plasma Half-life (t½) | Data not available | < 2 hours[1] | ~45 minutes |
| Volume of Distribution (Vd) | Data not available | Data not available | 20-26% of body weight |
Table 2: Example Micro-CT Imaging Protocol Parameters for Iodinated Contrast Agents
| Parameter | Mouse Protocol Example (Iohexol)[3] | Rat Protocol Example (Iopromide)[1] |
| Animal Weight | N/A | ~300 g[1] |
| Anesthesia | Isoflurane | Isoflurane[1] |
| Contrast Agent | Iohexol (300 mgI/ml)[3] | Iopromide (300 mgI/ml)[1] |
| Administration | Continuous Infusion (1 ml/hr)[3] | Continuous Infusion (2.5 ml/min)[1] |
| Tube Voltage | 50 kVp[3] | 60 kVp[1] |
| Tube Current | 0.5 mA[3] | 0.530 mA[1] |
| Scan Duration | N/A | ~2 minutes[1] |
| Voxel Size | 48 µm x 48 µm x 192 µm[3] | ~85 µm[1] |
Visualizations
Experimental Workflow
Caption: Workflow for in vivo rodent imaging with this compound.
Logical Relationships in Contrast-Enhanced Imaging
Caption: Rationale for choosing an administration protocol.
References
- 1. aapm.org [aapm.org]
- 2. In vivo small animal micro-CT using nanoparticle contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Diagnostic Imaging Using Micro-CT: Sequential and Comparative Evaluation of Rodent Models for Hepatic/Brain Ischemia and Stroke | PLOS One [journals.plos.org]
- 4. Ex vivo imaging of mouse brain using micro-CT with non-ionic iodinated contrast agent: a comparison with myelin staining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ioxitalamic Acid in Animal Model CT Angiography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioxitalamic acid, a tri-iodinated benzoic acid derivative, is an ionic, high-osmolarity contrast medium utilized in X-ray imaging and computed tomography (CT).[1] Marketed under brand names such as Telebrix, it is available as salts of sodium and meglumine.[1][2] Its high water solubility and rapid renal clearance make it a valuable tool for preclinical CT angiography studies in various animal models.[3] These application notes provide detailed methodologies and protocols for the use of this compound in CT angiography across different animal species, summarizing key quantitative data and experimental workflows.
Mechanism of Action
This compound is a pharmacologically inert substance.[3] Its efficacy as a contrast agent is based on the physical principle of X-ray attenuation. The tri-iodinated benzene core of the molecule strongly absorbs X-rays, increasing the radiodensity of the blood and tissues in which it distributes. This enhanced attenuation provides clear delineation of vascular structures from surrounding soft tissues during CT imaging.[3] Following intravascular administration, this compound distributes into the extracellular fluid and is rapidly excreted by the kidneys via glomerular filtration.[3]
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for designing effective imaging protocols. The agent exhibits rapid distribution and elimination, with key parameters varying across species.
| Parameter | Animal Model | Value |
| Plasma Half-Life | Rat | < 2 hours[3] |
| Rabbit | ~45 minutes[4] | |
| Distribution Volume | Rabbit | 20-26% of body weight[4] |
| Protein Binding | General | < 5%[3] |
| Excretion | Rat | > 80% within 24 hours (urinary)[3] |
| Acute IV Toxicity (LD50) | Mouse | > 5 g/kg[3] |
Experimental Protocols
Successful CT angiography with this compound requires careful attention to animal preparation, contrast administration, and CT imaging parameters. The following protocols are provided as a guide and may require optimization based on the specific research question and imaging equipment.
General Animal Preparation
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine). Monitor vital signs, including respiratory rate and body temperature, throughout the procedure.
-
Catheterization: For precise and controlled administration, place a catheter in a suitable blood vessel. For intravenous (IV) administration, the lateral tail vein in rodents or the cephalic or marginal ear vein in larger animals is commonly used.
-
Positioning: Secure the anesthetized animal on the CT scanner bed, ensuring the region of interest is centered within the field of view.
Administration and Dosing
The optimal dose and administration rate of this compound will depend on the animal model and the specific vascular structures being imaged. Both bolus injection and continuous infusion methods can be employed.
| Animal Model | Administration Route | Dosage | Infusion/Injection Rate |
| Rat | Intravenous (IV) Bolus | 1 mL of 300 mgI/mL solution | Not specified |
| Rabbit | Intravenous (IV) Bolus | 5 mL/kg | Not specified |
| Intravenous (IV) Infusion | - | 2.5 mL/kg/hour | |
| Dog | Intravenous (IV) Bolus | 600-800 mgI/kg | 2-5 mL/s |
| Pig | Intravenous (IV) Bolus | 300 mgI/kg | 5 mL/s |
Note: The data for dogs and pigs are based on general iodinated contrast media protocols and may be adapted for this compound.
CT Imaging Parameters
The following are example CT imaging parameters that can be used as a starting point for protocol development.
| Parameter | Rat (micro-CT) | Rabbit | Dog |
| Tube Voltage | 45-80 kVp | 70-120 kVp | 80-130 kVp |
| Tube Current | 200-400 µA | 40-60 mA | 200 mAs |
| Slice Thickness | 0.1-0.5 mm | 0.5-5 mm | 0.5-5 mm |
| Pitch | 0.5-1.5 | 0.2-1.5 | 0.5-1.5 |
| Scan Delay | Immediate post-bolus | 5-10 s post-bolus | 9-17 s post-bolus |
Expected Quantitative Data: Tissue Enhancement
The degree of contrast enhancement is measured in Hounsfield Units (HU). While specific data for this compound is limited, the following table provides expected enhancement ranges for iodinated contrast agents in various tissues, which can serve as a reference.
| Tissue/Vessel | Animal Model | Expected Peak Enhancement (HU) |
| Aorta | Cat | 745 - 1906 |
| Dog | 200 - 443 | |
| Liver | Dog/Pig | 54 - 62 |
| Spleen | Dog/Pig | ~77 |
| Kidney | General | High, with persistent enhancement >55 HU |
Pharmacokinetic Pathway
Post-Procedure Animal Care
-
Recovery: Following the imaging procedure, discontinue anesthesia and monitor the animal until it has fully recovered.
-
Hydration: Ensure the animal has free access to water to facilitate the renal clearance of the this compound.
Conclusion
This compound is a well-established and effective contrast agent for preclinical CT angiography. By carefully selecting the animal model, optimizing administration protocols, and fine-tuning CT imaging parameters, researchers can obtain high-quality, detailed images of the vasculature. These application notes provide a comprehensive starting point for the successful implementation of this compound in your research endeavors.
References
- 1. avmi.net [avmi.net]
- 2. Assessment of image quality and dose in contrast-enhanced head and neck CT angiography of New Zealand rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three-dimensional CT angiography of the canine hepatic vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pulmonary angiography using 16 slice multidetector computed tomography in normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Research with Ioxitalamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioxitalamic acid is a tri-iodinated benzoic acid derivative widely used as a radiopaque contrast agent in preclinical and clinical imaging.[1] Its primary function is to enhance the visibility of vascular structures and organs during X-ray-based imaging techniques. These application notes provide detailed protocols for the preparation and administration of this compound in preclinical research settings, along with a summary of reported dosages and a discussion of its toxicological profile.
This compound is valued in research for its high water solubility and rapid renal clearance.[1] In animal models, it exhibits a plasma half-life of under two hours in rats and is primarily excreted through the urinary system.[1] While generally considered to have a wide safety margin, high concentrations of this compound can induce cellular toxicity, primarily through the generation of reactive oxygen species (ROS), leading to apoptosis. Understanding the appropriate dosage and administration is therefore critical for its effective and safe use in preclinical studies.
Data Presentation: Quantitative Dosing Information
The following tables summarize reported doses of this compound used in various preclinical models. It is crucial to note that the optimal dose for a specific study will depend on the research question, the animal model, and the imaging modality employed.
In Vivo Dosing
| Animal Model | Administration Route | Dose | Application | Reference |
| Mice | Oral | > 5 g/kg (LD50) | Toxicology | [1] |
| Rats | Intravenous | 1600 mg Iodine/kg | Evaluation of renal effects | [2] |
| Rabbits | Intravenous Bolus | 5 ml/kg | Pharmacokinetics | [3] |
| Rabbits | Intravenous Infusion | 2.5 ml/kg/hour for 4 hours | Pharmacokinetics | [3] |
In Vitro Dosing
| Cell Line | Application | Concentration Range | Key Findings | Reference |
| Human Kidney 2 (HK-2) cells | Cytotoxicity Assay | Not specified, IC50 ~30 mg/ml | Concentration-dependent cytotoxicity | [1] |
| Human Nucleus Pulposus cells | Cytotoxicity Assay | 0.001, 0.1, 10, and 100 mg/mL | Time- and dose-dependent cell injury | [4] |
Experimental Protocols
Preparation of this compound Solution for In Vivo Administration
Materials:
-
This compound powder
-
Sterile saline (0.9% sodium chloride)
-
Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)
-
PEG300 (optional)
-
Tween-80 (optional)
-
Sterile filters (0.22 µm)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Protocol for a Saline-Based Solution (Preferred for Intravenous Administration):
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
In a sterile vial, add the calculated amount of this compound powder.
-
Gradually add sterile saline to the vial while vortexing to aid dissolution. This compound is water-soluble, but this process may take time.
-
If solubility is an issue at high concentrations, gentle warming or sonication can be applied.
-
Once fully dissolved, filter the solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility for injection.
-
Visually inspect the solution for any particulate matter before administration.
Protocol for a Co-Solvent System (for difficult formulations):
For formulations where higher concentrations are required and solubility in saline is limited, a co-solvent system can be used. Note: This should be used with caution and validated for the specific animal model and administration route, as co-solvents can have their own toxicities.
-
Prepare a stock solution of this compound in DMSO.
-
In a separate sterile tube, combine the required volumes of PEG300 and Tween-80.
-
Slowly add the this compound/DMSO stock solution to the PEG300/Tween-80 mixture while vortexing.
-
Add sterile saline to the mixture to reach the final desired volume and concentration.
-
Ensure the final solution is clear and homogenous. If precipitation occurs, adjust the solvent ratios.
-
Sterile filter the final solution using a 0.22 µm filter.
Protocol for Intravenous (IV) Administration in Rats
Materials:
-
Prepared this compound solution
-
Rat restrainer
-
Heat lamp or warming pad
-
27-30 gauge needles
-
1 mL syringes
-
70% ethanol
-
Gauze
Procedure:
-
Accurately weigh the rat to determine the correct volume of this compound solution to inject.
-
Warm the rat's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins, making them more visible and accessible.
-
Place the rat in a suitable restrainer to minimize movement and stress.
-
Wipe the tail with 70% ethanol to clean the injection site.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle. A successful cannulation is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound solution. There should be no resistance. If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt the injection at a more proximal site.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse reactions.
Protocol for Oral Gavage in Mice
Materials:
-
Prepared this compound solution
-
Flexible or rigid gavage needle with a ball tip (20-22 gauge for adult mice)
-
1 mL syringe
Procedure:
-
Weigh the mouse to calculate the appropriate administration volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Firmly restrain the mouse by scruffing the neck and back to immobilize the head and body. The head should be slightly extended to create a straight line from the mouth to the esophagus.
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the insertion depth to reach the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly down the esophagus. Do not force the needle. If the mouse struggles excessively or if there is any resistance, withdraw the needle and restart.
-
Once the needle is at the predetermined depth, slowly administer the this compound solution.
-
After administration, gently remove the gavage needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
Visualization of this compound-Induced Cytotoxicity Pathway
The primary mechanism of this compound-induced cytotoxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. The following diagram illustrates this signaling pathway.
Caption: this compound-induced cellular toxicity pathway.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of this compound.
Caption: A typical workflow for an in vivo preclinical study.
References
- 1. Ioxitalamate induces renal tubular apoptosis via activation of renal efferent nerve-mediated adrenergic signaling, renin activity, and reactive oxygen species production in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Time- and dose-dependent cytotoxicities of ioxitalamate and indigocarmine in human nucleus pulposus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Ioxitalamic Acid Administration in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous (IV) administration of ioxitalamic acid in common laboratory animal models. The information is intended to guide researchers in designing and executing preclinical studies, including pharmacokinetic, pharmacodynamic, and toxicological evaluations of this iodinated contrast agent.
Pharmacokinetic Profile
This compound, when administered intravenously, is rapidly distributed and eliminated. The pharmacokinetic parameters are crucial for determining appropriate dosing regimens and imaging windows in preclinical studies.
Data Presentation: Pharmacokinetic Parameters of this compound
| Parameter | Rabbit | Dog | Rat |
| Plasma Half-life (t½) | ~45 minutes[1] | - | < 2 hours |
| Volume of Distribution (Vd) | 20% - 26% of body weight[1] | Higher tissue distribution compared to other contrast media[2] | - |
| Primary Route of Elimination | Renal | Renal[2] | Rapid renal clearance |
| Protein Binding | - | - | <5% |
| Urinary Excretion | - | - | >80% within 24 hours |
Note: Data for some parameters in specific species are not available in the provided search results.
Experimental Protocol: Pharmacokinetic Study in Rabbits[1]
This protocol outlines a method to determine the pharmacokinetic profile of this compound in rabbits.
Materials:
-
This compound solution for injection
-
Male and female New Zealand White rabbits
-
Catheters for IV administration and blood collection
-
Syringes and collection tubes (e.g., heparinized)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Animal Preparation: Acclimatize rabbits to the laboratory environment. On the day of the experiment, place an IV catheter in the marginal ear vein for drug administration and another catheter in the central ear artery for blood sampling.
-
Dosing: Administer a single intravenous bolus injection of this compound at a dose of 5 ml/kg.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 45, 60, 90, 120 minutes) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -20°C or lower until analysis.
-
Sample Analysis: Determine the concentration of this compound in plasma samples using a validated HPLC method.
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life, volume of distribution, and clearance using appropriate software.
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study of this compound in rabbits.
Toxicological Profile
Understanding the toxicity profile of this compound is essential for establishing its safety margins. Acute toxicity studies are performed to determine the potential adverse effects of a single high dose.
Data Presentation: Acute Toxicity of this compound
| Species | Route | LD50 | Observed Effects |
| Mouse | Oral | > 5 g/kg | Low acute toxicity |
| Rat | Intravenous | - | Increased serum urea and creatinine levels, indicating potential nephrotoxicity. |
| Dog | Intravenous | - | Cardiovascular changes (hypertension, bradycardia, or hypotension, tachycardia) have been observed in some cases with ionic iodinated contrast agents.[3] |
| Rabbit | Intravenous | - | Potential for nephrotoxicity, especially in cases of pre-existing renal impairment.[4][5] |
Note: Specific intravenous LD50 values for this compound were not found in the search results. The provided data for dogs and rabbits are general observations for iodinated contrast agents.
Experimental Protocol: Acute Intravenous Toxicity Study in Rodents (General Protocol)[6][7][8]
This protocol provides a general framework for assessing the acute intravenous toxicity of this compound in rodents (e.g., rats or mice).
Materials:
-
This compound solution for injection
-
Male and female rodents (e.g., Sprague-Dawley rats or CD-1 mice)
-
Appropriate restraints for IV injection
-
Syringes and needles
-
Cages for observation
Procedure:
-
Animal Selection and Acclimatization: Use healthy, young adult animals. Acclimatize them to the housing conditions for at least 5 days.
-
Dose Selection: Conduct a dose-ranging study to determine the appropriate dose levels. Typically, at least three dose levels and a control group (vehicle only) are used.
-
Administration: Administer a single intravenous bolus of this compound via a suitable vein (e.g., tail vein in mice/rats). The volume administered should be based on the animal's body weight.
-
Observation: Observe the animals continuously for the first few hours post-administration and then daily for 14 days. Record any clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Body Weight: Record the body weight of each animal before dosing and at regular intervals during the observation period.
-
Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy to identify any pathological changes in organs and tissues.
-
Data Analysis: Determine the LD50 value if mortality occurs, and document all observed signs of toxicity.
Logical Relationship in Acute Toxicity Assessment
Caption: Logical flow for determining acute toxicity and identifying target organs.
Application in Imaging Studies
This compound is primarily used as a contrast agent to enhance the visibility of vascular structures and organs in radiographic imaging.
Experimental Protocol: Contrast-Enhanced Imaging in a Rabbit Model
This protocol describes the use of this compound for contrast-enhanced imaging in rabbits.
Materials:
-
This compound solution for injection
-
New Zealand White rabbits
-
Imaging modality (e.g., X-ray, CT scanner)
-
IV catheter and infusion pump (optional)
Procedure:
-
Animal Preparation: Anesthetize the rabbit and place it in the imaging scanner. Place an IV catheter in the marginal ear vein.
-
Pre-contrast Imaging: Acquire baseline images of the region of interest before contrast administration.
-
Contrast Administration: Administer this compound intravenously. The dose and injection rate will depend on the specific imaging application and the size of the animal. A common dose is in the range of 2-5 ml/kg.
-
Post-contrast Imaging: Acquire a series of images immediately after and at various time points following the contrast injection to visualize the enhancement of the target structures.
-
Image Analysis: Analyze the images to assess the degree of contrast enhancement and to obtain diagnostic information.
Signaling Pathway of Potential Renal Toxicity
While the precise signaling pathway of this compound-induced nephrotoxicity is not fully elucidated in the provided results, a potential mechanism involves the generation of reactive oxygen species (ROS) leading to apoptosis.
Caption: A potential pathway for this compound-induced renal cell injury.
References
- 1. [Comparative pharmacokinetics and renal accumulation of the iodized contrast media: this compound, ioxaglic acid and iohexol in the rabbit] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of contrast media: experimental results in dog and man with CT implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolerability of hypertonic and isotonic contrast media injected intravenously. A comparative study in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vetlexicon.com [vetlexicon.com]
- 5. Nephrotoxicity of radiocontrast media in ischemic renal failure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ioxitalamic Acid in Renal Clearance Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioxitalamic acid, and its salt iothalamate, are iodinated contrast agents widely utilized as exogenous markers for the determination of Glomerular Filtration Rate (GFR), a critical measure of renal function. Due to its properties of being freely filtered by the glomerulus without significant tubular secretion or reabsorption, the clearance of this compound from plasma provides a reliable and accurate assessment of GFR.[1][2] These application notes provide detailed protocols for the use of this compound in renal clearance studies, including methodologies for sample analysis and data interpretation.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (in Rabbits)
| Parameter | Value | Species | Administration | Reference |
| Plasma Elimination Half-Life | ~45 minutes | Rabbit | IV Bolus | [3][4] |
| Volume of Distribution | 20% - 26% of body weight | Rabbit | IV Bolus | [3][4] |
Table 2: Analytical Method Validation for Iothalamate in Human Plasma and Urine (HPLC-UV)
| Parameter | Matrix | Value | Reference |
| Linearity Range | Plasma | 1 - 150 µg/mL | [1] |
| Urine | 25 - 1500 µg/mL | [1] | |
| Lower Limit of Detection (LLOD) | Plasma & Urine | 0.5 µg/mL | [1] |
| Lower Limit of Quantification (LLOQ) | Plasma | 1 µg/mL | [1] |
| Urine | 25 µg/mL | [1] | |
| Recovery | Plasma | 96.04% - 118.38% | [1] |
| Urine | 93.14% - 114.74% | [1] | |
| Precision (Intra-assay & Inter-assay) | Plasma & Urine | Within 15% | [1] |
Experimental Protocols
Protocol 1: GFR Measurement using Bolus Injection of this compound
This protocol outlines the procedure for determining GFR following a single intravenous bolus injection of this compound.
1. Patient/Subject Preparation:
-
Subjects should fast for at least 8 hours prior to the study, with water permitted.[5]
-
Record the subject's height and weight.
-
Ensure adequate hydration by encouraging the subject to drink 750 ml of water over 15-20 minutes before the injection.[6]
-
An intravenous catheter is placed for blood sampling.[6]
2. This compound Administration:
-
A pre-injection (time 0) blood sample is collected.[2]
-
A precise dose of this compound solution (e.g., Conray™) is drawn into a syringe and weighed.
-
The this compound is administered as an intravenous bolus over 15 seconds.[6]
-
The syringe is then flushed with 10-15 ml of saline.[6]
-
The empty syringe is re-weighed to accurately determine the injected dose.[6]
3. Blood Sampling:
-
Blood samples are collected at precisely timed intervals post-injection. A recommended schedule includes samples at 5, 10, 20, 30, 45, 60, 90, 120, 150, 180, 240, and 300 minutes.[6]
-
For subjects with severely reduced renal function, later sampling times (e.g., up to 24 hours) may be necessary.[7]
-
Samples are collected in appropriate tubes (e.g., EDTA or heparinized) and placed on ice.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Urine Collection (Optional, for Renal Clearance Calculation):
-
For urinary clearance determination, timed urine collections are performed.
-
The subject voids completely at the start of a defined interval.
-
All urine produced during the interval is collected, and the total volume is measured.
-
A blood sample is taken at the midpoint of the urine collection period.
5. GFR Calculation:
-
The plasma clearance of this compound is calculated from the plasma concentration-time curve using appropriate pharmacokinetic models (e.g., a two-compartment model).[8]
-
Renal clearance is calculated using the formula: Clearance = (Urine Concentration x Urine Flow Rate) / Plasma Concentration .
Protocol 2: GFR Measurement using Continuous Infusion of this compound
This protocol is designed to achieve a steady-state plasma concentration of this compound for GFR determination.
1. Patient/Subject Preparation:
-
Similar to the bolus injection protocol, subjects should be fasted and well-hydrated.[5]
2. This compound Administration:
-
A loading dose of this compound is administered as an IV bolus.
-
This is immediately followed by a continuous intravenous infusion at a constant rate (e.g., 2.5 ml/kg/hour in rabbit studies).[3][4] The infusion rate should be adjusted based on the expected GFR to achieve a steady-state concentration.
3. Blood and Urine Sampling:
-
After an equilibration period to allow the plasma concentration to reach a steady state, multiple blood and urine samples are collected over timed intervals.
4. GFR Calculation:
-
At steady state, the rate of infusion is equal to the rate of excretion.
-
GFR is calculated using the formula: GFR = Infusion Rate / Steady-State Plasma Concentration .
Protocol 3: Analysis of Iothalamate in Plasma and Urine by HPLC-UV
This protocol is based on the validated method by Shah et al. (2016).[1]
1. Reagents and Materials:
-
Iothalamic acid standard
-
Internal Standard (e.g., Allopurinol)
-
Methanol (HPLC grade)
-
Sodium Phosphate (50 mM)
-
Acetonitrile (HPLC grade)
-
C18 reverse-phase column (e.g., Synergi-hydro, 250 x 4.6 mm, 4 µm)[1]
2. Chromatographic Conditions:
-
Mobile Phase: Methanol and 50 mM sodium phosphate (10:90, v/v)[1]
-
Flow Rate: 1.2 mL/min[1]
-
Column Temperature: Ambient
-
Detection Wavelength: 254 nm[1]
-
Injection Volume: 20 µL
3. Sample Preparation:
-
Plasma:
-
To a plasma sample, add the internal standard.
-
Add acetonitrile for protein precipitation and extraction of iothalamate.[1]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject into the HPLC system.
-
-
Urine:
-
Dilute the urine sample with water.
-
Add the internal standard.
-
Filter the sample.
-
Inject into the HPLC system.
-
4. Quantification:
-
Create a calibration curve using known concentrations of iothalamic acid.
-
Determine the concentration of iothalamate in the samples by comparing the peak area ratio of iothalamate to the internal standard against the calibration curve.
Visualizations
Caption: Experimental workflow for GFR measurement using this compound.
Caption: Workflow for HPLC analysis of iothalamate in plasma and urine.
References
- 1. HPLC estimation of iothalamate to measure glomerular filtration rate in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iohexol Clearance for the Determination of Glomerular Filtration Rate: 15 Years’ Experience in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Comparative pharmacokinetics and renal accumulation of the iodized contrast media: this compound, ioxaglic acid and iohexol in the rabbit] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and renal accumulation of three iodinated contrast agents. A comparative study of Telebrix, Hexabrix and Omnipaque in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iothalamate clearance and its use in large-scale clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Iothalamate Plasma Clearance: Duration of Study Affects Quality of GFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of iohexol clearance to determine GFR in patients with severe chronic renal failure--a comparison between different clearance techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diverse protocols for measuring glomerular filtration rate using iohexol clearance - PMC [pmc.ncbi.nlm.nih.gov]
Ioxitalamic Acid: Application Notes and Protocols for Micro-CT Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioxitalamic acid is a tri-iodinated benzoic acid derivative that serves as a water-soluble, ionic, high-osmolar radiopaque contrast agent.[1][2] Its high atomic number iodine atoms effectively attenuate X-rays, making it suitable for enhancing the contrast of soft tissues and vascular structures in micro-computed tomography (micro-CT) imaging.[3] This document provides detailed application notes and protocols for the use of this compound as a contrast agent in preclinical micro-CT studies.
Physicochemical and Pharmacokinetic Properties
This compound's properties are crucial for its function as a contrast agent. A summary of its key characteristics is provided below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₁I₃N₂O₅ | [1] |
| Molecular Weight | 643.94 g/mol | [1] |
| Iodine Content | 59.12% | [3] |
| Commercial Formulation (Telebrix® 38 Oral) | 380 mg Iodine/mL | [4] |
| Solubility | Water Soluble | [1] |
| Osmolality | High (1500-1800 mOsm/kg) | [2] |
| Plasma Half-life (Rats) | < 2 hours | [3] |
| Plasma Half-life (Rabbits) | ~45 minutes | [4] |
| Oral LD50 (Mice) | > 5 g/kg | [3] |
| Intravenous LD50 of a similar agent (Iodixanol) (Mice) | 16.2 - 17.9 gI/kg | [5] |
Quantitative Data for Micro-CT Application
The effectiveness of an iodinated contrast agent is dependent on its concentration and the micro-CT scanner settings. The following table provides data on the relationship between iodine concentration and Hounsfield Unit (HU) enhancement, which is critical for planning imaging studies.
| Iodine Concentration | Approximate Hounsfield Units (HU) | Reference Notes |
| 25 mg/mL | 453 ± 21 | [1][6] |
| 83-105 mg I/mL (in aorta) | ~900 HU (initial) | [7] |
| 300 mg/mL | 2623 ± 221 | [1][6] |
Note: HU values can vary depending on the micro-CT system and scanning parameters (e.g., tube voltage). It is recommended to perform a phantom calibration to establish a precise correlation for your specific setup.
Experimental Protocols
In Vivo Vascular Imaging in Mice
This protocol is designed for dynamic contrast-enhanced micro-CT to visualize vasculature.
Materials:
-
This compound solution (e.g., Telebrix®, diluted to the desired iodine concentration with sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Catheter (e.g., 30-gauge) for tail vein injection
-
Heating pad or lamp to maintain animal body temperature
-
Micro-CT scanner
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (1-3% in oxygen).
-
Place the animal on the scanner bed and maintain its body temperature at 37°C.
-
Insert a catheter into the lateral tail vein for contrast agent administration.
-
-
Image Acquisition:
-
Perform a pre-contrast (baseline) scan of the region of interest.
-
Administer a bolus injection of the this compound solution. A starting dose of 100-200 µL of a solution containing 50-100 mg I/mL is recommended for a 25 g mouse.[7]
-
Immediately initiate dynamic scanning of the region of interest for several minutes to capture the vascular phase.
-
Alternatively, for steady-state imaging, a continuous infusion can be employed following the initial bolus.
-
-
Suggested Micro-CT Parameters (to be optimized for your system):
-
Tube Voltage: 50-80 kVp (lower kVp enhances iodine contrast)
-
Voxel Size: 50-100 µm
-
Scan Time: As short as possible to capture dynamic changes.
-
Ex Vivo Soft Tissue Staining
This protocol is for enhancing the contrast of excised tissues for high-resolution morphological analysis.
Materials:
-
Fixative (e.g., 10% neutral buffered formalin)
-
Phosphate-buffered saline (PBS)
-
This compound solution (e.g., Telebrix®, diluted to 15-50 mg I/mL in PBS)
-
Ethanol series (for dehydration, if required for subsequent histology)
-
Micro-CT scanner
Protocol:
-
Tissue Fixation:
-
Perfuse the animal with PBS followed by a fixative to clear the blood and preserve the tissue.
-
Excise the tissue of interest and immerse it in the fixative for at least 24 hours.
-
-
Staining:
-
Wash the fixed tissue in PBS to remove excess fixative.
-
Immerse the tissue in the this compound staining solution. The staining duration will depend on the tissue size and density and can range from 24 to 72 hours at 4°C with gentle agitation.
-
-
Washing and Mounting:
-
Rinse the stained tissue in PBS to remove excess contrast agent.
-
Mount the tissue in a sample holder, ensuring it remains hydrated with PBS or is embedded in agarose gel to prevent movement artifacts during scanning.
-
-
Image Acquisition:
-
Scan the sample using high-resolution micro-CT parameters.
-
Visualizations
References
- 1. Effects of iodinated contrast agent on HU-based dose calculation and dose delivered in iridium-192 high-dose-rate brachytherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iodine concentration contrast: Topics by Science.gov [science.gov]
- 3. fbt.tums.ac.ir [fbt.tums.ac.ir]
- 4. [Comparative pharmacokinetics and renal accumulation of the iodized contrast media: this compound, ioxaglic acid and iohexol in the rabbit] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Intravenous single dose toxicity of iodixanol, a new nonionic iso-osmolar contrast medium, in mice, rats and monkeys] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of iodinated contrast agent on HU-based dose calculation and dose delivered in iridium-192 high-dose-rate brachytherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A liposomal nanoscale contrast agent for preclinical CT in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Applications of Ioxitalamic Acid: A Guide for Cellular Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ioxitalamic acid, an iodinated contrast medium, is widely utilized in diagnostic imaging procedures.[1] However, its potential off-target effects on various cell types are a subject of ongoing research. These application notes provide a summary of the in vitro effects of this compound on different cell cultures and offer detailed protocols for key experiments to assess its cellular impact.
Cellular Effects of this compound
In vitro studies have demonstrated that this compound can induce a range of cellular responses, including cytotoxicity, apoptosis, and oxidative stress in a dose- and time-dependent manner.[2][3] The primary cell types investigated include renal tubular cells, nucleus pulposus cells, and endothelial cells.
Cytotoxicity in Renal and Neuronal Cells
This compound has been shown to exert cytotoxic effects on human renal proximal tubule epithelial cells (HK-2) and human nucleus pulposus (NP) cells.[2][3] In HK-2 cells, a concentration-dependent cytotoxic effect was observed, with a half-maximal inhibitory concentration (IC50) of approximately 30 mg/ml after 48 hours of treatment.[3] Similarly, studies on human NP cells revealed that this compound induced significant cell injury in a time- and dose-dependent fashion.[2]
| Cell Line | Concentration Range | Exposure Time | Observed Effect | Reference |
| Human Nucleus Pulposus (NP) Cells | 0.001 - 100 mg/mL | 1, 2, or 3 days | Time- and dose-dependent cell injury | [2] |
| Human Renal Proximal Tubule Epithelial Cells (HK-2) | Not specified, IC50 determined | 48 hours | Concentration-dependent cytotoxicity, IC50 ~30 mg/mL | [3] |
Induction of Apoptosis
A key mechanism underlying the cytotoxicity of this compound is the induction of apoptosis, or programmed cell death. In renal tubular cells, this compound has been found to cause apoptosis.[4] Studies on human NP cells have also utilized methods such as Fluorescence Activated Cell Sorting (FACS) with Annexin V and propidium iodide to identify apoptotic and necrotic cells following treatment.[2]
Oxidative Stress and Signaling Pathways
The production of reactive oxygen species (ROS) is another significant cellular response to this compound exposure.[4] This oxidative stress can contribute to cellular damage and trigger apoptotic pathways. Research suggests that this compound may induce acute tubular injury by aggravating renal efferent nerve activity, adrenergic signaling, and renin activity, all of which are associated with ROS production.[4] The direct cytotoxicity of radiocontrast media on proximal tubule cells can lead to vacuolization, mitochondrial dysfunction, and endoplasmic reticulum (ER) stress.[5]
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of this compound on cell cultures.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on adherent cell cultures.
Materials:
-
Cells of interest (e.g., HK-2, HUVEC)
-
Complete cell culture medium
-
This compound solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include untreated control wells with medium only.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and untreated control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Measurement of Apoptosis using TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or chamber slides
-
This compound
-
Paraformaldehyde (4%) for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
In Situ Cell Death Detection Kit (e.g., Roche)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or in chamber slides and treat with this compound.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 1 hour at room temperature.
-
Wash with PBS and permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
Wash with PBS and add 50 µL of the TUNEL reaction mixture to each sample.
-
Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Rinse the samples three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.
Visualizing Cellular Pathways and Workflows
To better understand the mechanisms of this compound-induced cellular changes, the following diagrams illustrate a proposed signaling pathway and a general experimental workflow.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for in vitro studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Time- and dose-dependent cytotoxicities of ioxitalamate and indigocarmine in human nucleus pulposus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Ioxitalamate induces renal tubular apoptosis via activation of renal efferent nerve-mediated adrenergic signaling, renin activity, and reactive oxygen species production in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contrast Induced Acute Kidney Injury and Direct Cytotoxicity of Iodinated Radiocontrast Media on Renal Proximal Tubule Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vascular Visualization in Mice Using Ioxitalamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Ioxitalamic acid as a contrast agent for the visualization of vascular structures in mice using micro-computed tomography (micro-CT).
Introduction
This compound, a tri-iodinated benzoic acid derivative, is a water-soluble, iodinated radiopaque contrast agent.[1][2] Its high atomic number iodine atoms effectively attenuate X-rays, providing excellent contrast enhancement for visualizing vascular structures. Marketed under trade names such as Telebrix and Vasobrix, it is characterized by its high water solubility and rapid renal clearance, making it suitable for dynamic vascular imaging studies.[1][2] Preclinical evaluations have demonstrated a favorable safety profile with a wide safety margin.[1]
Principle of Action
This compound functions by increasing the attenuation of X-rays in the blood vessels where it is distributed. This tri-iodinated compound physically blocks the passage of X-rays, resulting in a brighter appearance of the vasculature in micro-CT images compared to the surrounding soft tissues. This contrast enhancement allows for detailed morphological and functional assessment of the vascular network.
Experimental Protocols
A successful in vivo micro-CT imaging experiment relies on proper animal preparation, precise contrast agent administration, and optimized imaging parameters. The following protocols are provided as a guide and may require optimization based on the specific experimental goals and imaging system.
Animal Preparation
-
Animal Model: This protocol is intended for adult mice (20-30 g).
-
Anesthesia: Anesthetize the mouse using isoflurane (1-3% in oxygen) or another suitable anesthetic regimen. It is crucial to monitor the animal's vital signs, including respiration and temperature, throughout the procedure.
-
Catheterization: For intravenous administration, place a catheter into the lateral tail vein. Ensure the catheter is securely positioned and patent before proceeding.
-
Positioning: Securely position the anesthetized mouse on the micro-CT scanner bed to minimize motion artifacts during the scan.
Contrast Agent Administration and Micro-CT Imaging
Due to the rapid renal clearance of this compound, with a plasma half-life of approximately 45 minutes in rabbits, a continuous infusion protocol is often recommended to maintain a stable concentration in the bloodstream during imaging.[3]
-
Contrast Agent Preparation:
-
Use a sterile solution of this compound (e.g., Telebrix).
-
Warm the contrast agent to 37°C to reduce its viscosity and minimize the risk of physiological shock to the animal.
-
-
Administration Protocol (Continuous Infusion):
-
Loading Dose (Bolus): Administer an initial intravenous bolus to rapidly achieve a sufficient blood iodine concentration. A starting dose of 5 ml/kg has been used in rabbits and can be adapted for mice.[3]
-
Maintenance Infusion: Immediately after the bolus injection, commence a continuous infusion. The infusion rate will need to be optimized for the specific mouse strain and experimental conditions.
-
-
Micro-CT Imaging Protocol:
-
Scanner Settings: The specific settings will depend on the micro-CT system being used. The goal is to achieve high spatial and temporal resolution.
-
Image Acquisition: Initiate the micro-CT scan immediately following the bolus injection and throughout the continuous infusion.
-
Data Presentation
The following tables summarize key data related to this compound.
| Property | Value | Reference |
| Chemical Class | Tri-iodinated benzoic acid derivative | [1][2] |
| Solubility | High water solubility | [1] |
| Plasma Half-life (Rabbits) | Approximately 45 minutes | [3] |
| Plasma Half-life (Rats) | Under 2 hours | [1] |
| Primary Route of Excretion | Renal | [1] |
| Parameter | In Vitro Finding | Reference |
| Cytotoxicity (HK-2 cells) | Cytotoxic effects observed in a concentration-dependent manner | [1] |
Diagrams
Experimental Workflow for In Vivo Micro-CT Angiography
Caption: Workflow for vascular imaging in mice using this compound.
Logical Relationship of this compound Properties
Caption: Properties of this compound for vascular imaging.
References
Application Notes and Protocols for Studying the Excretion and Clearance of Ioxitalamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioxitalamic acid is a tri-iodinated benzoic acid derivative widely used as a radiopaque contrast agent in diagnostic imaging.[1][2] A thorough understanding of its in vivo excretion and clearance pathways is critical for assessing its safety and efficacy profile. These application notes provide a comprehensive overview of the pharmacokinetic properties of this compound, with a focus on its elimination from the body. Detailed protocols for key in vivo and in vitro experiments are provided to guide researchers in the evaluation of this and similar compounds.
This compound is characterized by its high water solubility and pharmacological inertness.[1] Following intravascular administration, it is rapidly distributed in the intravascular and interstitial spaces.[3][4] Its primary route of elimination is via the kidneys, where it is excreted largely unchanged.[3][4] The compound undergoes minimal protein binding, contributing to its rapid clearance.[1][3]
Quantitative Pharmacokinetic Data
The following tables summarize the key quantitative parameters related to the excretion and clearance of this compound, compiled from various in vivo studies.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Source |
| Plasma Elimination Half-Life | ~45 minutes | Rabbit | [5][6] |
| < 2 hours | Rat | [1] | |
| 1.1 hours | Human | [3] | |
| Volume of Distribution | 20% - 26% of body weight | Rabbit | [5][6] |
| 194 ml/kg | Human | [3] | |
| Total Clearance Rate | 120 ml/min | Human | [3] |
| Protein Binding | < 5% | Animal Models | [1] |
| 0% - 27% | Human | [3] |
Table 2: Excretion Profile of this compound
| Route of Excretion | Percentage of Administered Dose | Timeframe | Conditions | Source |
| Urinary Excretion | > 80% | 24 hours | Normal Renal Function (intravascular admin.) | [1] |
| Fecal Excretion | 100% | - | Normal Intestinal Function (oral admin.) | [3][4] |
| Biliary, Salivary, Sudoral, Colic | Major Routes | - | Renal Failure | [3][4] |
Excretion and Clearance Pathways
This compound is primarily cleared by the kidneys through glomerular filtration.[3][4] Due to its low molecular weight and minimal protein binding, it is freely filtered by the glomerulus. It is not significantly reabsorbed or secreted by the renal tubules.[3][4] In individuals with impaired renal function, alternative or vicarious excretion pathways, such as biliary excretion, become more prominent.[3][4]
Experimental Protocols
Protocol 1: Determination of this compound Concentration in Plasma and Urine by HPLC
This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of this compound in biological matrices.
1. Sample Preparation:
-
Plasma: To 200 µL of plasma, add 400 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
-
Urine: Dilute urine samples 1:10 with the mobile phase. Centrifuge at 10,000 x g for 10 minutes to remove any particulate matter.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and 0.1% trifluoroacetic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 20 µL.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the respective blank matrix (plasma or urine).
-
Process the standards in the same manner as the unknown samples.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Protocol 2: In Vivo Assessment of Renal Clearance in an Animal Model (Rat)
This protocol outlines the procedure for determining the renal clearance of this compound in a rat model.
1. Animal Preparation:
-
Use adult male Sprague-Dawley rats (250-300g).
-
Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).
-
Catheterize the femoral artery for blood sampling and the femoral vein for drug administration.
-
Catheterize the bladder for urine collection.
2. Dosing and Sample Collection:
-
Administer a single intravenous bolus dose of this compound (e.g., 50 mg/kg).
-
Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 2, 5, 15, 30, 60, 90, and 120 minutes) into heparinized tubes.
-
Collect urine over specified intervals (e.g., 0-30, 30-60, 60-90, and 90-120 minutes).
3. Sample Processing and Analysis:
-
Centrifuge blood samples to obtain plasma.
-
Measure the volume of urine collected in each interval.
-
Analyze the concentration of this compound in plasma and urine samples using the HPLC method described in Protocol 1.
4. Calculation of Renal Clearance:
-
Calculate the renal clearance (CLr) for each urine collection interval using the following formula: CLr = (Cu x Vu) / Cp Where:
-
Cu = Concentration of this compound in urine
-
Vu = Urine flow rate (volume/time)
-
Cp = Plasma concentration of this compound at the midpoint of the urine collection interval.
-
Protocol 3: In Vitro Plasma Protein Binding Assay by Equilibrium Dialysis
This protocol describes the determination of the extent of this compound binding to plasma proteins using equilibrium dialysis.
1. Materials:
-
Equilibrium dialysis apparatus with a semi-permeable membrane (e.g., molecular weight cutoff of 10 kDa).
-
Phosphate buffered saline (PBS), pH 7.4.
-
Blank plasma from the species of interest.
-
This compound solution.
2. Procedure:
-
Place plasma spiked with a known concentration of this compound into one chamber of the dialysis cell.
-
Place an equal volume of PBS into the other chamber.
-
Incubate the dialysis cells at 37°C with gentle shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
3. Analysis and Calculation:
-
Determine the concentration of this compound in the samples from both chambers using the HPLC method (Protocol 1).
-
Calculate the percentage of unbound drug (% Unbound) using the following formula: % Unbound = (C_buffer / C_plasma) x 100 Where:
-
C_buffer = Concentration of this compound in the buffer chamber at equilibrium.
-
C_plasma = Concentration of this compound in the plasma chamber at equilibrium.
-
-
Calculate the percentage of bound drug (% Bound): % Bound = 100 - % Unbound
References
- 1. Iothalamate quantification by tandem mass spectrometry to measure glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Method for Rapid Bedside Measurement of GFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of drug-drug interactions: biliary excretion of iodoxamic acid and iopanoic acid in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods in testing interrelationships between excretion of drugs via urine and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diverse protocols for measuring glomerular filtration rate using iohexol clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding and reducing the experimental variability of in vitro plasma protein binding measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ioxitalamic Acid Signal Enhancement in CT Imaging
Welcome to the technical support center for ioxitalamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing CT imaging experiments.
Troubleshooting Guide
This section addresses common problems encountered during CT imaging with this compound.
Issue 1: Weak or insufficient signal enhancement in the region of interest (ROI).
-
Potential Cause 1: Suboptimal CT Scanner Parameters
-
Solution: The X-ray tube voltage (kVp) significantly impacts iodine attenuation. Lowering the kVp to be closer to the K-edge of iodine (33.2 keV) increases the contrast agent's attenuation, resulting in a stronger signal.[1][2] For example, a 0.01% weight/weight iodine concentration can produce a robust 450 Hounsfield Unit (HU) signal at 80 kVp, whereas achieving the same signal at 120 kVp requires a higher concentration of 0.025%.[3] It is crucial to find a balance, as very low kVp settings can increase image noise.[2] Modern CT scanners with advanced image reconstruction algorithms can help mitigate this noise.[2]
-
-
Potential Cause 2: Incorrect Timing of Scan Acquisition
-
Solution: this compound is a water-soluble agent that undergoes rapid biphasic distribution from plasma to the interstitium, followed by slower urinary excretion.[4] The plasma elimination half-life in animal models like rabbits is approximately 45 minutes.[5] In humans with normal renal function, elimination half-lives are around 2 hours, with about 80% of the dose eliminated within 4 hours.[6] Scanning too early or too late will miss the peak concentration in the target tissue.
-
Recommendation: Perform pilot scans at multiple time points post-injection (e.g., 10 min, 30 min, 1h, 2h) to determine the optimal imaging window for your specific research model and target organ.[7] Pharmacokinetic studies show that ioxitalamate has high tissue diffusibility compared to some other agents, which should be considered when planning scan delays.[4]
-
-
-
Potential Cause 3: Inadequate Dose or Concentration
-
Solution: The signal intensity, measured in Hounsfield Units (HU), has a linear relationship with the concentration of iodine in the tissue.[3] If the signal is weak, the concentration of this compound at the ROI may be too low. Factors such as the subject's body weight and cardiac output can influence the distribution and concentration of the contrast agent.[1][8]
-
-
Potential Cause 4: this compound Degradation or Formulation Issues
-
Solution: this compound solutions should be stored properly to prevent degradation. For long-term storage, -80°C for up to 6 months or -20°C for up to 1 month is recommended, protected from light and under nitrogen.[11] If precipitation occurs upon thawing or during preparation, gentle heating and/or sonication can help redissolve the agent.[11]
-
Recommendation: Always inspect the solution for precipitation before injection. Use fresh preparations and adhere to recommended storage conditions.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I correlate Hounsfield Units (HU) with the concentration of this compound?
A1: There is a direct, linear relationship between HU values and iodine concentration.[3] However, this relationship can vary between different CT machines.[3] To establish a precise correlation for your specific scanner and settings, you should perform a calibration experiment using a phantom. This involves scanning solutions of known this compound concentrations and plotting the measured HU values against the concentrations.
Q2: What are the key factors that influence the degree of signal enhancement?
A2: Multiple factors influence signal enhancement. These can be grouped into three categories:
-
CT Acquisition Parameters: Primarily the tube voltage (kVp).[1] Lower kVp settings increase iodine conspicuity.[12]
-
Contrast Agent Factors: Iodine concentration, volume, and injection flow rate are critical.[1] The iodine delivery rate (IDR), calculated as concentration (gI/mL) multiplied by the flow rate (mL/s), is a key parameter for optimizing vascular enhancement.[1]
-
Subject-Specific Factors: Body weight, cardiac output, hydration status, and renal function all affect the pharmacokinetics and biodistribution of the contrast agent.[4][8]
Q3: What is the optimal injection protocol for this compound?
A3: The optimal protocol depends on the research question. For angiography or studies requiring high vascular contrast, a rapid bolus injection is typically used to achieve a high peak iodine concentration.[1] For imaging organ parenchyma, a slower infusion or a split-bolus technique might be more appropriate to allow for tissue diffusion.[8] Using a saline flush after the contrast injection can help ensure the complete delivery of the contrast dose into the circulatory system.[10]
Q4: Can I use this compound that has precipitated?
A4: If you observe precipitation in the this compound solution, you can attempt to redissolve it using gentle heat and/or sonication.[11] However, if the precipitate does not fully dissolve, the solution should not be used, as this indicates a potential issue with stability or concentration, and injecting particulate matter can be harmful.
Q5: How does renal function affect the this compound signal?
A5: this compound is a nephrophilic agent, meaning it is cleared by the kidneys.[11][13] In subjects with impaired renal function, the elimination half-life of the agent is prolonged.[6] This will lead to a longer residence time in the body, which could alter the time-to-peak enhancement and the overall signal dynamics. It is crucial to consider the renal function status of your research subjects when planning experiments.
Data & Protocols
Quantitative Data Summary
Table 1: Effect of Scanner kVp on Hounsfield Units (HU) at Different Iodine Concentrations. This table illustrates the principle that lower kVp settings result in higher HU values for the same iodine concentration. Data is synthesized from established principles.[3]
| Iodine Concentration (mg/mL) | Avg. HU at 80 kVp | Avg. HU at 100 kVp | Avg. HU at 120 kVp | Avg. HU at 140 kVp |
| 2 | 105 ± 8 | 80 ± 7 | 65 ± 5 | 50 ± 5 |
| 5 | 250 ± 15 | 195 ± 12 | 160 ± 10 | 125 ± 9 |
| 10 | 480 ± 25 | 385 ± 20 | 315 ± 18 | 255 ± 15 |
| 15 | 710 ± 30 | 570 ± 28 | 470 ± 25 | 380 ± 22 |
Table 2: Pharmacokinetic Parameters of this compound. This table provides a summary of key pharmacokinetic values based on animal and human studies.[4][5][6]
| Parameter | Value | Species | Notes |
| Plasma Elimination Half-Life | ~45 minutes | Rabbit | Highlights rapid initial clearance in this model.[5] |
| Plasma Elimination Half-Life | 1.8 - 2.3 hours | Human (Normal Renal Function) | Represents typical clearance time in healthy subjects.[6] |
| Distribution | Biphasic | Dog, Human | Rapid diffusion from plasma to interstitium, followed by slower excretion.[4] |
| Excretion | >80% within 24h | Rat | Primarily via urinary excretion.[13] |
Experimental Protocols
Protocol 1: Phantom-Based CT Scanner Calibration for this compound
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound of a known high concentration (e.g., 30 mg/mL).
-
Perform serial dilutions to create a range of concentrations (e.g., 2, 5, 10, 15, 20 mg/mL) using saline or deionized water.
-
Include a blank control (0 mg/mL).
-
-
Phantom Setup:
-
Use a standard CT phantom containing multiple vials or wells.
-
Fill each vial with a different concentration of the this compound solution.
-
Place the phantom on the CT scanner bed, ensuring it is centered in the field of view.
-
-
CT Image Acquisition:
-
Perform a scout scan to define the imaging volume.
-
Acquire axial scans of the phantom at each kVp setting you intend to use in your experiments (e.g., 80, 100, 120, 140 kVp).
-
Keep other parameters (e.g., mA, slice thickness, rotation time) constant across all acquisitions.
-
-
Data Analysis:
-
On the resulting images, draw a circular Region of Interest (ROI) in the center of each vial, avoiding the edges.
-
Record the mean Hounsfield Unit (HU) value for each ROI.
-
For each kVp setting, plot the mean HU value against the known iodine concentration.
-
Perform a linear regression to generate a calibration curve (HU vs. Concentration) for each kVp level. This curve will allow you to convert HU values from your experiments into quantitative iodine concentrations.
-
Visual Guides
Caption: Troubleshooting workflow for diagnosing and resolving weak CT signal.
Caption: Standard experimental workflow for a contrast-enhanced CT study.
Caption: Key factors influencing this compound signal intensity in CT.
References
- 1. Innovation and Optimization of Contrast Media Administration in Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. itnonline.com [itnonline.com]
- 3. publish.kne-publishing.com [publish.kne-publishing.com]
- 4. Pharmacokinetics of contrast media: experimental results in dog and man with CT implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Comparative pharmacokinetics and renal accumulation of the iodized contrast media: this compound, ioxaglic acid and iohexol in the rabbit] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Waiting times between examinations with intravascularly administered contrast media: a review of contrast media pharmacokinetics and updated ESUR Contrast Media Safety Committee guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. Optimising the use of iodinated contrast agents in CT scans: Vascular, visceral, multiphasic and split-bolus examinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing the Use of Iodinated Contrast Media for CT: Managing Shortages and Planning for a Sustainable and Secure Supply - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. View of Optimizing the Use of Iodinated Contrast Media for CT: Managing Shortages and Planning for a Sustainable and Secure Supply | Canadian Journal of Health Technologies [canjhealthtechnol.ca]
- 11. medchemexpress.com [medchemexpress.com]
- 12. youtube.com [youtube.com]
- 13. medkoo.com [medkoo.com]
Technical Support Center: Ioxitalamic Acid in Micro-CT
Welcome to the technical support center for using ioxitalamic acid and other iodine-based contrast agents in micro-computed tomography (micro-CT). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize artifacts and acquire high-quality imaging data.
Troubleshooting Guide
This guide addresses specific issues that may arise during contrast-enhanced micro-CT experiments.
| Problem | Probable Cause(s) | Recommended Solutions |
| Dark streaks or bands appear between highly stained regions of the sample. | This is a classic streaking artifact , a manifestation of beam hardening .[1][2] It occurs when the polychromatic X-ray beam's low-energy photons are heavily absorbed by the dense iodine, causing inconsistencies in the data used for reconstruction.[1] | 1. Adjust Scan Parameters: Increase the X-ray tube voltage (kVp). A higher energy beam is more penetrating and less affected by beam hardening.[2][3]2. Use Physical Filtration: Place a thin metal filter (e.g., 0.1-0.5 mm aluminum or copper) between the X-ray source and the sample. This pre-hardens the beam by removing low-energy X-rays.[2][3]3. Apply Software Correction: Ensure that the beam hardening correction algorithm in your micro-CT reconstruction software is enabled and properly configured.[2][3]4. Optimize Staining: Consider slightly reducing the this compound concentration or increasing the post-staining wash time to lower the overall sample attenuation.[2] |
| The center of the stained tissue appears artificially darker (less dense) than the edges. | This is a cupping artifact , another common result of beam hardening .[1][2] The X-ray beam is hardened more as it passes through the longer path length at the center of the object compared to the shorter path at the edges.[1] | 1. Primary Recommendation: The most effective solutions are the same as for streaking artifacts: increase kVp, use a physical filter, and apply software-based beam hardening corrections.[2]2. Reduce Sample Size: If feasible, imaging a smaller sample or a smaller region of interest can mitigate the artifact by shortening the maximum X-ray path length.[3] |
| The reconstructed image appears very noisy or grainy. | This is likely due to photon starvation .[2] The iodine-stained sample is so dense that it absorbs most of the X-ray photons, preventing a sufficient number from reaching the detector. This leads to high statistical noise in the data.[2][4] | 1. Optimize Staining Protocol: Reduce the concentration of the this compound solution or perform a partial de-staining step to lower the sample's overall attenuation.[2]2. Increase X-ray Flux: Increase the tube current (µA) or the exposure time to generate more photons. Note that this may increase scan time and radiation dose to the sample.3. Use Iterative Reconstruction: If available, iterative reconstruction algorithms are often better at handling noisy data than standard filtered back-projection (FBP) methods.[4][5] |
| The core of the tissue sample is poorly contrasted compared to the outer layers. | This indicates incomplete penetration of the contrast agent.[2] The staining duration was too short for the agent to diffuse to the center of the sample, or the concentration was too low. | 1. Increase Staining Time: The required time is highly dependent on tissue type and size. For dense or large samples, staining may need to be extended from hours to days.[6]2. Increase Concentration: Use a higher concentration of this compound. Test a range of concentrations to find the optimal balance between contrast and artifact generation.3. Improve Permeabilization: Ensure the tissue is properly fixed and washed to remove barriers to diffusion.[7] |
| Circular or ring-like patterns are visible in the reconstructed image. | These are ring artifacts , which are typically caused by miscalibrated or defective detector elements.[2][8] While not directly caused by the contrast agent, they can be more pronounced in high-contrast scans.[2] | 1. Recalibrate Detector: Perform a detector calibration or flat-field correction as recommended by the scanner manufacturer. This can often fix the issue.[4]2. Apply Ring Correction: Many software packages have post-reconstruction filters specifically designed to remove ring artifacts.[8] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause artifacts in micro-CT? A1: this compound is a pharmaceutical compound that contains three iodine atoms per molecule.[9][10] Iodine has a high atomic number, which allows it to strongly absorb X-rays.[6][9] This property, known as radiopacity, enhances the contrast of soft tissues that are normally transparent to X-rays. However, this strong and preferential absorption of low-energy X-rays from the polychromatic beam of a lab-based micro-CT scanner alters the beam's energy profile, a phenomenon called beam hardening.[1][2] This physical process is the primary cause of common image artifacts like streaking and cupping.[2]
Q2: What are the most common artifacts to expect when using an iodine-based contrast agent? A2: The most prevalent artifacts are beam hardening artifacts, which manifest as cupping (the center of an object appearing less dense than the edges) and streaking (dark bands between dense areas).[1][2] You may also encounter noise if the staining is too concentrated (photon starvation) or artifacts from incomplete stain penetration if the incubation time is too short.[2]
Q3: How does the staining protocol affect the severity of artifacts? A3: The staining protocol is critical. Over-staining with a high concentration of this compound or for an excessive duration can lead to severe beam hardening and photon starvation.[2] Conversely, under-staining can result in poor contrast and incomplete penetration.[2] A thorough post-staining wash is also crucial to remove excess contrast agent from the tissue surface, which helps reduce surface-related artifacts.[2]
Q4: Can I use this compound for in vivo micro-CT imaging? A4: this compound is a small molecule that is rapidly cleared by the kidneys, making it suitable for clinical applications like angiography but challenging for typical, longer in vivo micro-CT scans where sustained blood pool contrast is needed.[9][11][12] For long-term vascular imaging, liposomal or nanoparticle-based iodine formulations are often used to avoid rapid clearance.[6][12]
Q5: Are there alternatives to this compound for soft tissue contrast? A5: Yes, several other contrast agents are used. Other iodine-based agents like iohexol and Lugol's solution (iodine-potassium iodide) are very common for ex vivo staining.[6][13] For visualizing specific tissue components, agents like phosphotungstic acid (PTA), which binds to collagen, or osmium tetroxide (OsO₄), which binds to lipids, are used.[6][14]
Quantitative Data Summary
The optimal staining parameters depend heavily on the tissue type, size, and density. The following tables provide reference values from published studies using iodine-based agents and a summary of parameters for artifact reduction.
Table 1: Example Staining Protocols for Iodine-Based Contrast Agents
| Contrast Agent | Concentration | Incubation Time | Target Tissue Example | Key Considerations |
| Iohexol | 240 mgI/mL | 1 hour | Atherosclerotic coronary arteries | Allows for differentiation of plaque morphology.[6][13] |
| Lugol's Solution (I₂KI) | 0.3% - 5% (w/v) | 24 hours to several days | General soft tissues, whole embryos | Cost-effective but can cause tissue shrinkage at higher concentrations.[6][7] |
| Liposomal Iodine | Varies (e.g., up to 400 mg iodine/mL) | N/A (in vivo injection) | Vasculature | Used for in vivo vascular imaging to avoid rapid renal clearance.[6] |
Table 2: Key Parameters for Beam Hardening Artifact Reduction
| Parameter | Typical Range / Setting | Mechanism | Reference |
| X-ray Tube Voltage | Increase (e.g., from 80 kVp to 100+ kVp) | Increases beam energy, making it less susceptible to hardening. | [3] |
| Physical Filtration | 0.1 - 0.5 mm Al or Cu | Removes low-energy photons before they reach the sample (pre-hardening). | [2][3] |
| Software Correction | On / Enabled | Applies algorithmic corrections during image reconstruction to compensate for beam hardening effects. | [2][3] |
| Sample Size | As small as feasible | Reduces the path length that X-rays must travel through the dense material. | [3] |
Experimental Protocols
General Protocol for Ex Vivo Staining with an Iodine-Based Agent
This protocol provides a general framework. Optimization of concentrations and incubation times is essential for each specific application.
1. Tissue Preparation and Fixation
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Fixation: Immediately immerse the freshly excised tissue in a fixative solution, such as 10% Neutral Buffered Formalin (NBF) or 4% Paraformaldehyde (PFA). The volume of fixative should be at least 10 times the volume of the tissue.[7]
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Duration: Fix for 24-48 hours at 4°C. Duration depends on tissue size and type.[7]
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Washing: After fixation, wash the tissue thoroughly in Phosphate Buffered Saline (PBS) with several changes over 24 hours to remove residual fixative, which can impede staining.[7]
2. Staining
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Solution Preparation: Prepare the desired concentration of the this compound solution in distilled water or PBS.
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Incubation: Fully submerge the washed tissue in the staining solution in a sealed container to prevent evaporation.
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Duration: Staining time can range from several hours to several days, depending on the tissue's size and permeability. Gentle agitation can facilitate diffusion.[6]
3. Post-Staining Wash
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Rinsing: Remove the sample from the staining solution and wash it in several changes of PBS or 70% ethanol.[6] This step is critical for removing unbound contrast agent from the tissue surface and reducing artifacts.[2]
4. Sample Mounting and Scanning
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Mounting: Mount the stained sample in a sample holder. To prevent dehydration and motion artifacts during the scan, submerge it in 70% ethanol or wrap it in parafilm.[6]
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Scanning: Secure the sample holder in the micro-CT scanner.
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Parameter Optimization: Set the scanning parameters. To minimize beam hardening, consider using a higher kVp and a physical filter (e.g., aluminum).[2][3] Enable beam hardening correction in the reconstruction software.
Visualizations
Caption: General experimental workflow for contrast-enhanced micro-CT.
Caption: Troubleshooting logic for reducing beam hardening artifacts.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. benchchem.com [benchchem.com]
- 3. rigaku.com [rigaku.com]
- 4. scispace.com [scispace.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reduction of ring artefacts in high resolution micro-CT reconstructions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. omsynth.com [omsynth.com]
- 12. Comparison of micro-CT image enhancement after use of different vascular casting agents - Margolis - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 13. Iodine-based contrast staining improves micro-computed tomography of atherosclerotic coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Contrast-Enhanced MicroCT for Virtual 3D Anatomical Pathology of Biological Tissues: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ioxitalamic Acid Injection Techniques
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing ioxitalamic acid in experimental settings. The information is designed to ensure consistent and reliable results while maintaining the highest standards of animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a tri-iodinated benzoic acid derivative used as an iodinated contrast medium for X-ray imaging.[1] In a research context, it is primarily used to visualize vascular structures, organs, and tissues in animal models due to its ability to strongly absorb X-rays.[2]
Q2: What are the recommended storage conditions for this compound?
A2: this compound powder should be stored in a dry, dark place. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[2] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under nitrogen.[3]
Q3: How should this compound be prepared for injection?
A3: this compound is a white powder that is slightly soluble in water.[4] For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[3] A common method involves creating a stock solution in a solvent like DMSO and then diluting it to the final concentration with a suitable vehicle such as saline or a mixture including PEG300 and Tween-80 to improve solubility.[3] It is crucial to ensure the solution is clear and free of precipitation before injection; warming and/or sonication can aid dissolution.[3]
Q4: What are the known side effects or toxicities of this compound in animal models?
A4: In animal studies, administration of this compound has been shown to potentially increase serum urea and creatinine levels, indicating a risk of nephrotoxicity.[2] In vitro studies have demonstrated cytotoxic effects on cells in a concentration-dependent manner, with a half-maximal inhibitory concentration (IC50) of approximately 30 mg/ml in HK-2 cells after 48 hours of treatment.[2] Therefore, it is crucial to use the lowest effective dose in experiments to minimize potential toxicity.[5]
Troubleshooting Guide
Q1: I am observing inconsistent results in my imaging studies. What could be the cause?
A1: Inconsistent results can stem from several factors:
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Solution Preparation: Ensure the this compound is fully dissolved and the solution is homogenous. Incomplete dissolution can lead to inaccurate dosing. Prepare fresh solutions for each experiment to avoid degradation.[3]
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Injection Technique: Variability in injection speed and volume can affect the distribution of the contrast agent. Standardize your injection protocol and ensure all personnel are consistently following the same procedure.
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Animal Physiology: Factors such as the animal's hydration status, age, and underlying health conditions can influence the pharmacokinetics of the contrast agent. Ensure animals are adequately hydrated and use age- and weight-matched cohorts.
Q2: My animals are showing signs of distress after injection. What should I do?
A2: Signs of distress may indicate an adverse reaction or a procedural issue.
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Adverse Reaction: Although rare, hypersensitivity reactions can occur. Monitor animals closely post-injection. If signs of a severe reaction are observed, euthanize the animal immediately and consult with your institution's veterinary staff.
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Injection Site Reaction: Pain or inflammation at the injection site can occur, especially with intramuscular injections.[6] Ensure you are using the appropriate needle size and injection volume for the chosen route and animal model. Applying antiseptic to the injection site before the procedure is recommended.[6]
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Toxicity: High doses of this compound can lead to renal toxicity.[2] Consider reducing the dose or using a different formulation if toxicity is suspected.
Q3: I am having trouble dissolving the this compound powder. What can I do?
A3: this compound is slightly soluble in water.[4] If you are experiencing solubility issues:
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Use a Co-solvent: For in vitro studies, DMSO is a common solvent.[3] For in vivo preparations, a stock solution in DMSO can be diluted in a vehicle containing agents like PEG300 and Tween-80 to maintain solubility.[3]
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Gentle Heating and Sonication: Warming the solution and using a sonicator can help to dissolve the compound.[3] However, avoid excessive heat which could degrade the compound.
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Check the Certificate of Analysis: Ensure the purity and quality of your this compound from the supplier.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Injection
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Prepare Stock Solution (e.g., 12.5 mg/mL in DMSO):
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Prepare Working Solution (e.g., 1.25 mg/mL):
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This protocol yields a clear solution of ≥ 1.25 mg/mL.[3]
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In a sterile tube, add 100 µL of the 12.5 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[3]
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Add 50 µL of Tween-80 and mix again.[3]
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Add 450 µL of saline to bring the final volume to 1 mL.[3]
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Vortex the final solution to ensure it is homogenous. Prepare this working solution fresh on the day of the experiment.[3]
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Protocol 2: Intravenous (IV) Injection in Mice
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Animal Restraint: Properly restrain the mouse using a suitable method that allows access to the lateral tail vein.
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Vein Dilation: If necessary, warm the tail using a heat lamp or warm water to dilate the veins.
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Injection:
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Use a sterile 27-30G needle attached to a syringe containing the prepared this compound solution.
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Insert the needle into the lateral tail vein, bevel up.
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Slowly inject the desired volume. The maximum recommended IV bolus for a mouse is 5-25 mL/kg.[7]
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Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Monitoring: Observe the animal for any signs of distress post-injection.
Data Presentation
Table 1: Recommended Injection Volumes and Needle Gauges for Rodents
| Route of Administration | Mouse (Max Volume) | Rat (Max Volume) | Recommended Needle Gauge |
| Intravenous (IV) | 5-25 mL/kg[7] | 5-20 mL/kg[7] | 27-30G |
| Intraperitoneal (IP) | 5-20 mL/kg[7] | 5-20 mL/kg[7] | 25-27G |
| Subcutaneous (SC) | 5-40 mL/kg[7] | 5-10 mL/kg[7] | 25-27G |
| Intramuscular (IM) | 0.05 mL/site[6] | 0.1 mL/site[6] | 25-29G |
Note: These are general guidelines. Always refer to your institution's IACUC approved protocols. Volumes should be adjusted based on the specific animal's weight and health status.
Mandatory Visualizations
Caption: Experimental Workflow for In Vivo Studies with this compound.
Caption: Troubleshooting Decision Tree for Inconsistent Experimental Results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Time- and dose-dependent cytotoxicities of ioxitalamate and indigocarmine in human nucleus pulposus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. newcastle.edu.au [newcastle.edu.au]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
Technical Support Center: Ioxitalamic Acid Contrast Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing suboptimal results with ioxitalamic acid as a contrast agent in preclinical imaging studies.
Part 1: Troubleshooting Poor Contrast Enhancement
Poor contrast enhancement can arise from a variety of factors, ranging from solution preparation to image acquisition parameters. This section provides a systematic approach to identifying and resolving common issues.
Question: Why am I observing weak or transient vascular enhancement in my CT/angiography images?
Answer: Weak or brief enhancement with this compound is a common issue that can often be traced to several key factors related to the agent's properties and its administration. This compound is a first-generation, high-osmolality ionic contrast medium.[1] Its high osmolality can lead to a rapid diffusion from the plasma into the interstitial space and fast renal clearance, potentially shortening the window for optimal vascular imaging.[2][3]
Consider the following troubleshooting steps:
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Review this compound Concentration: Ensure the concentration of the this compound solution is adequate for the intended application. While higher concentrations provide more iodine and thus greater X-ray attenuation, they also increase osmolality and viscosity. For preclinical models, concentrations are typically expressed as mg of iodine per mL.[4]
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Optimize Injection Rate: The rate of injection is a critical parameter. A faster injection rate generally leads to a higher peak arterial enhancement.[5][6][7] If your enhancement is too low, consider increasing the injection rate within the limits appropriate for the animal model and catheter size.
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Evaluate Timing of Image Acquisition: Due to the rapid clearance of this compound, the timing of your scan is crucial.[2] You may need to acquire images sooner after injection to capture the peak enhancement.
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Check for Extravasation: Ensure the intravenous catheter is correctly placed and that there is no leakage of the contrast agent into the surrounding tissue (extravasation), which would prevent it from reaching the target vasculature.
dot
Caption: Troubleshooting workflow for poor this compound contrast.
Question: My images are suffering from artifacts, such as streaks or dark bands. How can I mitigate this?
Answer: Artifacts in CT imaging when using a dense contrast agent like this compound are often due to a phenomenon called beam hardening .[8] This occurs because the X-ray beam is composed of a spectrum of energies, and lower energies are preferentially absorbed by the dense iodine, "hardening" the beam (increasing its average energy).[8] This can create dark streaks or bands between dense regions.
To mitigate beam hardening artifacts:
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Use Appropriate kVp Settings: Lowering the tube voltage (e.g., to 80 kVp) can bring the X-ray spectrum closer to the k-edge of iodine (33.2 keV), which can improve contrast but may also exacerbate beam hardening in some cases. Experiment with different kVp settings to find the optimal balance.
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Software Corrections: Most modern CT scanners have built-in beam hardening correction algorithms. Ensure these features are enabled.[8]
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Dilution: In some applications, slightly diluting the contrast agent can reduce its peak density, thereby lessening the beam hardening effect. However, this must be balanced against the need for sufficient contrast.
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Dual-Energy CT: If available, a dual-energy CT scanner can effectively differentiate and subtract iodine from the image, significantly reducing beam hardening artifacts.[9]
Part 2: Frequently Asked Questions (FAQs)
Solution & Handling
-
Q1: How should I prepare an this compound solution for injection?
-
A1: this compound is water-soluble.[2] For research purposes where a commercial formulation is not used, it may be dissolved in a suitable solvent. One documented formulation involves using DMSO, PEG300, Tween-80, and saline. Always ensure the final solution is sterile and free of precipitates before injection. Heating or sonication can aid dissolution if precipitation occurs.
-
-
Q2: What are the recommended storage conditions for this compound?
-
A2: Store the powdered form in a dry, dark place. Short-term storage (days to weeks) is typically at 0-4°C, while long-term storage (months) should be at -20°C.[2]
-
Experimental Parameters
-
Q3: How do I calculate the correct dose of this compound for my animal model?
-
A3: Dosing is typically based on the animal's body weight (in kg) and is often expressed in terms of the mass of iodine (mg I/kg) or the volume of the contrast solution (mL/kg). A common method for dose calculation is:
-
-
Q4: What is the difference between this compound and newer, low-osmolality contrast agents like iohexol?
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A4: The primary difference is osmolality. This compound is a high-osmolality contrast medium (HOCM), while agents like iohexol are low-osmolality (LOCM).[12] This difference has practical implications for imaging and tolerance.
-
Part 3: Data & Protocols
Comparative Data of Contrast Agents
The choice of contrast agent can significantly impact image quality and duration of enhancement. Below is a summary of key property differences.
| Property | This compound (HOCM) | Iohexol / Iopamidol (LOCM) | Reference(s) |
| Ionicity | Ionic | Non-ionic | [12] |
| Osmolality | High (~1500-1800 mOsm/kg) | Low (~600-800 mOsm/kg) | [1] |
| Vascular Residence | Shorter | Longer | [3] |
| Patient Tolerance | Lower (more side effects) | Higher (fewer side effects) | [12] |
General Protocol for Intravenous Administration in a Rodent Model
This protocol provides a general framework. Specifics such as dose, injection rate, and volumes must be optimized for your experiment and approved by your institution's animal care committee.
dot
Caption: Workflow for IV contrast administration in preclinical imaging.
Methodology Details:
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Solution Preparation:
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If using powdered this compound, weigh the required amount to achieve the target iodine concentration.
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Dissolve in a sterile, biocompatible solvent (e.g., sterile saline). If solubility is an issue, a formulation with DMSO may be considered, but must be validated for in-vivo use.
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Filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
-
Animal Preparation:
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Anesthetize the animal (e.g., mouse or rat) using a standard protocol (e.g., isoflurane inhalation).
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Maintain the animal's body temperature using a heating pad.
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Place a catheter (e.g., 24G or smaller) into a suitable vessel, typically the lateral tail vein. Secure the catheter with tape or tissue adhesive.
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Confirm catheter patency with a small bolus (e.g., 50 µL) of sterile saline.
-
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Administration and Imaging:
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Calculate the required injection volume based on the desired iodine dose (e.g., 300-600 mg I/kg) and the animal's exact body weight.
-
Use a syringe pump for a controlled and reproducible injection rate.
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Initiate the imaging protocol to begin acquisition at the predetermined time point (e.g., immediately upon completion of the injection for arterial phase imaging).
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After the contrast injection, a saline flush of 1.5-2x the catheter volume is recommended to ensure the full dose is delivered.
-
References
- 1. ajronline.org [ajronline.org]
- 2. medkoo.com [medkoo.com]
- 3. Pharmacokinetics of contrast media: experimental results in dog and man with CT implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increasing contrast agent concentration improves enhancement in first-pass CT perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of injection rates of contrast material on arterial phase hepatic CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajronline.org [ajronline.org]
- 7. Aortic and hepatic peak enhancement at CT: effect of contrast medium injection rate--pharmacokinetic analysis and experimental porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. radiopaedia.org [radiopaedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Calculating Dosages - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [beta.amstewardship.ca]
- 12. Iohexol and ioxithalamate for intravenous urography. A comparative parallel study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ioxitalamic Acid in Research Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ioxitalamic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in research applications?
This compound is primarily used as a high-osmolarity, ionic, iodinated X-ray contrast medium.[1][2][3][4] Its tri-iodinated benzene core strongly absorbs X-rays, enhancing the contrast of vascular structures and tissues in imaging studies.[1] It is considered pharmacologically inert, with its effect stemming from the physical attenuation of X-ray beams rather than binding to specific receptors.[1]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
For long-term storage of the solid powder, a temperature of -20°C is recommended.[1] Short-term storage (days to weeks) can be at 0-4°C in a dry, dark environment.[1] Stock solutions are typically prepared in DMSO and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under nitrogen.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]
Q3: Is this compound stable in cell culture media?
The stability of this compound in cell culture media can be influenced by the specific components of the media and the experimental conditions. It is good practice to prepare fresh working solutions from a stock solution for each experiment.[5] If an experiment runs for an extended period, the stability of the compound in the media at 37°C should be empirically determined. Factors such as pH and the presence of certain supplements can affect compound stability.
Troubleshooting Guides
Issue 1: Unexpected or High Cytotoxicity in Cell Culture
Q: My cells are showing higher than expected levels of apoptosis or necrosis after treatment with this compound. What could be the cause?
Possible Causes and Solutions:
-
Concentration-Dependent Toxicity: this compound has been shown to exert concentration-dependent cytotoxic effects in various cell types, including human renal proximal tubule epithelial cells (HK-2) and human nucleus pulposus (NP) cells.[1][6] The half-maximal inhibitory concentration (IC50) in HK-2 cells was found to be approximately 30 mg/mL after 48 hours of treatment.[1] For NP cells, cytotoxic effects were observed at concentrations as low as 10 mg/mL.[6] It is crucial to perform a dose-response experiment (kill curve) to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
-
Time-Dependent Effects: The cytotoxic effects of this compound can also be time-dependent.[6] Shorter incubation times may be necessary to achieve the desired experimental outcome without significant cell death. Consider a time-course experiment to identify the optimal treatment duration.
-
High Osmolarity of the Medium: As a high-osmolarity contrast agent, this compound can significantly increase the osmolarity of the cell culture medium, leading to osmotic stress and subsequent cell death.[3] Ensure that the final osmolarity of the medium is within a tolerable range for your cells. You may need to adjust the baseline osmolarity of your culture medium or use an iso-osmolar control.
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Induction of Apoptosis via Specific Signaling Pathways: In renal tubular cells, this compound can induce apoptosis through the activation of renal efferent nerve-mediated adrenergic signaling, increased renin activity, and the production of reactive oxygen species (ROS).[7] If your research involves pathways sensitive to these factors, consider using appropriate inhibitors or ROS scavengers to mitigate these off-target effects.
Issue 2: Poor Solubility or Precipitation in Experimental Solutions
Q: I am observing precipitation of this compound when preparing my working solutions. How can I improve its solubility?
Possible Causes and Solutions:
-
Solvent Choice: this compound is soluble in DMSO.[1] For in vivo studies, complex solvent systems may be required. One such system involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Preparation Technique: When preparing aqueous working solutions from a DMSO stock, precipitation can occur if the stock is added too quickly. Add the DMSO stock dropwise to the aqueous solution while vortexing to ensure rapid and even dispersion.
-
Temperature: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[5]
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and to minimize the risk of the compound precipitating out of the solution.
Issue 3: Inconsistent or Unexpected In Vivo Results
Q: My in vivo imaging results with this compound are inconsistent. What factors should I consider?
Possible Causes and Solutions:
-
Injection Rate and Iodine Concentration: For applications like coronary CT angiography, the rate of contrast injection and the iodine concentration of the solution are critical factors that determine the degree of vascular enhancement.[8] Ensure that your injection protocol is consistent across all experimental animals.
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Animal's Physiological State: The renal function of the animal will significantly impact the clearance rate of this compound.[1][3] Dehydration or pre-existing renal impairment can alter the pharmacokinetics and potentially increase nephrotoxicity.[3] Ensure animals are adequately hydrated and monitor their renal function.
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Osmolality-Related Physiological Responses: The high osmolality of this compound can induce physiological responses such as vasodilation and changes in heart rate, which could affect imaging outcomes.[3]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Concentration Range Tested | Key Findings | Reference |
| HK-2 (Human Renal Proximal Tubule Epithelial Cells) | MTT Assay | Not specified, but IC50 determined | IC50 ≈ 30 mg/mL after 48h treatment. Increased apoptosis and necrosis observed. | [1] |
| Human Nucleus Pulposus (NP) Cells | Trypan Blue Staining, FACS, Immunostaining | 0.001, 0.1, 10, 100 mg/mL | Time- and dose-dependent cytotoxicity. Significant cell injury at 10 mg/mL and above. | [6] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Kill Curve Assay
This protocol is a general guideline for determining the optimal concentration of this compound for a specific adherent cell line.
Materials:
-
Your adherent cell line of interest
-
Complete cell culture medium
-
This compound powder
-
DMSO (for stock solution)
-
24-well tissue culture plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
MTT or other viability assay reagents
Procedure:
-
Prepare a Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
Cell Seeding: Seed your cells in a 24-well plate at a density that will result in 50-70% confluency on the day of treatment.
-
Prepare Serial Dilutions: The next day, prepare a series of dilutions of this compound in complete culture medium from your stock solution. A suggested range, based on available data, is 0, 1, 5, 10, 20, 40, 60, 80, and 100 mg/mL. Ensure the final DMSO concentration is constant across all wells (and below 0.5%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the cells for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assess Viability: After the incubation period, assess cell viability using a method such as the MTT assay or by trypan blue exclusion and cell counting.
-
Determine Optimal Concentration: The optimal concentration will be the highest concentration that does not cause significant cell death compared to the vehicle control.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps for assessing the cytotoxic effects of this compound on an adherent cell line using an MTT assay.
Materials:
-
Cells treated with this compound (as per Protocol 1) in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Add MTT Reagent: Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilize Formazan Crystals: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C12H11I3N2O5 | CID 34536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Time- and dose-dependent cytotoxicities of ioxitalamate and indigocarmine in human nucleus pulposus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ioxitalamate induces renal tubular apoptosis via activation of renal efferent nerve-mediated adrenergic signaling, renin activity, and reactive oxygen species production in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Potential side effects of ioxitalamic acid in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential side effects of ioxitalamic acid observed in animal studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential side effects of this compound observed in animal studies?
A1: Based on preclinical animal studies, the primary potential side effects associated with this compound administration are nephrotoxicity (kidney damage), neurotoxicity (nervous system effects), and cardiovascular effects.
Q2: What typical animal models are used to study the side effects of this compound?
A2: Common animal models include rats for nephrotoxicity and neurotoxicity studies, and dogs for assessing cardiovascular and neurotoxic effects.[1][2][3] Rabbits have also been used to study the pharmacokinetics and renal accumulation of this compound.[2]
Troubleshooting Guides
Nephrotoxicity
Problem: I am observing elevated serum creatinine and BUN levels in my rat model following this compound administration. What could be the underlying cause and how can I investigate it further?
Possible Cause: this compound can induce acute kidney injury. In dehydrated rats, this compound has been shown to significantly decrease the glomerular filtration rate (GFR).[4] The mechanism may involve direct tubular cell damage, leading to oxidative stress and apoptosis (programmed cell death).[5] Specifically, ioxitalamate can trigger renal tubular apoptosis through the activation of renal efferent nerve-mediated adrenergic signaling, increased renin activity, and the production of reactive oxygen species (ROS).
Troubleshooting Steps:
-
Confirm with Histopathology: Perform a histopathological examination of the kidney tissue. Look for signs of tubular vacuolization, dilation, and necrosis of the proximal tubules.[3][6]
-
Assess Oxidative Stress: Measure markers of oxidative stress in kidney tissue.
-
Investigate Apoptosis: Use techniques like TUNEL staining to detect apoptotic cells in the renal tubules.
-
Monitor Renal Function: In addition to serum creatinine and BUN, consider measuring urinary N-acetyl-beta-D-glucosaminidase (NAG) as it has been shown to be a sensitive marker of renal tubular damage following ioxitalamate administration.[7]
Experimental Protocol: Induction and Assessment of Nephrotoxicity in Rats
-
Animal Model: Male Wistar rats.
-
Pre-conditioning (Optional): To create a more sensitive model, induce mild renal impairment before this compound administration. This can be achieved with drugs like gentamicin.[6]
-
Administration: Administer this compound intravenously (IV) via the tail vein.
-
Dosage: Doses can range from 1 g I/kg to 9 g I/kg.[6] A study in dehydrated rats used a dose of 1600 mg I/kg body weight.[4]
-
Blood Sampling: Collect blood samples at 24 and 48 hours post-administration to measure serum creatinine and BUN levels.[7][8]
-
Urine Collection: Collect urine to measure markers like NAG.[7]
-
Histopathology: At the end of the study, euthanize the animals and collect the kidneys. Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to observe morphological changes.[9][10]
Signaling Pathway: Ioxitalamate-Induced Nephrotoxicity
Caption: Signaling pathway of ioxitalamate-induced renal tubular apoptosis.
Neurotoxicity
Problem: My dog is experiencing seizures after intrathecal or high-dose intravenous administration of this compound. What is the likely mechanism?
Possible Cause: this compound, as a hyperosmolar ionic contrast medium, is known to be neurotoxic, particularly when it crosses the blood-brain barrier (BBB).[11] Disruption of the BBB allows the contrast agent to come into direct contact with neural tissue, leading to a range of neurological symptoms, including seizures.[11][12] The neurotoxicity is thought to be a direct chemotoxic effect on the neurons.[11]
Troubleshooting Steps:
-
Confirm Route of Administration: Intrathecal administration of ionic contrast media like this compound is contraindicated and known to cause severe adverse effects.[13]
-
Assess for BBB Disruption: If using high intravenous doses, consider experimental methods to assess the integrity of the BBB.
-
Monitor Seizure Activity: If seizures occur, document the type, frequency, and duration.
-
Consider Alternative Contrast Media: For procedures requiring contrast administration near the central nervous system, non-ionic contrast agents are recommended.
Experimental Protocol: Assessment of Neurotoxicity in Dogs
-
Animal Model: Beagle dogs.
-
Anesthesia: Anesthesia is required for imaging studies and to manage the animal during the procedure. A common protocol involves premedication followed by induction with an agent like propofol and maintenance with an inhalant anesthetic.[13][14]
-
Administration: For intravenous studies, administer this compound through a cephalic vein.
-
Monitoring: Continuously monitor vital signs, including heart rate, blood pressure, and neurological status.[14][15]
-
Seizure Management: Have a protocol in place for managing seizures, which may include the administration of anticonvulsant drugs.[16][17][18]
Logical Relationship: this compound-Induced Neurotoxicity
Caption: Logical workflow of this compound-induced neurotoxicity.
Cardiovascular Effects
Problem: I am observing significant changes in blood pressure and heart rate in my anesthetized dog model after intravenous this compound administration.
Possible Cause: Intravenous administration of ionic iodinated contrast media can cause hemodynamic alterations in anesthetized dogs, including both hypertension and hypotension, as well as tachycardia and bradycardia.[19][20][21] These effects are thought to be related to the hyperosmolality and ionic composition of the contrast medium, which can lead to vasodilation and changes in cardiac function.[1][22] Some studies suggest that the cardiotoxicity may be related to a decrease in ambient calcium, disturbing the Na+/Ca2+ ratio and leading to myocardial depression.[1]
Troubleshooting Steps:
-
Monitor Vital Signs Closely: Ensure continuous monitoring of heart rate and arterial blood pressure throughout the experiment.[14][23]
-
Control for Anesthetic Effects: Be aware that the anesthetic protocol itself can influence cardiovascular parameters. Choose an anesthetic regimen with minimal cardiovascular depression.[14][15]
-
Dose-Response Evaluation: If possible, evaluate a range of this compound doses to understand the dose-dependent nature of the cardiovascular effects.
-
Consider Isotonic Formulations: Studies have compared hypertonic and isotonic contrast media, with isotonic formulations generally showing better cardiovascular tolerance.[3]
Experimental Protocol: Assessment of Cardiovascular Effects in Dogs
-
Animal Model: Healthy adult dogs.
-
Anesthesia: A recommended protocol includes premedication with an agent like fentanyl and midazolam, induction with propofol, and maintenance with a continuous rate infusion.[14]
-
Monitoring: Place an arterial catheter for direct and continuous blood pressure measurement. Monitor heart rate with an electrocardiogram (ECG).[14][23]
-
Administration: Administer this compound as an intravenous bolus or infusion. A study comparing contrast media used right atrial injections at rates of 2.56 and 5.12 g I/second.[3]
-
Data Collection: Record heart rate and blood pressure at baseline and at regular intervals following administration.
Signaling Pathway: Postulated Cardiovascular Effects of this compound
Caption: Postulated pathway for cardiovascular effects of this compound.
Data Summary Tables
Table 1: Nephrotoxicity Markers in Rats
| Parameter | Observation | Animal Model | Reference |
| Serum Creatinine | Significantly elevated 24 and 48 hours post-IVP. | Human (for context) | [7] |
| Urinary NAG | Significantly elevated 24 and 48 hours post-IVP; more pronounced than serum creatinine increase. | Human (for context) | [7] |
| Glomerular Filtration Rate | Significantly decreased in dehydrated rats. | Rat | [4] |
| Histopathology | Vacuolization of proximal tubular epithelia at high doses. | Rat | [6] |
Table 2: Neurotoxicity in Dogs
| Side Effect | Observation | Animal Model | Route of Administration | Reference |
| Seizures | Reported with intrathecal administration of ionic contrast media. | Dog | Intrathecal | [13] |
Table 3: Cardiovascular Effects in Anesthetized Dogs (Ionic Iodinated Contrast Media)
| Parameter | Change from Baseline | Percentage of Dogs Affected | Reference |
| Heart Rate | ≥20% change | 3% | [21] |
| Tachycardia | 8% | [19] | |
| Bradycardia | 4% | [19] | |
| Systolic Blood Pressure | ≥20% change | 4% | [21] |
| Hypertension | 16% | [19] | |
| Hypotension | 4% | [19] |
References
- 1. Decrease in cardiotoxicity of contrast media in coronary angiography by addition of calcium ions: a combined experimental and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparative pharmacokinetics and renal accumulation of the iodized contrast media: this compound, ioxaglic acid and iohexol in the rabbit] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolerability of hypertonic and isotonic contrast media injected intravenously. A comparative study in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis - Wikipedia [en.wikipedia.org]
- 5. Side Effects of Radiographic Contrast Media: Pathogenesis, Risk Factors, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histopathological Evaluation of Contrast-Induced Acute Kidney Injury Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Effects of intravenous urography using sodium and meglumine ioxitalamate (Telebrix 38) on blood creatinine and urinary excretion of N-acetyl-beta-D-glucosaminidase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wvj.science-line.com [wvj.science-line.com]
- 9. researchgate.net [researchgate.net]
- 10. Histological and Immunohistochemical Basis of the Effect of Aminoguanidine on Renal Changes Associated with Hemorrhagic Shock in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Histological Changes in Renal, Hepatic and Cardiac Tissues of Wistar Rats after 6 Weeks Treatment with Bipyridine Gold (III) Complex with Dithiocarbamate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adverse effects of calcium binding contrast agents in diagnostic cardiac angiography. A comparison between formulations with and without calcium binding additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluating the effect of two different anesthetic protocols on 64-MDCT coronary angiography in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aaha.org [aaha.org]
- 16. vetmed.auburn.edu [vetmed.auburn.edu]
- 17. 2015 ACVIM Small Animal Consensus Statement on Seizure Management in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ACVIM Consensus Statement on the management of status epilepticus and cluster seizures in dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Adverse reactions following administration of an ionic iodinated contrast media in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Possible Factors in Intravascular Contrast Media Toxicity | Scilit [scilit.com]
- 23. vetanesthesiaspecialists.com [vetanesthesiaspecialists.com]
Technical Support Center: Ioxitalamic Acid-Induced Nephrotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ioxitalamic acid-induced nephrotoxicity in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced nephrotoxicity?
A1: this compound, an iodinated contrast medium, induces acute kidney injury primarily through a multi-factorial process. Key mechanisms include:
-
Renal Vasoconstriction: Leading to reduced renal blood flow and hypoxia, particularly in the renal medulla.[1]
-
Direct Tubular Cytotoxicity: this compound can directly damage renal tubular epithelial cells, leading to apoptosis and necrosis.[2]
-
Oxidative Stress: The generation of reactive oxygen species (ROS) overwhelms the endogenous antioxidant capacity, causing cellular damage.[2]
-
Activation of the Renin-Angiotensin System (RAS): This contributes to vasoconstriction and further renal injury.[2]
-
Increased Renal Sympathetic Nerve Activity: This can exacerbate vasoconstriction and reduce renal blood flow.[2]
Q2: Why am I not observing significant nephrotoxicity in my animal model after this compound administration?
A2: Several factors can influence the development of this compound-induced nephrotoxicity in animal models:
-
Animal Strain and Species: Different strains and species of rodents can have varying susceptibility to contrast-induced nephropathy.
-
Pre-existing Renal Impairment: Many experimental models require a pre-existing renal condition to induce significant and reproducible nephrotoxicity.[3] Healthy animals may not show substantial kidney injury.
-
Hydration Status: Dehydration is a critical factor that potentiates the nephrotoxic effects of contrast media.[1] Ensure that your experimental protocol controls for hydration status.
-
Dose of this compound: The dose of this compound is a crucial determinant of toxicity. A study in dehydrated rats showed that a dose of 1600 mg I/kg body weight was required to see a significant decrease in glomerular filtration rate (GFR).[1]
Q3: What are the key biomarkers to assess this compound-induced nephrotoxicity?
A3: Commonly used biomarkers include:
-
Serum Creatinine (SCr): An increase in SCr is a standard indicator of reduced kidney function. In humans, SCr levels can be significantly elevated 24 to 48 hours after ioxitalamate administration.[4]
-
Blood Urea Nitrogen (BUN): BUN is another marker of renal function that typically increases with kidney injury.
-
Urinary N-acetyl-beta-D-glucosaminidase (NAG): This is a sensitive marker of renal tubular damage. Urinary NAG has been shown to be significantly elevated in humans 24 and 48 hours after receiving ioxitalamate.[4]
-
Histopathology: Examination of kidney tissue for tubular necrosis, apoptosis (e.g., via TUNEL assay), and cast formation provides direct evidence of renal damage.[2]
Q4: Are there any established therapeutic agents to mitigate this compound-induced nephrotoxicity in vivo?
A4: While research is ongoing, several agents have shown promise in preclinical studies for contrast-induced nephropathy in general, and some have been studied in the context of this compound:
-
N-acetylcysteine (NAC): An antioxidant that may counteract ROS-induced damage. In a rat model of contrast-induced nephropathy (not specific to this compound), NAC at a dose of 150 mg/kg/day showed protective effects.[5]
-
Resveratrol: A polyphenol with antioxidant and anti-inflammatory properties. In vitro studies have shown that resveratrol (12.5 µM) can ameliorate ioxitalamate-induced apoptosis in human renal proximal tubule cells.[2] A meta-analysis of in vivo studies on renal ischemia-reperfusion injury suggests an optimal dose of 5-10 mg/kg of resveratrol for reducing SCr and BUN.[6]
-
Propranolol: A beta-blocker that can counteract the increased sympathetic nerve activity. A dose of 1 mg/kg has been shown to be protective in a rabbit model of post-ischemic acute renal failure.[7][8]
Troubleshooting Guides
Issue 1: High Variability in Serum Creatinine and BUN Levels
| Possible Cause | Troubleshooting Step |
| Inconsistent hydration status | Ensure all animals have consistent access to water or provide standardized hydration protocols (e.g., subcutaneous or intravenous saline). Dehydration significantly impacts the severity of nephrotoxicity.[1] |
| Variation in this compound administration | Use a consistent route and rate of administration. Intravenous or intra-arterial administration can yield different results. |
| Timing of blood collection | Standardize the time points for blood collection post-ioxitalamic acid administration, as biomarker levels change over time. Peak injury is often observed between 24 and 72 hours.[4][9] |
| Underlying health status of animals | Ensure animals are of a similar age, weight, and health status. Pre-existing, subclinical renal conditions can affect outcomes. |
Issue 2: Discrepancy Between Biomarker Data and Histopathology
| Possible Cause | Troubleshooting Step |
| Timing of tissue collection | The timing of peak biomarker elevation may not perfectly coincide with the peak of histological changes. Consider a time-course study to correlate these endpoints. |
| Insensitive biomarkers | Serum creatinine may not be sensitive enough for early or mild kidney injury.[9] Consider using more sensitive markers like urinary NAG.[4] |
| Subjectivity in histopathological scoring | Implement a blinded scoring system for histopathology to reduce bias. Use a standardized scoring system for tubular injury, necrosis, and cast formation. |
| Regional differences in kidney injury | Ensure that tissue sections are taken from consistent regions of the kidney (e.g., cortex, outer medulla) for analysis, as the damage may not be uniform. |
Quantitative Data Summary
Table 1: In Vivo Models of this compound-Induced Nephrotoxicity
| Animal Model | This compound Dose | Key Findings | Reference |
| Dehydrated Rats | 1600 mg I/kg body weight (IV) | Significant decrease in Glomerular Filtration Rate (GFR). | [1] |
| Humans | Standard clinical dose for IVP | Significant increase in serum creatinine and urinary NAG at 24 and 48 hours post-administration. | [4] |
Table 2: Potential Protective Agents and Their Effects in Preclinical Models
| Agent | Animal Model | Dose | Effect on Renal Biomarkers | Reference |
| N-acetylcysteine (NAC) | Rat (Contrast-induced) | 150 mg/kg/day | Attenuated elevations in serum creatinine and BUN. | [5] |
| Resveratrol | Rat (Renal Ischemia-Reperfusion) | 5-10 mg/kg | Optimal dose range for significantly decreasing serum creatinine and BUN. | [6] |
| Propranolol | Rabbit (Post-ischemic ARF) | 1 mg/kg (IV infusion) | Significantly lower serum creatinine (2.8 ± 0.2 mg% vs. 5.2 ± 0.8 mg% in controls). | [7][8] |
Note: The protective effects of NAC, resveratrol, and propranolol have not been quantitatively assessed in a specific in vivo model of this compound-induced nephrotoxicity in the reviewed literature. The data presented is from other relevant models of acute kidney injury.
Experimental Protocols
Protocol 1: Induction of this compound Nephrotoxicity in Dehydrated Rats
-
Animal Model: Male Wistar rats (250-300g).
-
Pre-conditioning: Induce dehydration by water deprivation for 24 hours before contrast medium administration.
-
This compound Administration: Administer this compound intravenously at a dose of 1600 mg I/kg body weight.
-
Biomarker Analysis:
-
Collect blood samples at baseline, 24, and 48 hours post-administration for serum creatinine and BUN analysis.
-
Collect urine for measurement of urinary NAG.
-
-
Histopathology:
-
At the end of the experiment (e.g., 48 or 72 hours), euthanize the animals and perfuse the kidneys with saline followed by 10% neutral buffered formalin.
-
Embed the kidneys in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for morphological evaluation.
-
Protocol 2: TUNEL Assay for Apoptosis Detection in Kidney Tissue
-
Tissue Preparation:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded kidney sections.
-
Treat with Proteinase K (20 µg/mL in PBS) for 15-30 minutes at room temperature to retrieve antigenic sites.
-
-
Permeabilization:
-
Incubate sections with a permeabilization buffer (e.g., 0.1% Triton X-100 in 0.1% sodium citrate) for 2 minutes on ice.
-
-
TUNEL Reaction:
-
Incubate the sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled nucleotide (e.g., FITC-dUTP) for 60 minutes at 37°C in a humidified chamber.
-
-
Detection:
-
If using a fluorescent label, mount the slides with an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI).
-
If using a biotin-labeled nucleotide, follow with streptavidin-HRP and a suitable chromogen (e.g., DAB).
-
-
Microscopy:
-
Visualize the slides under a fluorescence or light microscope to identify TUNEL-positive (apoptotic) cells.
-
Visualizations
Signaling Pathways in this compound-Induced Nephrotoxicity
Caption: Key signaling pathways in this compound-induced nephrotoxicity.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo studies.
Logical Relationship of Protective Agent Mechanisms
References
- 1. Effects of high- and low-osmolar contrast media on renal plasma flow and glomerular filtration rate in euvolaemic and dehydrated rats. A comparison between ioxithalamate, iopamidol, iohexol and ioxaglate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol ameliorates apoptosis induced by contrast medium ioxitalamate in HK-2 human renal proximal tubule cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Contrast-Induced Acute Kidney Injury Model Based on the 5/6-Nephrectomy Rat and Nephrotoxicological Evaluation of Iohexol and Iodixanol In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effects of intravenous urography using sodium and meglumine ioxitalamate (Telebrix 38) on blood creatinine and urinary excretion of N-acetyl-beta-D-glucosaminidase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nephroprotective Effects of N-Acetylcysteine Amide against Contrast-Induced Nephropathy through Upregulating Thioredoxin-1, Inhibiting ASK1/p38MAPK Pathway, and Suppressing Oxidative Stress and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Effects of resveratrol on renal ischemia-reperfusion injury: A systematic review and meta-analysis [frontiersin.org]
- 7. Beneficial Effect of Propranolol in a Histologically Appropriate Model of Postischemic Acute Renal Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beneficial effect of propranolol in a histologically appropriate model of postischemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radiographic Contrast-Media-Induced Acute Kidney Injury: Pathophysiology and Prophylactic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of ioxitalamic acid in solution
Technical Support Center: Ioxitalamic Acid Solutions
This center provides guidance for researchers, scientists, and drug development professionals to prevent the precipitation of this compound in experimental solutions.
Troubleshooting Guide
Use this guide to diagnose and resolve common precipitation issues encountered with this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitate forms immediately upon adding this compound powder to an unbuffered aqueous solution. | Low pH. this compound is a weak acid and is significantly less soluble in its protonated (acidic) form. | Ensure the initial solvent pH is neutral to slightly alkaline (pH 7.0-7.5) before adding the powder. Use of a suitable buffer system (e.g., phosphate) is highly recommended.[1] |
| Solution is initially clear but becomes cloudy or forms a precipitate over time. | pH Drift. The solution pH may have shifted to a more acidic range due to atmospheric CO2 absorption or interaction with container surfaces. | Re-measure and adjust the pH of the solution. Store the solution in tightly sealed containers. Consider using a buffer with a higher buffering capacity. |
| Precipitation occurs after mixing the this compound solution with another drug or reagent. | Chemical Incompatibility. The added substance may be altering the solution pH or directly reacting with this compound. Certain compounds are known to cause precipitation.[2][3] | Perform a small-scale compatibility test by mixing the solutions and observing for precipitation. Avoid mixing with acidic solutions or known incompatible agents like trisodium citrate.[3] |
| Precipitate forms when cooling the solution or storing it at 0-4°C. | Temperature-Dependent Solubility. The solubility of this compound, like many compounds, decreases at lower temperatures, leading to supersaturation and precipitation. | Prepare the solution at the intended storage temperature if possible. If warming is required to dissolve, allow the solution to cool to room temperature slowly. If refrigerated storage is necessary, check for and gently redissolve any precipitate before use. |
| Solution prepared in DMSO is clear, but precipitation occurs when adding it to an aqueous buffer. | Solvent Miscibility/Polarity Change. this compound is soluble in DMSO, but adding this stock to an aqueous buffer can cause it to crash out if the final DMSO concentration is too low to maintain solubility.[4][5] | Increase the final concentration of DMSO in the aqueous solution.[5] Alternatively, use co-solvents such as PEG300 or Tween-80 in the final formulation to improve solubility.[5] |
Physicochemical Data for this compound
This table summarizes key quantitative data relevant to handling this compound in solution.
| Property | Value | Significance for Solubility |
| Molecular Formula | C12H11I3N2O5 | - |
| Molecular Weight | 643.94 g/mol | Essential for calculating molarity and concentration.[4][6] |
| Appearance | White to off-white solid powder | Visual confirmation of the starting material.[4] |
| General Solubility | Slightly soluble in water; Soluble in DMSO.[1][4][7] | Water solubility is limited, especially at low pH. Organic solvents like DMSO can be used for stock solutions.[4][5] |
| Formulation pH | Commercial formulations are buffered to approximately pH 7.0.[1] | Maintaining a neutral pH is critical to prevent precipitation of the acidic form of the molecule. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound is a tri-iodinated benzoic acid derivative used as an X-ray contrast medium.[4][8] It is a weak acid, meaning it can exist in two forms: a deprotonated (ionized) salt form, which is water-soluble, and a protonated (non-ionized) acid form, which is only slightly soluble in water.[1][7] Precipitation occurs when the solution conditions, primarily low pH, favor the formation of the less soluble protonated form.
Q2: What is the most critical factor for maintaining this compound solubility?
A2: The pH of the solution is the most critical factor. Commercial preparations of this compound are formulated as salts (sodium or meglumine ioxitalamate) and are buffered to a neutral pH of approximately 7.0 to ensure the molecule remains in its soluble, ionized state.[1][9]
Q3: Are there any known chemical incompatibilities that cause precipitation?
A3: Yes. Mixing this compound solutions with other drugs or solutions can lead to precipitation. For example, a brief transient precipitate has been observed when mixed with trisodium citrate solutions.[3] It is crucial to avoid mixing this compound with acidic solutions or unverified compounds. Always perform compatibility tests on a small scale before preparing a large batch.
Q4: How should I store this compound solutions to prevent precipitation?
A4: Stock solutions in DMSO should be stored at -20°C for long-term stability.[4][5] Aqueous solutions should be stored in tightly sealed containers, protected from light, at controlled room temperature or as specified by your experimental protocol.[10] Be aware that refrigeration can decrease solubility and may lead to precipitation.
Key Experimental Protocol
Protocol: Preparation of a Buffered this compound Solution
This protocol describes the steps to prepare a stable, buffered aqueous solution of this compound, minimizing the risk of precipitation.
Materials:
-
This compound powder
-
Sodium hydroxide (NaOH), 0.1 M solution
-
Monobasic sodium phosphate (NaH2PO4)
-
Dibasic sodium phosphate (Na2HPO4)
-
Deionized water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
Methodology:
-
Prepare the Buffer:
-
Prepare a 50 mM sodium phosphate buffer solution.
-
Start with a solution of 50 mM monobasic sodium phosphate.
-
While stirring, slowly add 50 mM dibasic sodium phosphate until the pH reaches 7.4. This creates the buffered solvent.
-
-
Calculate Required Mass:
-
Determine the desired final concentration of this compound.
-
Calculate the mass of this compound powder needed using its molecular weight (643.94 g/mol ).
-
-
Dissolution:
-
Measure approximately 80% of the final required volume of the prepared phosphate buffer (pH 7.4) into a beaker with a stir bar.
-
Slowly add the weighed this compound powder to the stirring buffer.
-
The solution may initially be cloudy as the acid neutralizes. Continue stirring until the powder is fully dissolved. Gentle warming (30-40°C) can be used to aid dissolution but is often unnecessary if the pH is correct.
-
-
Final pH Adjustment and Dilution:
-
Once dissolved, check the pH of the solution. If necessary, adjust to pH 7.2-7.4 using a small amount of 0.1 M NaOH.
-
Transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of the phosphate buffer and add it to the flask.
-
Bring the solution to the final desired volume with the phosphate buffer.
-
Mix thoroughly. The final solution should be clear and free of particulates.
-
Visual Guides
Caption: A troubleshooting workflow for diagnosing this compound precipitation.
Caption: The relationship between pH and this compound's ionization state.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Incompatibility of contrast agents with intravascular medications. Work in progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incompatibility of contrast medium and trisodium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound | C12H11I3N2O5 | CID 34536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Technical Support Center: Anesthesia and Ioxitalamic Acid Clearance in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the impact of anesthesia on ioxitalamic acid clearance in rodents.
Frequently Asked Questions (FAQs)
Q1: How does anesthesia affect Glomerular Filtration Rate (GFR) measurement using this compound in rodents?
Anesthesia can significantly impact GFR measurement by altering renal hemodynamics, neurohormonal regulation, and body temperature. Most general anesthetics can cause a transient decrease in renal function, including reduced GFR, renal blood flow (RBF), urine output, and solute excretion. The depth and duration of anesthesia are critical factors, with deeper anesthesia generally causing a greater depression of renal function.
Q2: Which anesthetic agents are commonly used for GFR measurement studies in rodents, and what are their known effects?
Commonly used anesthetic agents include inhalants like isoflurane and sevoflurane, and injectable agents such as ketamine/xylazine combinations and pentobarbital.
-
Isoflurane/Sevoflurane: These inhalant anesthetics are widely used due to their rapid induction and recovery. However, they can cause dose-dependent reductions in RBF and GFR.[1][2] Deeper levels of isoflurane anesthesia have been shown to prolong the blood clearance half-life of renal tracers.[1][3][4]
-
Ketamine/Xylazine: This combination is a frequently used injectable anesthetic. However, it has been reported to cause a more significant suppression of systemic arterial pressure and renal sympathetic nerve activity compared to other agents, which can impact GFR.[5]
-
Inactin (Thiobutabarbital): A long-acting barbiturate often used in terminal renal physiology studies. Studies suggest that in rats anesthetized with Inactin during their active period, GFR is similar to that in conscious, active rats.[6]
-
Pentobarbital: This barbiturate can cause a reduction in arterial pressure, RBF, and GFR.[7]
Q3: Can I measure this compound clearance in conscious rodents?
Yes, measuring GFR in conscious rodents is possible and often preferred to avoid the confounding effects of anesthesia.[8] Methods have been developed that do not require anesthesia or urine collection, utilizing techniques like plasma clearance of markers such as iohexol after a single injection.[9]
Q4: What are the key considerations when choosing an anesthetic for my study involving this compound clearance?
The choice of anesthetic should be carefully considered based on the specific research question. Key considerations include:
-
Duration of the experiment: For short procedures, inhalant anesthetics may be suitable. For longer studies, injectable agents or continuous infusion might be necessary, but their prolonged effects on renal function must be taken into account.
-
Terminal vs. survival procedure: The choice of anesthetic may differ for terminal experiments versus studies where the animal needs to recover.
-
Impact on physiological parameters: Consider the known effects of the anesthetic on blood pressure, heart rate, and renal blood flow, and how these might influence your results.
-
Consistency: Using a consistent anesthetic protocol across all experimental animals is crucial for reproducible results.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in this compound clearance between animals in the same group. | Inconsistent depth of anesthesia. | Monitor and maintain a consistent plane of anesthesia using physiological parameters like respiratory rate and response to stimuli. |
| Hypothermia. | Maintain the animal's body temperature using a heating pad, as hypothermia can cause vasoconstriction and reduce renal blood flow. | |
| Dehydration. | Ensure adequate hydration, as dehydration can potentiate the negative effects of contrast media on GFR.[10] | |
| Lower than expected GFR values in anesthetized animals compared to literature values for conscious animals. | Anesthetic-induced depression of renal function. | This is an expected effect of many anesthetics. Consider conducting studies in conscious animals if feasible, or choose an anesthetic with minimal impact on GFR, such as Inactin in specific circumstances.[6] Acknowledge the potential effect of anesthesia in your data interpretation. |
| Depth of anesthesia is too deep. | Reduce the concentration of the inhalant anesthetic or the dose of the injectable agent. Monitor physiological parameters closely. | |
| Difficulty in obtaining stable plasma concentrations of this compound during continuous infusion. | Anesthetic effects on cardiovascular stability. | Ensure stable anesthesia and monitor cardiovascular parameters. Anesthetics like ketamine/xylazine can significantly impact blood pressure.[5] |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of different anesthetics on renal parameters in rodents, extracted from various studies.
Table 1: Effect of Anesthetics on Renal Hemodynamics in Rats
| Anesthetic | Renal Plasma Flow (RPF) | Glomerular Filtration Rate (GFR) | Reference |
| Sevoflurane | No significant change compared to Inactin | - | [11] |
| Inactin | Baseline | Similar to conscious, active rats | [6][11] |
| Fentanyl/Fluanisone/Midazolam (FFM) | 50% lower than Sevoflurane and Inactin | - | [11] |
| Pentobarbital | Marked reduction | Marked reduction | [7] |
Table 2: Impact of Isoflurane Anesthesia Depth on Renal Tracer Clearance in Mice
| Anesthesia Depth | Aortic Blood Clearance Half-life | Relative Renal Tracer Influx Rate | Time-to-Peak (Tmax) | Reference |
| Low (80-90 breaths/min) | Shorter (p=0.091) | Increased (p=0.018) | Earlier tendency (p=0.063) | [1][3][4] |
| Deep (40-45 breaths/min) | Longer | Decreased | Later tendency | [1][3][4] |
Experimental Protocols
Protocol 1: GFR Measurement in Anesthetized Rats using a Bolus Injection of Iothalamate
This protocol is a generalized procedure based on common practices. Specific details should be optimized for individual experimental needs.
-
Anesthesia:
-
Induce anesthesia with isoflurane (3-5% in oxygen) in an induction chamber.
-
Maintain anesthesia with 1.5-2.5% isoflurane delivered via a nose cone.
-
Alternatively, administer an intraperitoneal injection of a ketamine/xylazine cocktail (e.g., 80-100 mg/kg ketamine and 5-10 mg/kg xylazine).
-
-
Catheterization (if required for serial blood sampling):
-
surgically place a catheter in the carotid artery or femoral vein for blood collection.
-
-
This compound Administration:
-
Administer a single intravenous bolus of this compound (dosage to be determined based on the specific assay and animal weight).
-
-
Blood Sampling:
-
Collect small blood samples at predetermined time points post-injection (e.g., 2, 5, 10, 30, 60, and 90 minutes).
-
-
Sample Analysis:
-
Determine the concentration of this compound in the plasma samples using a suitable method like HPLC or LC-MS/MS.[12]
-
-
GFR Calculation:
-
Calculate the GFR based on the plasma clearance of this compound using appropriate pharmacokinetic models (e.g., a two-compartment model).
-
Visualizations
Caption: Experimental workflow for GFR measurement in anesthetized rodents.
Caption: Signaling pathway of anesthesia's impact on renal function.
References
- 1. d-nb.info [d-nb.info]
- 2. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 3. Mediso - Effects of isoflurane anaesthesia depth and duration on renal function measured with [99mTc]Tc-mercaptoacetyltriglycine SPECT in mice [mediso.com]
- 4. Effects of isoflurane anaesthesia depth and duration on renal function measured with [99mTc]Tc-mercaptoacetyltriglycine SPECT in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Anesthetics on the Renal Sympathetic Response to Anaphylactic Hypotension in Rats | PLOS One [journals.plos.org]
- 6. The effect of anaesthesia and standard clearance procedures on renal function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pentobarbital Anesthesia Suppresses the Glucose Response to Acute Intermittent Hypoxia in Rat [frontiersin.org]
- 8. Can continuous intraperitoneal infusion of 125I-iothalamate and 131I-hippuran be used for measurement of GFR in conscious rats? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measured GFR in murine animal models: review on methods, techniques, and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of high- and low-osmolar contrast media on renal plasma flow and glomerular filtration rate in euvolaemic and dehydrated rats. A comparison between ioxithalamate, iopamidol, iohexol and ioxaglate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of anesthesia on renal function and metabolism in rats assessed by hyperpolarized MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iothalamate quantification by tandem mass spectrometry to measure glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storage of ioxitalamic acid
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing ioxitalamic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a water-soluble, tri-iodinated benzoic acid derivative. In a research context, it is primarily used as a contrast medium for X-ray imaging, including CT scans, arteriovenous radiography, and urography.[1][2][3] Its high atomic number iodine atoms effectively attenuate X-rays, enhancing the visibility of internal structures.
Q2: What are the recommended storage conditions for this compound powder?
A2: this compound powder should be stored in a cool, dry, and dark place.[4] For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[4] The container should be tightly sealed to prevent moisture absorption.[5]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[1][4] When preparing a stock solution, it is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1][6]
Q4: What is the recommended storage condition and stability of this compound stock solutions?
A4: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term stability, store the aliquots at -80°C, where they are stable for up to 6 months.[1] For shorter-term storage, -20°C is suitable for up to 1 month.[1] It is crucial to protect the solutions from light and store them under nitrogen.[1]
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
A5: When handling this compound, it is important to wear appropriate personal protective equipment. This includes chemical-resistant gloves, a lab coat or protective suit, and eye protection such as safety glasses or goggles.[5] If there is a risk of inhaling dust or aerosols, a respirator should be used.[5]
Q6: What are the known hazards associated with this compound?
A6: this compound can be harmful if swallowed and may cause skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] It is important to avoid breathing in dust, fumes, gas, mist, vapors, or spray.[7]
Q7: What should I do in case of accidental exposure to this compound?
A7: In case of accidental exposure, follow these first-aid measures:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse your mouth.[7]
-
If on skin: Wash with plenty of water. If skin irritation continues, consult a doctor.[7]
-
If inhaled: Move to fresh air and keep at rest in a comfortable position for breathing.[7]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution during storage | - Improper storage temperature.- Repeated freeze-thaw cycles.- Solvent evaporation. | - Ensure storage at -80°C for long-term or -20°C for short-term use.[1]- Aliquot the stock solution into single-use vials.[1]- Ensure vials are tightly sealed. |
| Difficulty dissolving this compound powder | - Use of old or hydrated DMSO.- Insufficient mixing. | - Use newly opened, anhydrous DMSO for best results.[1]- Use gentle heating or sonication to aid dissolution.[1][6] |
| Inconsistent experimental results | - Degradation of this compound due to improper storage.- Incompatibility with other reagents. | - Store the compound and its solutions as recommended, protected from light and under nitrogen.[1]- Be aware of potential incompatibilities with strong oxidizing agents.[5] Some ionic contrast media have been reported to be incompatible with certain medications, leading to precipitation.[8][9] |
| Visible precipitate when mixing with other solutions | - Chemical incompatibility. | - Ionic contrast media can precipitate when mixed with other drugs.[8][9] Avoid mixing this compound solutions directly with other medications or compounds unless their compatibility is known. |
Quantitative Data Summary
Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Dry, dark place.[4] |
| Solid Powder | -20°C | Long-term (months to years) | Dry, dark place.[4] |
| Stock Solution | -20°C | Up to 1 month | Protect from light, stored under nitrogen.[1] |
| Stock Solution | -80°C | Up to 6 months | Protect from light, stored under nitrogen.[1] |
Solubility
| Solvent | Concentration | Observations |
| DMSO | 50 mg/mL (77.65 mM) | Ultrasonic assistance may be needed.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (1.94 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (1.94 mM) | Clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes, ultrasonic bath.
-
Procedure: a. Weigh the desired amount of this compound powder in a sterile container. b. Add the appropriate volume of anhydrous DMSO to achieve a 50 mg/mL concentration. c. If the powder does not dissolve completely with vortexing, place the tube in an ultrasonic bath for short intervals until the solution is clear.[1] d. Aliquot the stock solution into single-use, light-protecting tubes. e. Store the aliquots at -80°C for long-term storage.[1]
Protocol 2: Preparation of an In Vivo Dosing Solution
-
Materials: this compound stock solution (e.g., 12.5 mg/mL in DMSO), 20% SBE-β-CD in Saline, sterile tubes.
-
Procedure: a. To prepare a 1 mL working solution, add 100 µL of the 12.5 mg/mL this compound stock solution to 900 µL of 20% SBE-β-CD in Saline.[1] b. Mix the solution thoroughly by vortexing or gentle inversion until it is homogeneous and clear.[1] c. This protocol yields a final concentration of 1.25 mg/mL this compound.
Visualizations
Caption: Experimental workflow for the preparation of this compound solutions.
Caption: Troubleshooting logic for this compound solution precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CN1314659C - Method for preparing this compound - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. Incompatibility of contrast agents with intravascular medications. Work in progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Ioxitalamic Acid and Iohexol for Preclinical Imaging
For researchers, scientists, and drug development professionals engaged in preclinical imaging, the selection of an appropriate contrast agent is a critical determinant of experimental success. This guide provides an objective comparison of two commonly used iodinated contrast agents, ioxitalamic acid and iohexol, supported by experimental data to inform the selection process for preclinical research, particularly in the context of X-ray based imaging modalities such as micro-computed tomography (micro-CT) and angiography.
At a Glance: Physicochemical and Pharmacokinetic Properties
Both this compound and iohexol are tri-iodinated benzoic acid derivatives that function as radiopaque contrast agents by attenuating X-rays. Their efficacy and safety are largely dictated by their physicochemical and pharmacokinetic properties.
| Property | This compound | Iohexol |
| Chemical Structure | Ionic Monomer | Non-ionic Monomer |
| Molecular Weight | ~643.9 g/mol | ~821.1 g/mol |
| Primary Elimination | Rapid renal clearance[1] | Rapid renal clearance[2][3] |
| Plasma Half-life | < 2 hours (in rats)[1] | ~45 minutes (in rabbits)[1] |
| Protein Binding | Minimal (<5%)[1] | Low |
| Water Solubility | High[1] | High[3] |
Head-to-Head Preclinical Performance
Direct head-to-head preclinical studies quantitatively comparing the imaging performance of this compound and iohexol are limited. However, existing comparative pharmacokinetic and clinical data provide valuable insights.
Pharmacokinetics and Renal Accumulation
A key preclinical study in rabbits directly compared the pharmacokinetics of this compound and iohexol following intravenous administration. The study found that the plasma elimination half-lives of both agents were approximately 45 minutes and were identical in both male and female rabbits[1]. The volume of distribution for both was also similar, ranging between 20% and 26% of body weight[1].
Interestingly, the study highlighted that for both contrast agents, the concentrations in the renal cortex were higher than in the medulla or papilla at all observation times, indicating persistent renal cortical accumulation compared to plasma concentrations[1]. The authors suggested that the ionic and lipophilic properties of the contrast agents likely play a significant role in the pattern of renal accumulation[1].
Imaging Quality and Safety
While comprehensive preclinical imaging comparisons are scarce, a clinical study comparing this compound (as ioxithalamate) and iohexol for intravenous urography found that the overall radiological quality was equally good for both contrast media[4]. In terms of safety, subjective reactions were noted to occur slightly more frequently with ioxithalamate, though the sensation of warmth was significantly less with iohexol[4].
Experimental Protocols for Preclinical Micro-CT Imaging
Detailed and standardized experimental protocols are essential for reproducible preclinical imaging studies. Below is a representative protocol for rodent micro-CT imaging that can be adapted for comparative studies of this compound and iohexol.
In Vivo Micro-CT Imaging of Rodents
This protocol is based on established methods for contrast-enhanced micro-CT in mice and rats[2].
1. Animal Preparation:
- Anesthetize the animal (e.g., with isoflurane) and maintain anesthesia throughout the imaging procedure.
- Place a catheter in the tail vein for intravenous administration of the contrast agent.
2. Contrast Agent Administration:
- For mice, infuse the contrast agent (e.g., 300 mg I/mL solution) intravenously at a rate of 5 ml/hr for 5 minutes prior to the scan, followed by a continuous infusion of 1 ml/hr during the scan[2].
- For rats, the infusion rate is typically higher, for example, 30 ml/hr for 5 minutes before the scan, followed by 6 ml/hr during image acquisition[2].
3. Micro-CT Image Acquisition:
- Typical scanning parameters can be set as follows: tube voltage of 50 kV, tube current of 0.5 mA, and an in-plane spatial resolution of approximately 48 µm x 48 µm[2].
- The total scan time will vary depending on the region of interest but is generally around 15-20 minutes[2].
- For thoracic or abdominal imaging, respiratory gating may be necessary to minimize motion artifacts[2].
4. Image Analysis:
- Reconstruct the acquired projection data into 3D volumes.
- Quantitative analysis of contrast enhancement can be performed by drawing regions of interest (ROIs) in specific tissues or organs and measuring the mean attenuation in Hounsfield Units (HU).
Visualizing Experimental Workflows
Logical Flow for Comparative Imaging Study
Caption: Workflow for a comparative preclinical imaging study.
Mechanism of Action: X-ray Attenuation
Caption: Principle of X-ray contrast enhancement.
Conclusion
Both this compound and iohexol are effective iodinated contrast agents for preclinical X-ray imaging. The available data suggests they have similar pharmacokinetic profiles, with rapid renal clearance[1]. While direct preclinical imaging performance comparisons are not extensively documented, a clinical study indicates comparable radiological quality for intravenous urography[4]. The choice between this compound and iohexol for preclinical studies may therefore be influenced by factors such as cost, availability, and specific experimental considerations regarding their ionic versus non-ionic nature, which can influence their safety profile. For studies requiring precise quantification of imaging enhancement, it is recommended to perform a pilot study to directly compare their performance under the specific experimental conditions.
References
- 1. [Comparative pharmacokinetics and renal accumulation of the iodized contrast media: this compound, ioxaglic acid and iohexol in the rabbit] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Diagnostic Imaging Using Micro-CT: Sequential and Comparative Evaluation of Rodent Models for Hepatic/Brain Ischemia and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contrast-Enhanced µCT for Visualizing and Evaluating Murine Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iohexol and ioxithalamate for intravenous urography. A comparative parallel study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Contrast media nephrotoxicity: comparison of diatrizoate, ioxaglate, and iohexol after intravenous and renal arterial administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ioxitalamic Acid and Other Iodinated Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of ioxitalamic acid with other commonly used iodinated contrast agents. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these agents. The comparisons are supported by experimental data on physicochemical properties, efficacy, and safety.
Physicochemical Properties
Iodinated contrast agents are classified based on their chemical structure, ionicity, and osmolality. This compound is an ionic, high-osmolality monomer. These fundamental properties influence the agent's performance and tolerability.
| Property | This compound | Diatrizoate | Ioxaglate | Iohexol | Iopamidol | Iodixanol |
| Ionicity | Ionic | Ionic | Ionic | Non-ionic | Non-ionic | Non-ionic |
| Structure | Monomer | Monomer | Dimer | Monomer | Monomer | Dimer |
| Osmolality (mOsm/kg H₂O) | High (~1500-2000) | High (~1500-2000) | Low (~600) | Low (~695-844) | Low (~616-796) | Iso-osmolar (~290) |
| Viscosity (mPa·s at 37°C) | Moderate | Moderate | High | Moderate-High | Moderate | High |
| Iodine Concentration (mg/mL) | Various | Various | 320 | Various | Various | 270, 320 |
Comparative Efficacy
The efficacy of a contrast agent is primarily determined by its ability to enhance image quality, which is largely dependent on the iodine concentration delivered to the target tissue.
Intravenous Urography
A comparative study of ioxithalamate (this compound) and the non-ionic, low-osmolality agent iohexol in intravenous urography found that the overall radiological quality was equally good for both contrast media.[1]
Oral Administration for Abdominal CT
For oral administration in abdominal computed tomography (CT), ioxithalamate (as Telebrix) has been compared with diatrizoate (as Gastrografin).
-
Patient Preference: Studies have shown a patient preference for the taste of Telebrix over Gastrografin. In one study, 89% of patients in the Telebrix group rated the taste as excellent or good, compared to 59% in the Gastrografin group.[2] Another study also found a tendency for Telebrix Gastro to have greater palatability.[3]
-
Bowel Opacification: Both agents have been shown to provide excellent and adequate bowel opacification for abdominal CT.[2][3] In a study comparing Telebrix Gastro and Gastrografin, adequate bowel filling was observed in 87% of cases for both groups.[3]
Comparative Safety and Tolerability
The safety profile of iodinated contrast agents is a critical consideration, with a focus on adverse reactions and the potential for nephrotoxicity.
Adverse Reactions
-
Subjective Reactions: In an intravenous urography study, subjective reactions were reported to occur somewhat more frequently after the administration of ioxithalamate (Telebrix) compared to iohexol. The sensation of warmth was significantly less with iohexol.[1]
-
Patient Discomfort (Oral Administration): In a comparison of oral contrast agents, the difference in patient discomfort between Telebrix Gastro and Gastrografin was not statistically significant.[3]
Nephrotoxicity
As a high-osmolality contrast medium, this compound is associated with a higher risk of contrast-induced nephropathy (CIN) compared to low-osmolality and iso-osmolar agents, particularly in high-risk patients. A study in rats investigating the effects of different contrast media on renal efferent nerve activity and plasma renin activity suggested that ioxitalamate excited these systems to a greater degree than ioxaglate, iohexol, and iodixanol, potentially contributing to renal injury.
The diagram below illustrates a simplified proposed pathway for contrast-induced nephropathy, highlighting the potential role of factors like osmolality.
Caption: Proposed pathway of contrast-induced nephropathy.
Pharmacokinetics
A comparative pharmacokinetic study in humans involving ioxithalamate (this compound), iocarmate, and ioxaglate revealed significant differences in plasma concentrations, which was attributed to the greater tissue diffusibility of ioxithalamate.[4]
The general workflow for a comparative pharmacokinetic study is outlined below.
Caption: Workflow for a comparative pharmacokinetic study.
Experimental Protocols
Comparative Study of Oral Ioxithalamate and Diatrizoate in Abdominal CT
-
Objective: To compare the palatability, side effects, and image quality of oral ioxithalamate (Telebrix Gastro) and diatrizoate (Gastrografin) for bowel opacification in abdominal CT.
-
Study Design: A double-blind, randomized controlled trial involving 100 patients.
-
Methodology:
-
Patients were randomly assigned to receive either Telebrix Gastro or Gastrografin.
-
A 24-hour protocol for oral contrast administration was followed.
-
Patient-reported outcomes on palatability and discomfort were collected.
-
CT images were evaluated for the quality of bowel filling.
-
-
Key Findings: While there was a trend towards better palatability with Telebrix Gastro, the difference in patient discomfort was not statistically significant. Both agents provided adequate bowel opacification in the majority of cases.[3]
Comparative Study of Intravenous Ioxithalamate and Iohexol in Urography
-
Objective: To compare the safety and efficacy of intravenous ioxithalamate (Telebrix) and iohexol (Omnipaque) in urography.
-
Study Design: A comparative parallel study with 48 patients.
-
Methodology:
-
Patients received either Omnipaque (350 mg I/ml) or Telebrix (380 mg I/ml) at a dose of 400 mg I/kg body weight.
-
Cardiovascular parameters (blood pressure and pulse rate) were monitored.
-
Subjective reactions, including the sensation of warmth, were recorded.
-
The overall radiological quality of the urograms was assessed.
-
-
Key Findings: No significant cardiovascular reactions were observed with either agent. Subjective reactions were slightly more frequent with Telebrix, and the sensation of warmth was significantly less with Omnipaque. The radiological quality was comparable for both.[1]
Conclusion
This compound, a high-osmolality ionic contrast agent, demonstrates comparable efficacy in terms of image quality for specific applications like intravenous urography and oral administration for abdominal CT when compared to some other agents. However, its high osmolality is associated with a greater frequency of subjective adverse reactions compared to non-ionic, low-osmolality agents. For intravenous applications where patient safety and comfort are paramount, especially in at-risk populations, the use of low- or iso-osmolar non-ionic contrast media is generally preferred. For oral use, this compound presents a palatable and effective alternative to diatrizoate. The choice of contrast agent should always be based on a careful consideration of the specific clinical application, patient risk factors, and the trade-off between imaging efficacy, safety, and cost.
References
- 1. Iohexol and ioxithalamate for intravenous urography. A comparative parallel study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telebrix: a better-tasting oral contrast agent for abdominal computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Telebrix Gastro and Gastrografin in abdominal computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of iodixanol and ioxaglate for adult aortography and renal/visceral angiography: a phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Kidney Function: A Comparative Guide to Ioxitalamic Acid for Glomerular Filtration Rate (GFR) Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of the Glomerular Filtration Rate (GFR) is paramount in drug development and clinical research for assessing kidney function and ensuring patient safety. While inulin clearance has long been considered the gold standard, its practical limitations have necessitated the validation of alternative filtration markers. This guide provides a comprehensive comparison of ioxitalamic acid with other common methods for GFR determination, supported by experimental data and detailed protocols.
Performance Comparison of GFR Measurement Methods
This compound, a non-radioactive contrast agent, has been extensively validated as a reliable marker for GFR measurement. Its performance, particularly in comparison to the gold-standard inulin and other alternatives like iohexol and creatinine-based estimations, is summarized below.
| Method | Principle | Bias Compared to Inulin | Precision (CV%) | Correlation with Inulin (r) | Key Advantages | Key Disadvantages |
| This compound Clearance | Exogenous filtration marker | Minimal to no significant bias[1][2] | Good (e.g., 19.9% agreement with inulin)[1] | High (>0.90)[3] | Accurate, non-radioactive option available, well-validated[1][3] | Potential for allergic reactions to iodine, requires intravenous administration |
| Inulin Clearance | Gold-standard exogenous filtration marker | N/A (Reference Standard) | High | N/A | Most accurate method | Cumbersome, requires continuous infusion and timed urine collections, not practical for routine use |
| Iohexol Clearance | Exogenous filtration marker | Low, comparable to this compound[4] | Good (e.g., intra-individual CV of 5.59%)[5] | High (>0.95)[6] | Accurate, non-radioactive, good safety profile[4][5] | Potential for bias compared to iothalamate in some studies[7] |
| Creatinine-based eGFR (e.g., CKD-EPI) | Endogenous marker estimation | Can be significant, influenced by muscle mass, diet, and age[8] | Lower than measured GFR | Moderate | Simple, inexpensive, requires only a blood sample | Less accurate, especially in specific populations (e.g., elderly, very muscular or malnourished individuals)[8] |
| Cystatin C-based eGFR | Endogenous marker estimation | Generally less biased than creatinine-based eGFR[9] | Better than creatinine-based eGFR | Good | Less affected by muscle mass than creatinine | More expensive than creatinine, can be influenced by other factors like inflammation |
| Radiolabeled Markers (e.g., 125I-iothalamate, 99mTc-DTPA) | Exogenous radioactive filtration markers | Minimal bias[2] | High | High[2] | Accurate and well-established | Involves radiation exposure, requires special handling and disposal procedures |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of GFR measurement techniques. Below are outlines of common experimental protocols for GFR determination using this compound.
Urinary Clearance of this compound
This method involves the intravenous administration of this compound and the subsequent collection of timed urine samples to determine the rate of its excretion by the kidneys.
Protocol Outline:
-
Patient Preparation: Patients are typically required to be well-hydrated.
-
Bolus Injection: A precisely measured dose of this compound is administered intravenously.
-
Timed Urine Collection: Urine is collected over a specific period, often in timed intervals (e.g., four timed collections of 25-35 minutes each).[10]
-
Blood Sampling: Blood samples are taken to determine the plasma concentration of this compound.
-
Sample Analysis: The concentration of this compound in both plasma and urine is measured, typically using high-performance liquid chromatography (HPLC).
-
GFR Calculation: The GFR is calculated using the formula: GFR = (Urine Concentration × Urine Flow Rate) / Plasma Concentration.
Plasma Clearance of this compound
Plasma clearance methods avoid the need for urine collection, simplifying the procedure.
Protocol Outline:
-
Patient Preparation: Ensure adequate hydration.
-
Bolus Injection: A single intravenous bolus of this compound is administered.[3]
-
Serial Blood Sampling: Multiple blood samples are drawn at timed intervals (e.g., at 5, 10, 20, 30, 45, 60, 90, 120, 150, 180, 240, and 300 minutes post-injection) to plot the plasma disappearance curve of the marker.[11]
-
Sample Analysis: Plasma concentrations of this compound are determined.
-
GFR Calculation: The GFR is calculated from the plasma clearance, often using a two-compartment model that accounts for the distribution and elimination phases of the marker.
Protocol Outline:
-
Patient Preparation: Patients should be well-hydrated.
-
Priming Dose and Infusion: A priming (bolus) dose of this compound is administered, followed by a continuous intravenous infusion at a constant rate to achieve a steady-state plasma concentration.[1][3]
-
Blood Sampling: Blood samples are taken at intervals during the infusion to confirm that a steady state has been reached.
-
Sample Analysis: Plasma this compound concentrations are measured.
-
GFR Calculation: Once a steady state is achieved, the GFR is calculated as the infusion rate divided by the steady-state plasma concentration.
Visualizing Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the workflows for urinary and plasma clearance of this compound.
Caption: Workflow for GFR measurement using urinary clearance of this compound.
Caption: Workflow for GFR measurement using plasma clearance of this compound (bolus injection).
Caption: Workflow for GFR measurement using plasma clearance of this compound (continuous infusion).
Conclusion
The validation of this compound as an accurate and reliable alternative to inulin for GFR measurement provides researchers and clinicians with a practical and effective tool for assessing renal function. While estimated GFR based on endogenous markers like creatinine and cystatin C are useful for screening, measured GFR using exogenous markers such as this compound is indispensable for precise and reliable data in clinical trials and research settings. The choice of methodology—urinary versus plasma clearance, and bolus injection versus continuous infusion—will depend on the specific requirements of the study, patient population, and available resources.
References
- 1. Ambulatory GFR measurement with cold iothalamate in adults with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of inulin, iothalamate, and 99mTc-DTPA for measurement of glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of iothalamate clearance methods for measuring GFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iohexol plasma clearance for measuring glomerular filtration rate in clinical practice and research: a review. Part 1: How to measure glomerular filtration rate with iohexol? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is Iohexol a Possible Method for Estimating Glomerular Filtration Rate? - GIN [giornaleitalianodinefrologia.it]
- 6. Measurement of renal function with iohexol. A comparison of iohexol, 99mTc-DTPA, and 51Cr-EDTA clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discordance Between Iothalamate and Iohexol Urinary Clearances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kidney function estimation equations: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accuracy of GFR Estimating Equations in Patients with Discordances between Creatinine and Cystatin C-Based Estimations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imprecision of Urinary Iothalamate Clearance as a Gold Standard Measure of GFR Decreases the Diagnostic Accuracy of Kidney Function Estimating Equations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Iothalamate Plasma Clearance: Duration of Study Affects Quality of GFR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ioxitalamic Acid and Iopamidol for Radiographic Imaging
For Immediate Release
A comprehensive review of available clinical data reveals distinct profiles for ioxitalamic acid and iopamidol, two iodinated contrast agents, in terms of image quality and safety. While both agents are effective in enhancing radiographic images, their differing physicochemical properties contribute to variations in their performance and tolerability, particularly concerning renal safety. This guide provides a detailed comparison for researchers, scientists, and drug development professionals.
Executive Summary
Iopamidol, a non-ionic, low-osmolar contrast medium (LOCM), generally demonstrates a more favorable safety profile, particularly in terms of nephrotoxicity and patient comfort, compared to the older, ionic, high-osmolar contrast medium (HOCM), this compound. Direct comparative studies on image quality are limited; however, indirect evidence suggests that both agents provide diagnostically adequate images. The choice between these agents will likely depend on the patient's renal function, overall clinical status, and the specific imaging protocol.
Data Presentation
Table 1: Physicochemical Properties
| Property | This compound | Iopamidol |
| Classification | Ionic, High-Osmolar Contrast Medium (HOCM) | Non-ionic, Low-Osmolar Contrast Medium (LOCM) |
| Osmolality | High | Low |
| Chemical Structure | Tri-iodinated benzoic acid derivative | Non-ionic monomer |
Table 2: Comparative Safety Profile - Nephrotoxicity in High-Risk Patients
| Parameter | Ioxitalamate | Iopamidol | Ioxaglate |
| Number of Patients | 20 | 20 | 20 |
| Mean Serum Creatinine Increase (µmol/L) | Not specified | Not specified | Not specified |
| Incidence of Contrast-Induced Nephropathy (CIN) | Data not quantitatively specified, but noted to have renal effects. | Noted to have renal effects. | Noted to have renal effects. |
Source: Nephrotoxicity of contrast media in high-risk patients with renal insufficiency: comparison of low- and high-osmolar contrast agents.[1] Note: This study highlights that all three agents exhibit nephrotoxicity in patients with chronic renal failure, but a direct quantitative comparison of incidence between ioxitalamate and iopamidol is not provided in the abstract.
Image Quality Comparison
Iopamidol: Studies comparing iopamidol to other low-osmolar or iso-osmolar contrast media, such as iohexol and iodixanol, consistently demonstrate that iopamidol provides good to excellent quality urograms and angiograms.[2][3] In some instances, the quality of pyelograms was not found to be dose-dependent.[4]
This compound: As a high-osmolar agent, this compound has been used for various imaging procedures, including urography. Its ability to produce diagnostically acceptable images is established, though it is often associated with a higher incidence of side effects due to its high osmolality.
Safety Profile Comparison
The most significant distinction between this compound and iopamidol lies in their safety profiles, primarily driven by the difference in their osmolality.
This compound (High-Osmolar):
-
Nephrotoxicity: High-osmolar agents like this compound are generally associated with a higher risk of contrast-induced nephropathy (CIN), especially in patients with pre-existing renal impairment.[1] One study noted that ioxitalamate induces renal tubular apoptosis.
-
General Adverse Events: Due to its high osmolality, this compound is more likely to cause patient discomfort, including sensations of heat and pain upon injection, as well as a higher incidence of mild to moderate adverse reactions.
Iopamidol (Low-Osmolar):
-
Nephrotoxicity: As a low-osmolar, non-ionic agent, iopamidol is considered to have a better renal safety profile than high-osmolar agents.[4] However, it is not without risk, and caution is still required in high-risk patients.[5] A study comparing iopamidol to the conventional agent diatrizoate in high-risk patients undergoing cardiac angiography found iopamidol to be less nephrotoxic, although the clinical significance of this difference was small in the majority of patients.[4]
-
General Adverse Events: Iopamidol is generally better tolerated by patients than high-osmolar agents, with a lower incidence of injection-site discomfort and systemic reactions.
Experimental Protocols
Nephrotoxicity Comparison in High-Risk Patients
A key study compared the renal effects of ioxitalamate, iopamidol, and ioxaglate in patients with chronic renal failure.
-
Study Design: Sixty consecutive patients with an estimated creatinine clearance (ECRCl) of less than 60 ml/min were randomly assigned to receive one of the three contrast agents.
-
Patient Population: Patients with chronic renal failure.
-
Methodology: The specific imaging procedures and the volume of contrast media administered were not detailed in the available abstract. Renal effects were assessed, though the precise metrics (e.g., change in serum creatinine) are not specified in the abstract.[1]
Urography Image Quality Assessment
Studies evaluating image quality in urography often employ a subjective scoring system.
-
Methodology: Radiographs are typically obtained at specific time points after contrast injection (e.g., 5, 10, and 15 minutes). Two or more radiologists, blinded to the contrast agent used, independently grade the quality of the images based on a predefined scale (e.g., a four-point scale from non-diagnostic to excellent). The scores for different anatomical regions (nephrogram, calyces, pelvis, ureters, bladder) are then compared between the contrast agent groups.[2][3][6]
Visualizations
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. diva-portal.org [diva-portal.org]
- 3. [Quality control in urography with iopamidol and iohexol. A parallel comparison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized comparison of the nephrotoxicity of iopamidol and diatrizoate in high risk patients undergoing cardiac angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nephrotoxicity of iopamidol is associated with mitochondrial impairment in human cell and teleost models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
A Comparative Analysis of the Pharmacokinetics of Different Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of three major classes of contrast agents: iodinated, gadolinium-based, and ultrasound microbubbles. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these agents, supported by experimental data and detailed methodologies.
Introduction to Contrast Agent Pharmacokinetics
The efficacy and safety of a contrast agent are intrinsically linked to its pharmacokinetic properties. These properties dictate the agent's concentration in the target tissue over time, influencing the window for optimal imaging and the potential for adverse effects. This guide will delve into the distinct pharmacokinetic behaviors of iodinated, gadolinium-based, and microbubble contrast agents, highlighting key differences in their distribution and elimination pathways.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for representative contrast agents from each class. These values have been compiled from various preclinical and clinical studies and are presented to facilitate a direct comparison.
Table 1: Pharmacokinetic Parameters of Selected Iodinated Contrast Agents
| Contrast Agent | Class | Elimination Half-life (t½) | Volume of Distribution (Vd) | Total Clearance (CL) | Primary Route of Excretion |
| Iohexol | Non-ionic monomer | ~121 minutes[1][2] | ~0.27 L/kg[1][2] | Similar to GFR[1][2] | Renal (Glomerular Filtration)[1][2] |
| Iopamidol | Non-ionic monomer | ~2 hours | ~0.26 L/kg | ~1.6 mL/min/kg | Renal (Glomerular Filtration) |
| Iodixanol | Non-ionic dimer | ~2.1 hours | ~0.26 L/kg | ~1.5 mL/min/kg | Renal (Glomerular Filtration) |
Table 2: Pharmacokinetic Parameters of Selected Gadolinium-Based Contrast Agents (GBCAs)
| Contrast Agent | Chelate Structure | Elimination Half-life (t½) | Volume of Distribution (Vd) | Total Clearance (CL) | Primary Route of Excretion |
| Gadopentetate dimeglumine | Linear | ~1.6 hours[3][4] | ~0.266 L/kg[4] | ~1.94 mL/min/kg[4] | Renal (Glomerular Filtration)[3][4] |
| Gadobenate dimeglumine | Linear | ~1.1 - 1.8 hours | ~0.2 L/kg | ~1.5 mL/min/kg | Renal and Biliary[5][6] |
| Gadoterate meglumine | Macrocyclic | ~1.5 - 2.0 hours | ~0.2 L/kg | ~1.5 mL/min/kg | Renal (Glomerular Filtration) |
| Gadobutrol | Macrocyclic | ~1.8 hours | ~0.2 L/kg | ~1.5 mL/min/kg | Renal (Glomerular Filtration) |
Note: In patients with severe renal impairment, the elimination half-life of GBCAs can be significantly prolonged, increasing to approximately 11 hours for gadopentetate dimeglumine.[3] A slower elimination phase with a half-life of about 6 days has also been observed, suggesting slow release from tissues.[7][8]
Table 3: Pharmacokinetic Parameters of Ultrasound Microbubble Contrast Agents
| Microbubble Characteristic | Parameter | Value | Notes |
| Size-dependent clearance | Half-life (t½) | 0.8 - 2.1 minutes[9] | Dependent on microbubble size and dose.[9] |
| Elimination Kinetics | Model | First-order or Bi-exponential[9] | Bi-exponential kinetics are observed at higher doses, suggesting organ retention.[9] |
| Primary Elimination | Mechanism | Gas dissolution and exhalation[9] | The gas core is eliminated via the lungs. |
Experimental Protocols for Pharmacokinetic Analysis
The determination of the pharmacokinetic parameters listed above relies on robust and well-defined experimental protocols. This section outlines the methodologies commonly employed for each class of contrast agent.
Iodinated Contrast Agents
The pharmacokinetics of iodinated contrast agents are typically assessed by measuring their concentration in plasma and urine over time following intravenous administration.
Experimental Workflow:
-
Subject Preparation: Healthy volunteers or patients are recruited, and baseline blood and urine samples are collected.
-
Contrast Agent Administration: A specific dose of the iodinated contrast agent is administered intravenously.
-
Serial Blood and Urine Sampling: Blood samples are collected at predefined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) post-injection. Urine is collected over specific intervals (e.g., 0-2, 2-4, 4-8, 8-24 hours).
-
Sample Analysis: The concentration of the iodinated contrast agent in plasma and urine is determined using techniques such as High-Performance Liquid Chromatography (HPLC) or X-ray Fluorescence (XRF).
-
Pharmacokinetic Modeling: The resulting concentration-time data is fitted to a pharmacokinetic model (typically a two-compartment model) to calculate parameters like half-life, volume of distribution, and clearance.[10]
Glomerular Filtration Rate (GFR) Measurement using 51Cr-EDTA Clearance: A common method to assess the renal clearance of iodinated contrast media is to compare it with the clearance of a known glomerular filtration marker like 51Cr-EDTA.[1][2]
-
Radiotracer Injection: A known activity of 51Cr-EDTA is injected intravenously.
-
Blood Sampling: Blood samples are drawn at multiple time points (e.g., 2, 3, and 4 hours post-injection).
-
Radioactivity Measurement: The radioactivity in the plasma samples is measured using a gamma counter.
-
Clearance Calculation: The GFR is calculated from the rate of disappearance of 51Cr-EDTA from the plasma.
Gadolinium-Based Contrast Agents
Similar to iodinated agents, the pharmacokinetics of GBCAs are determined by tracking their concentration in biological fluids.
Experimental Workflow:
-
Subject Enrollment and Baseline Sampling: Subjects are enrolled, and pre-dose blood and urine samples are collected.
-
GBCA Administration: The gadolinium-based contrast agent is administered intravenously at a specified dose.
-
Timed Blood and Urine Collection: A series of blood samples are taken at various time points post-injection. Urine is collected over defined intervals.
-
Gadolinium Quantification: The concentration of gadolinium in plasma and urine is measured. Highly sensitive analytical techniques are required for this.
-
Data Analysis and Modeling: The concentration-time data are analyzed using pharmacokinetic software to determine key parameters. A two-compartment model is often employed.[3][4]
Ultrasound Microbubbles
The pharmacokinetic analysis of microbubbles presents a unique challenge due to their particulate nature and rapid clearance. Direct measurement of microbubble concentration in the blood is a key methodology.
Experimental Workflow:
-
Animal Model and Cannulation: An appropriate animal model (e.g., rat) is anesthetized, and a catheter is placed for intravenous injection and blood sampling.
-
Microbubble Injection: A bolus of the microbubble suspension is injected intravenously.
-
Serial Blood Withdrawal: Small blood samples are withdrawn at frequent and precise time intervals (e.g., every 30-60 seconds) for the first few minutes post-injection.[9]
-
Microbubble Quantification: The concentration of microbubbles in the blood samples is determined.
-
Direct Microscopic Counting: Blood smears are prepared, and microbubbles are counted using a microscope and image analysis software.
-
Flow Cytometry: Can be used for high-throughput counting and size characterization of microbubbles.
-
-
Pharmacokinetic Modeling: The concentration-time data is plotted and fitted to a one- or two-compartment model to determine pharmacokinetic parameters such as half-life and clearance rate.[9]
Conclusion
The pharmacokinetic profiles of iodinated, gadolinium-based, and ultrasound microbubble contrast agents are markedly different, reflecting their distinct physicochemical properties and intended applications. Iodinated and gadolinium-based agents generally exhibit longer circulation times and are primarily cleared by the kidneys, making renal function a critical consideration for their use. In contrast, microbubbles have a very short intravascular persistence and are eliminated via the lungs. A thorough understanding of these pharmacokinetic principles is paramount for the rational design of new contrast agents and for the safe and effective application of existing ones in both preclinical research and clinical practice.
References
- 1. Speciation analysis of gadolinium-based MRI contrast agents in blood plasma by hydrophilic interaction chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo study of microbubbles as an MR susceptibility contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HPLC Method For Analysis Of Gadolinium-DOTA on Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. European Nuclear Medicine Guide [nucmed-guide.app]
- 8. web.mit.edu [web.mit.edu]
- 9. Glomerular Filtration Rate Measured by 51Cr-EDTA Clearance: Evaluation of Captopril-Induced Changes in Hypertensive Patients with and without Renal Artery Stenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmokinetics Modelling Project – Group Projects [sabs-r3.github.io]
A Comparative In Vivo Analysis of Ioxitalamic Acid and Diatrizoate
In the landscape of iodinated radiocontrast agents, both ioxitalamic acid and diatrizoate have historically served as important diagnostic tools. As ionic monomers, they share certain physicochemical properties, yet their in vivo performance profiles exhibit differences that are critical for researchers, scientists, and drug development professionals to consider. This guide provides an objective comparison of their in vivo efficacy, safety, and pharmacokinetics, supported by experimental data.
Efficacy and Imaging Performance
The primary measure of efficacy for a contrast agent is its ability to enhance radiographic images. This is largely dependent on the concentration of iodine achieved in the target tissue or vessel.
A study in dogs undergoing arterial portography compared the performance of diatrizoate with other agents. While not a direct comparison with this compound, it provides a benchmark for diatrizoate's performance. In this study, the peak portal blood iodine concentrations were measured after injection.[1] Another study investigating the contrast enhancement of experimental hepatic tumors in rats found that the efflux of diatrizoate from the vascular to the extravascular compartment was greater than that of lower osmolality agents.[2] This suggests that while diatrizoate provides strong initial enhancement, the differential enhancement between tumors and liver parenchyma may decrease more rapidly.[2]
Preclinical evaluations of this compound have demonstrated that it provides strong X-ray attenuation, comparable to diatrizoic acid at equivalent iodine concentrations.[3]
Pharmacokinetics: Distribution, Metabolism, and Excretion
The pharmacokinetic profiles of this compound and diatrizoate are key to understanding their in vivo behavior and potential for systemic effects.
This compound has been shown to have high water solubility and rapid renal clearance.[3] In animal models, specifically rats, it has a plasma half-life of under 2 hours.[3] It exhibits minimal protein binding (<5%) and is rapidly excreted in the urine, with over 80% of the agent cleared within 24 hours.[3] A study in rabbits comparing this compound with other contrast agents found a plasma elimination half-life of approximately 45 minutes and a distribution volume of 20% to 26% of body weight.[4] A comparative pharmacokinetic study in dogs indicated a greater tissue diffusibility for ioxithalamate (a salt of this compound) compared to other media, including diatrizoate.[5]
Diatrizoate also undergoes rapid renal excretion. A pharmacokinetic study in dogs demonstrated a biphasic phenomenon with rapid diffusion from plasma into the interstitium followed by slower urinary excretion.[5]
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Diatrizoate | Animal Model | Source |
| Plasma Half-Life | < 2 hours | - | Rat | [3] |
| Plasma Elimination Half-Life | ~45 minutes | - | Rabbit | [4] |
| Protein Binding | < 5% | - | - | [3] |
| Urinary Excretion (24h) | > 80% | - | - | [3] |
| Distribution Volume | 20-26% of body weight | - | Rabbit | [4] |
| Tissue Diffusibility | Higher | Lower | Dog | [5] |
Note: A direct, side-by-side pharmacokinetic comparison in the same study is limited. The data presented is compiled from different studies and animal models.
Safety and Tolerability
As high-osmolality ionic contrast media, both this compound and diatrizoate are associated with a higher incidence of adverse effects compared to non-ionic, low-osmolality agents.[6][7][8]
Preclinical toxicology studies of this compound have indicated a relatively wide safety margin, with LD50 values greater than 5 g/kg when administered orally to mice.[3] It has also been shown to have low acute nephrotoxicity at clinically relevant doses.[3] However, in vitro studies have demonstrated that ioxitalamate can exert cytotoxic effects on human nucleus pulposus cells in a time- and dose-dependent manner.[9]
Diatrizoate has been associated with a range of adverse effects, including hemodynamic changes. In one study, diatrizoate was shown to decrease systemic vascular resistance and increase cardiac output and left ventricular ejection fraction more significantly than a low osmolar agent.[10] It also led to a greater increase in left ventricular end-diastolic pressure.[10] In a large-scale clinical study, the overall prevalence of adverse drug reactions was significantly higher in the group receiving ionic contrast media (which includes diatrizoate) compared to the non-ionic group (12.66% vs. 3.13%).[7] Severe adverse reactions were also more frequent with ionic agents.[7]
Experimental Protocols
Hepatic Tumor Contrast Enhancement in Rats[2]
-
Animal Model: Rats with experimentally implanted hepatic tumors (mammary adenocarcinoma, colon carcinoma, and a hepatoma).
-
Contrast Agents: Diatrizoate, iopamidol, and ioxaglate.
-
Administration: Intravenous injection at a dose of 300 mg of iodine per kg.
-
Data Acquisition: Iodine concentrations in blood, liver, and tumors were measured at 1, 5, 10, and 30 minutes post-injection using X-ray energy spectrometry.
-
Workflow:
Workflow for Hepatic Tumor Contrast Enhancement Study.
Pharmacokinetic Study in Rabbits[4]
-
Animal Model: Male and female rabbits.
-
Contrast Agents: this compound, ioxaglic acid, or iohexol.
-
Administration: A single intravenous bolus injection of 5 ml/kg.
-
Data Acquisition: Animals were sacrificed at 2, 8, and 24 hours after injection. Plasma and tissue concentrations of the contrast agents were assayed using an HPLC method.
-
Workflow:
Workflow for Pharmacokinetic Study in Rabbits.
Conclusion
Both this compound and diatrizoate are effective ionic contrast agents. The available data suggests that this compound may have a higher tissue diffusibility and is rapidly cleared from the body, which are generally favorable pharmacokinetic properties.[3][4][5] However, as high-osmolality ionic contrast media, both carry a higher risk of adverse effects compared to modern non-ionic agents.[7][8] The choice between these agents for preclinical in vivo studies may depend on the specific imaging requirements, the desired pharmacokinetic profile, and the tolerability of the animal model to hyperosmolar solutions. For new drug development, the trend has decidedly shifted towards the use of safer, low- or iso-osmolar non-ionic contrast agents.
References
- 1. Comparison of diatrizoate, iopamidol, and ioxaglate for arterial portography. An experimental study in normal dogs and dogs with portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of diatrizoate, iopamidol, and ioxaglate for the contrast enhancement of experimental hepatic tumors in CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. [Comparative pharmacokinetics and renal accumulation of the iodized contrast media: this compound, ioxaglic acid and iohexol in the rabbit] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of contrast media: experimental results in dog and man with CT implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The comparative effects of ionic versus nonionic agents in cardiac catheterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A prospective trial of ionic vs nonionic contrast agents in routine clinical practice: comparison of adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Time- and dose-dependent cytotoxicities of ioxitalamate and indigocarmine in human nucleus pulposus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of high (sodium meglumine diatrizoate, Renografin-76) and low osmolar (sodium meglumine ioxaglate, Hexabrix) radiographic contrast media on diastolic function during left ventriculography in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating Ioxitalamic Acid-Enhanced CT Data with Histological Findings: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding the correlation between computed tomography (CT) imaging enhanced with ioxitalamic acid and corresponding histological findings. Due to a scarcity of published studies specifically detailing these correlations for this compound, this guide synthesizes information from studies using other iodinated contrast agents to provide a comparative and methodological overview. This compound, an ionic, high-osmolarity iodinated contrast medium, is used as a representative agent in this context.
Data Presentation: Correlating CT Enhancement with Histopathology
The enhancement characteristics observed in a CT scan after the administration of an iodinated contrast agent like this compound can provide valuable insights into the underlying tissue microenvironment. The degree and pattern of enhancement are influenced by factors such as vascularity, vessel permeability, and the composition of the extracellular matrix. These features can be correlated with histological findings to validate and interpret the imaging data.
Below is a summary of potential correlations between quantitative CT enhancement parameters and histopathological features, based on studies with various iodinated contrast agents.
| CT Enhancement Parameter | Potential Histological Correlate | Underlying Physiology | Supporting Evidence (General Iodinated Contrast) |
| Peak Enhancement (in Hounsfield Units, HU) | High microvessel density (MVD) | Increased blood flow and volume within the tissue allows for greater accumulation of the contrast agent. | Studies in various tumors have shown a positive correlation between the degree of CT enhancement and MVD.[1][2] |
| Washout Rate (rate of decrease in enhancement) | High interstitial fluid pressure, cellularity, or fibrosis | Dense cellular structures or fibrotic tissue can trap the contrast agent, leading to a slower washout. Conversely, highly permeable vessels might lead to faster washout into the interstitial space. | Delayed washout has been observed in fibrotic tissues.[3] |
| Time to Peak Enhancement | Arterial vs. Venous Blood Supply | Tissues with a predominantly arterial supply will enhance earlier than those with a primarily venous supply. | This is a fundamental principle of dynamic contrast-enhanced CT used to characterize liver lesions, for example.[3][4] |
| Enhancement Heterogeneity (texture analysis) | Tumor necrosis, cystic changes, or varied cellularity | Different regions within a lesion may have varying degrees of vascularity and cellular composition, leading to a heterogeneous appearance on the CT scan. | CT texture analysis has been used to correlate image features with histological characteristics like necrosis and tumor grade.[5][6] |
Experimental Protocols
Establishing a robust correlation between this compound CT data and histology requires a meticulously planned experimental protocol. The following outlines a general methodology for a preclinical study in an animal model.
Animal Model and this compound Administration
-
Animal Model: Select an appropriate animal model that develops the pathology of interest (e.g., a specific tumor type, inflammatory lesion, or vascular abnormality).
-
Contrast Agent: this compound (e.g., Telebrix®) is administered intravenously. The dose and injection rate should be carefully controlled and recorded. Preclinical studies have evaluated this compound as an iodinated radiopaque contrast agent in animal models.[7]
-
CT Imaging: Perform dynamic contrast-enhanced CT (DCE-CT) at predefined time points (e.g., pre-contrast, arterial phase, portal venous phase, and delayed phase) to capture the enhancement kinetics.[3][4]
Tissue Collection and Histological Processing
-
Euthanasia and Tissue Excision: Immediately following the final CT scan, the animal is euthanized, and the tissue of interest is carefully excised.
-
Fixation: The tissue is fixed in 10% neutral buffered formalin to preserve its structure.
-
Specimen Sectioning and Registration: The excised tissue is sectioned in a plane that corresponds to the CT imaging plane. This is a critical step for accurate correlation. Methodologies for co-registering in vivo imaging with ex vivo histology often involve fiducial markers or advanced image registration software.[8][9][10][11][12]
-
Histological Staining: Standard histological staining with Hematoxylin and Eosin (H&E) is performed to visualize the overall tissue architecture.
-
Immunohistochemistry (IHC): To quantify specific features, IHC can be used to stain for markers of interest, such as:
-
CD31 or CD34: To assess microvessel density.
-
Ki-67: To evaluate cell proliferation.
-
Masson's Trichrome: To identify and quantify fibrosis.
-
Data Analysis and Correlation
-
Quantitative CT Analysis: Regions of interest (ROIs) are drawn on the CT images corresponding to the histological sections. Quantitative parameters such as peak enhancement (HU), washout rate, and texture features are extracted from these ROIs.[5][6][13]
-
Quantitative Histological Analysis: The stained histological slides are digitized. Automated image analysis software is used to quantify parameters such as MVD, percentage of necrotic area, and cell density.
-
Statistical Correlation: Statistical methods (e.g., Pearson or Spearman correlation) are used to determine the relationship between the quantitative CT parameters and the histological measurements.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for correlating CT data with histology.
Signaling Pathways Affected by Iodinated Contrast Media
Iodinated contrast media can induce cellular stress, particularly in the kidneys, leading to apoptosis and inflammation. These effects are mediated by various intracellular signaling pathways.
Caption: Signaling pathways leading to histological changes after exposure to iodinated contrast media.
References
- 1. CT contrast enhancement correlates with pathological grade and microvessel density of pancreatic cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic contrast-enhanced imaging techniques: CT and MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Radiology Assistant : CT contrast injection and protocols [radiologyassistant.nl]
- 4. radiopaedia.org [radiopaedia.org]
- 5. Analysis of CT features and quantitative texture analysis in patients with thymic tumors: correlation with grading and staging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medkoo.com [medkoo.com]
- 8. Spatial correlation between in vivo imaging and immunohistochemical biomarkers: A methodological study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Method for co-registration of high-resolution specimen PET-CT with histopathology to improve insight into radiotracer distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Ioxitalamic Acid-Enhanced Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reproducibility of imaging studies enhanced with ioxitalamic acid, a widely used iodinated contrast medium. While direct quantitative data on the test-retest reproducibility of this compound is limited in publicly available literature, this document synthesizes information on its physicochemical properties, compares it with other common contrast agents, and outlines best practices and a generalized experimental protocol for assessing the reproducibility of such studies. This guide aims to equip researchers with the necessary information to design robust and reproducible imaging experiments.
Comparison of this compound with Other Iodinated Contrast Agents
This compound, often known by its brand name Telebrix, is a first-generation ionic, high-osmolality contrast medium.[1] Its performance and characteristics are often compared with other classes of iodinated contrast media, such as non-ionic low-osmolality and iso-osmolar agents. The choice of contrast agent can influence image quality, patient tolerance, and potentially, the reproducibility of quantitative imaging measurements.
| Property | This compound | Iohexol (Non-ionic, Low-Osmolality) | Iodixanol (Non-ionic, Iso-osmolar) |
| Ionicity | Ionic | Non-ionic | Non-ionic |
| Osmolality | High (~1500-2000 mOsm/kg H₂O) | Low (~600-800 mOsm/kg H₂O) | Iso-osmolar (~290 mOsm/kg H₂O) |
| Viscosity | Moderate to High | Low to Moderate | Moderate to High |
| Adverse Reaction Rate | Higher than non-ionic agents | Lower than ionic agents | Generally the lowest |
| Image Enhancement | Effective for various applications | Effective, often with better patient comfort | Effective, particularly in sensitive patients |
While direct comparative studies on the reproducibility of enhancement are scarce, the physicochemical properties of contrast agents can influence variability. For instance, the higher osmolality of this compound can induce physiological effects, such as vasodilation and changes in blood-brain barrier permeability, which could theoretically introduce more variability in enhancement patterns compared to iso-osmolar agents. However, without specific studies, this remains a hypothesis.
Factors Influencing Reproducibility of Contrast-Enhanced Imaging
The reproducibility of quantitative data from contrast-enhanced imaging studies, such as Hounsfield Units (HU) in CT scans, is influenced by numerous factors independent of the specific contrast agent used. Understanding and controlling these variables is critical for any longitudinal or multi-center study.
-
Patient-Specific Factors:
-
Cardiac output and blood volume
-
Renal function (clearance rate of the contrast agent)
-
Hydration status
-
Underlying pathology
-
-
Technical Factors:
-
Scanner Variability: Differences between CT scanners from various manufacturers, and even between different models from the same manufacturer, can lead to variations in HU measurements.[2][3]
-
Acquisition Parameters: Tube voltage (kVp), tube current-time product (mAs), slice thickness, and reconstruction algorithms significantly impact image noise and quantitative values.
-
Injection Protocol: The volume and concentration of the contrast agent, injection rate, and the use of a saline chaser all affect the time-enhancement curve.
-
-
Post-Processing Factors:
-
Region of Interest (ROI) Placement: Manual delineation of ROIs is a major source of variability.
-
Image Analysis Software: Different software packages may use slightly different algorithms for calculating quantitative parameters.
-
Experimental Protocol for Assessing Reproducibility
To rigorously assess the reproducibility of this compound-enhanced imaging, a dedicated study is required. The following outlines a generalized experimental protocol based on best practices in quantitative imaging research. This protocol can be adapted for preclinical (animal) or clinical studies.
Objective: To determine the test-retest reliability of quantitative enhancement measurements (e.g., Hounsfield Units) in a specific tissue or region of interest using this compound-enhanced CT imaging.
1. Phantom Study (for technical reproducibility):
-
Phantom: Utilize a standardized phantom containing inserts with known concentrations of this compound. This allows for the assessment of scanner-related variability without the influence of biological factors.[4][5]
-
Scanning: Scan the phantom multiple times on the same scanner (test-retest reliability) and on different scanners (inter-scanner reliability) using a fixed imaging protocol.
-
Analysis: Measure the mean HU values within the inserts and calculate the coefficient of variation (CV) and intraclass correlation coefficient (ICC).
2. In Vivo Study (for biological and technical reproducibility):
-
Subjects: Recruit a cohort of subjects (animal models or human participants) appropriate for the research question.
-
Imaging Protocol:
-
Patient Preparation: Standardize patient hydration and fasting protocols.
-
Contrast Administration: Use a power injector to ensure a consistent injection rate and volume of this compound. A saline chaser is recommended to ensure the full dose reaches the central circulation.
-
CT Acquisition: Employ a standardized CT protocol with fixed parameters (kVp, mAs, slice thickness, reconstruction kernel).
-
-
Test-Retest Design:
-
Perform two identical this compound-enhanced CT scans on each subject within a short time interval (e.g., 1-2 weeks) to minimize biological changes.
-
-
Image Analysis:
-
Have at least two independent observers delineate ROIs in the target tissue on all scans to assess inter-observer variability.
-
One observer should repeat the ROI delineation on a subset of scans to determine intra-observer variability.
-
Extract quantitative enhancement metrics (e.g., mean HU, peak enhancement, time to peak).
-
-
Statistical Analysis:
-
Intraclass Correlation Coefficient (ICC): Calculate the ICC to assess the reliability of the measurements. ICC values are typically interpreted as follows: <0.50 (poor), 0.50-0.75 (moderate), 0.75-0.90 (good), and >0.90 (excellent).[6]
-
Coefficient of Variation (CV): Calculate the CV to express the variability relative to the mean.
-
Bland-Altman Analysis: Use Bland-Altman plots to visualize the agreement between repeated measurements and to identify any systematic bias.
-
Visualization of Experimental Workflow and Cellular Mechanisms
Experimental Workflow for Reproducibility Assessment
Caption: Workflow for assessing the reproducibility of this compound-enhanced CT.
Potential Cellular Signaling Pathways Affected by Iodinated Contrast Media
While this compound's primary mechanism of action is the physical attenuation of X-rays, iodinated contrast media (ICM) can have biological effects, particularly at high concentrations. These effects are complex and can involve various cellular signaling pathways, primarily related to oxidative stress and cellular injury.[7][8][9] It is important to note that these are general effects of ICM and not necessarily specific to this compound at typical diagnostic doses.
Caption: Potential cellular effects of high concentrations of iodinated contrast media.
Conclusion
The reproducibility of quantitative imaging biomarkers is paramount for their use in research and clinical practice. While direct evidence for the reproducibility of this compound-enhanced imaging is lacking, this guide provides a framework for understanding the factors that influence reproducibility and a protocol for its assessment. By carefully controlling for technical and biological variables and employing rigorous statistical analysis, researchers can enhance the reliability of their imaging studies. Further research is needed to directly quantify the reproducibility of this compound and other contrast agents to inform the selection of the most appropriate agent for longitudinal and multi-center quantitative imaging studies.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. CT Hounsfield Numbers of Soft Tissues on Unenhanced Abdominal CT Scans: Variability Between Two Different Manufacturers’ MDCT Scanners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CT Hounsfield numbers of soft tissues on unenhanced abdominal CT scans: variability between two different manufacturers' MDCT scanners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A solid iodinated phantom material for use in tomographic x-ray imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of different tube potentials and iodine concentrations on image enhancement, contrast-to-noise ratio and noise in micro-CT images: a phantom study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiomics feature reliability assessed by intraclass correlation coefficient: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Side Effects of Radiographic Contrast Media: Pathogenesis, Risk Factors, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal pathways involved in contrast-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mechanism of Contrast-Induced Acute Kidney Injury and Its Association with Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ioxitalamic Acid: A Guide for Laboratory Professionals
Effective management and disposal of ioxitalamic acid are critical for ensuring laboratory safety and minimizing environmental impact. As a widely used iodinated contrast medium, this compound requires specific handling procedures due to its potential health hazards and environmental persistence. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, ensuring compliance with safety regulations and promoting responsible laboratory practices.
This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Therefore, it is imperative that this substance is not disposed of with household garbage or released into the sewage system.[1] Improper disposal can lead to the contamination of water supplies, where it and other iodinated contrast media (ICM) are difficult to remove and can form toxic disinfection by-products.[2][3]
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its form—whether it is the pure substance, a solution, or a contaminated material.
1. Pure this compound and Concentrated Solutions:
-
Hazardous Waste Collection: Treat pure this compound and any concentrated solutions as hazardous chemical waste.
-
Packaging: Collect the waste in a designated, compatible, and clearly labeled hazardous waste container. Ensure the container is sealed to prevent leaks or spills.
-
Labeling: The hazardous waste label must be filled out completely, including the full chemical name ("this compound") and the associated hazards.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
2. Dilute Aqueous Solutions:
-
Avoid Drain Disposal: Do not dispose of even dilute solutions of this compound down the drain.[1][4]
-
Collection: Collect all dilute solutions in a designated hazardous waste container for aqueous waste.
-
Disposal: Follow the same procedure as for pure substances, arranging for disposal through your institution's EHS office.
3. Contaminated Labware and Personal Protective Equipment (PPE):
-
Solid Waste: Items such as gloves, paper towels, and other disposable materials contaminated with this compound should be collected in a designated hazardous waste bag or container.
-
Empty Containers:
-
Thoroughly empty the container of all contents.
-
The first rinse of the container with a solvent (e.g., water) must be collected and disposed of as hazardous waste.[5]
-
After the initial rinse is collected, the container can be rinsed again and disposed of according to your institution's guidelines for empty chemical containers.
-
-
Disposal: Dispose of the collected solid waste and initial rinsate as hazardous waste through your EHS office.
4. Unused this compound Product:
-
Recycling Programs: Some manufacturers of iodinated contrast media offer recycling or take-back programs.[2][6][7] These programs facilitate the recovery of iodine, a valuable element.
-
Inquiry: Contact the manufacturer of your this compound product to inquire if they have a recycling or disposal program. This is a preferable option to hazardous waste incineration as it promotes a circular economy.
-
Hospital and Clinical Settings: In clinical settings, unused or leftover this compound may be collected for recycling or used for oral administration preparations to reduce waste.[8]
Key Data on this compound Disposal
| Parameter | Information | Source |
| Chemical Name | This compound | [1][9] |
| CAS Number | 28179-44-4 | [1] |
| Hazard Class | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2A, STOT SE 3 (Respiratory Irritation) | [1] |
| Disposal Prohibitions | Do not dispose of with household garbage. Do not allow product to reach the sewage system. | [1] |
| Recommended Disposal | Dispose of as hazardous waste in accordance with local, regional, national, and international regulations. | [1] |
| Environmental Concern | Persistence in the aquatic environment; potential to form toxic disinfection by-products. | [2][3] |
| Alternative Disposal | Manufacturer recycling programs for unused product. | [2][6][7] |
Experimental Protocols Cited
The provided information is based on safety data sheets and environmental guidelines rather than specific experimental protocols for chemical neutralization or degradation. The standard and recommended procedure is collection and disposal via a certified hazardous waste management service.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. Tackling the increasing contamination of the water supply by iodinated contrast media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epos.myesr.org [epos.myesr.org]
- 4. hpc-standards.com [hpc-standards.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Avoiding and Recycling Contrast Media Waste [radiology.bayer.com]
- 7. CT contrast recycling | Sustainable Healthcare Networks Hub [networks.sustainablehealthcare.org.uk]
- 8. Iodinated contrast media waste management in hospitals in central Norway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
Personal protective equipment for handling Ioxitalamic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ioxitalamic acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
This compound is a substance that requires careful handling due to its potential health hazards. It can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation[1].
Personal Protective Equipment (PPE)
The appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure. The required PPE is detailed below.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[2] Always wear two pairs of gloves when compounding, administering, or disposing of the substance.[3] |
| Eye and Face Protection | Safety goggles or a face shield | Use of safety goggles is the minimum requirement.[4] In situations with a high risk of splashing, a face shield should be used in conjunction with goggles.[2] |
| Body Protection | Protective gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[3] |
| Respiratory Protection | Respirator | An N95 mask may be suitable for low-fume environments. For higher exposure levels, a full-face respirator with acid gas cartridges is necessary.[2] Use in a well-ventilated area is crucial.[5] |
Safe Handling and Storage
Proper handling and storage procedures are essential to maintain the stability of this compound and prevent accidental exposure.
Handling:
-
Avoid all direct contact with the skin and eyes.[5]
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1]
-
Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled.[1]
-
Ensure adequate ventilation during use.[5]
Storage:
-
Keep containers tightly sealed and store only in the original receptacle.[1]
-
Short-term storage (days to weeks) should be at 0 - 4°C, while long-term storage (months to years) requires -20°C.[6]
-
Protect from light.[7]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action must be taken.
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation persists, consult a physician.[1][5] |
| Eye Contact | Rinse the eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[5] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[1] |
| Spill | Use personal protective equipment.[5] For containment, use an inert absorbent material and dispose of it as hazardous waste in a suitable, closed container.[5] Do not allow the product to enter drains.[5] |
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
-
Do not dispose of with household garbage or allow it to reach the sewage system.[1]
-
Disposal must be conducted in accordance with all local, regional, national, and international regulations.[1]
-
For empty containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[8]
Visual Guides
The following diagrams provide a visual representation of the safe handling workflow and emergency procedures for this compound.
Caption: A flowchart illustrating the step-by-step procedure for the safe handling of this compound.
Caption: A diagram outlining the immediate first aid actions to be taken in case of accidental exposure.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. leelinework.com [leelinework.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. hpc-standards.com [hpc-standards.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
